(R)-2-Bromosuccinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-bromobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309283 | |
| Record name | (2R)-2-Bromobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-41-6 | |
| Record name | (2R)-2-Bromobutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromosuccinic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Bromobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOSUCCINIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869RC7I48R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-2-Bromosuccinic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-2-Bromosuccinic acid is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific nature and bifunctional character, featuring both carboxylic acid moieties and a reactive bromine atom, render it a versatile precursor for the asymmetric synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document elucidates the compound's structural attributes, reactivity, and applications, while also detailing crucial safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.
Core Concepts: Chirality and the Synthetic Utility of this compound
In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This compound serves as a valuable chiral synthon, a molecule with a defined stereocenter that can be incorporated into a larger target molecule to control its absolute stereochemistry.
The primary utility of this compound lies in its application in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a desired compound. This approach is critical for the development of safer and more effective drugs by minimizing the potential for off-target effects or toxicity associated with the undesired enantiomer.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is fundamental to its practical application in chemical synthesis.
2.1. Molecular Structure and Stereochemistry
This compound, with the chemical formula C4H5BrO4, is a derivative of succinic acid where a bromine atom substitutes a hydrogen atom at the second carbon.[1][2] This substitution creates a chiral center, and the "(R)" designation specifies the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules.
Caption: A simplified representation of the this compound structure, with the chiral center indicated by an asterisk.
2.2. Tabulated Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C4H5BrO4 | [1][3][4][5] |
| Molecular Weight | 196.98 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 162-167 °C | [1][3] |
| Boiling Point | 255.1 °C (Predicted) | [1][3][7] |
| Density | 2.022 g/cm³ (Predicted) | [1][] |
| Solubility | Soluble in Acetonitrile (Slightly), Methanol (Slightly, Sonicated) | [1] |
| Storage Temperature | 2-8°C | [1][7][9][10] |
Chemical Reactivity and Synthetic Applications
The chemical behavior of this compound is governed by its constituent functional groups: the two carboxylic acids and the bromine atom.
3.1. Reactivity of the Carboxylic Acid Groups
The carboxylic acid functionalities can undergo standard transformations such as esterification, amidation, and reduction. The relative proximity of the two acid groups can influence their reactivity and may allow for selective derivatization under controlled conditions.
3.2. Nucleophilic Substitution at the Chiral Center
The bromine atom at the C-2 position is a good leaving group, making this carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles at this position, typically proceeding through an SN2 mechanism which results in the inversion of stereochemistry to yield the corresponding (S)-substituted succinic acid derivative.
Caption: A workflow diagram illustrating the SN2 reaction of this compound with a nucleophile.
Expert Insight: The choice of solvent and nucleophile is critical in directing the reaction towards the desired SN2 pathway and minimizing side reactions such as elimination. Polar aprotic solvents are generally preferred to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
3.3. Key Applications in Synthesis
This compound is a valuable starting material for the synthesis of a range of chiral molecules. It is a useful reagent for synthesizing 3-mercaptopyrrolidine derivatives and alkanols.[1] Furthermore, it can be used to develop enantioselective HPLC separations.[1][]
Experimental Protocol: A Guideline for Nucleophilic Substitution
The following is a generalized, step-by-step methodology for a nucleophilic substitution reaction involving this compound. This protocol should be considered a template and requires optimization based on the specific nucleophile and desired product.
Mandatory Safety Prerequisite: All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup: To a dry, inert-atmosphere flask equipped with a magnetic stirrer, add this compound and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Reagent Addition: Introduce the nucleophile to the stirred solution. If necessary, a non-nucleophilic base can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted into an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified using a suitable technique, such as column chromatography or recrystallization, to afford the desired pure compound.
-
Characterization: The structure and purity of the final product are confirmed using various analytical methods, including NMR spectroscopy, mass spectrometry, and chiral HPLC to verify the stereochemical integrity.
Trustworthiness through Self-Validation: Each step in this protocol is designed to be self-validating. For instance, in-process monitoring confirms the conversion of starting material, while the final characterization provides definitive proof of the product's identity and purity, ensuring the reliability of the synthetic procedure.
Safety and Handling: A Prerequisite for Responsible Research
This compound is classified as a hazardous substance and must be handled with appropriate care.[10][11]
-
Hazard Classification: It is harmful if swallowed and causes severe skin burns and eye damage.[10] It may also cause respiratory irritation.[2][12]
-
Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][12] Wash skin thoroughly after handling.[11][12][13] Use only in a well-ventilated area.[10][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10][11][12][13]
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[10]
-
If on Skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12][13]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11][12] Store at 2-8°C for long-term storage.[1][7][9][10]
-
Disposal: Dispose of contents/container in accordance with local regulations.[10]
References
- Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem.
- Bromosuccinic acid - SAFETY DATA SHEET.
- Bromosuccinic acid, (-)- | C4H5BrO4 | CID 2757181 - PubChem.
- (RS)-2,3-Dibromosuccinic acid - ResearchGate.
- Cas 584-98-5,(S)-(-)-2-Bromosuccinic acid - LookChem.
- (R)-2-Bromo-1,4-butanedioic acid - ResearchGate.
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Foreword: The Strategic Importance of (R)-2-Bromosuccinic Acid
An In-Depth Technical Guide to the Synthesis and Purification of (R)-2-Bromosuccinic Acid
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. This compound, a chiral dicarboxylic acid, represents a key intermediate whose stereochemistry is crucial for the efficacy and safety of target molecules.[1][] It serves as a versatile precursor for constructing complex chiral scaffolds, including derivatives of 3-mercaptopyrrolidine and various alkanols.[][3] However, the synthesis and purification of this compound in its enantiopure (R)-form present significant chemical challenges, primarily centered on the effective control of its single stereocenter.
This guide provides a comprehensive overview of the primary methodologies for preparing this compound. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the self-validating systems required for ensuring the production of a high-purity, well-characterized final product.
Part 1: Strategic Approaches to Enantioselective Synthesis
The synthesis of a single enantiomer like this compound can be approached from two fundamentally different strategic directions:
-
Stereospecific Synthesis: Beginning with a readily available, enantiopure precursor from the "chiral pool" and transforming it into the target molecule while maintaining or predictably inverting the stereochemical integrity.
-
Chiral Resolution: Synthesizing the racemic mixture of 2-bromosuccinic acid and subsequently separating the (R) and (S) enantiomers.
While both routes are viable, stereospecific synthesis is often more efficient, avoiding the inherent 50% loss of the undesired enantiomer associated with classical resolution.[4]
Preferred Method: Stereospecific Synthesis from L-Aspartic Acid
The most elegant and direct route to this compound utilizes L-aspartic acid as the starting material. L-aspartic acid is an inexpensive, naturally occurring amino acid with the (S) configuration. The key transformation is a diazotization-bromination reaction, which proceeds with retention of stereochemistry.
Causality of the Mechanism: The reaction of the primary amine in L-aspartic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) forms a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas). The neighboring carboxylate group can participate in an intramolecular nucleophilic attack, displacing the nitrogen gas and forming a transient α-lactone intermediate. This first step occurs with an inversion of configuration. Subsequently, a bromide ion attacks the lactone, opening the ring in a second Sₙ2 reaction, causing another inversion. The net result of this double-inversion sequence is an overall retention of the original stereochemistry at the chiral center. Thus, (S)-Aspartic acid yields this compound (note the change in R/S designation is due to Cahn-Ingold-Prelog priority rules, not a change in 3D arrangement).
Experimental Protocol: Synthesis from L-Aspartic Acid
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve L-aspartic acid (1.0 eq) in an excess of 48% hydrobromic acid (HBr). Cool the mixture to 0°C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the stirred aspartic acid suspension, ensuring the temperature is maintained between 0°C and 5°C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir overnight.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volumes). The product is organic-soluble.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude solid is then purified by recrystallization.
Alternative Method: Chiral Resolution of Racemic 2-Bromosuccinic Acid
This classical method involves two distinct phases: the synthesis of the racemic acid followed by its separation into enantiomers.[5]
Phase 1: Synthesis of Racemic (±)-2-Bromosuccinic Acid
The Hell-Volhard-Zelinsky (HVZ) reaction is the standard method for the α-bromination of a carboxylic acid.[6] It involves reacting succinic acid with bromine in the presence of a catalytic amount of phosphorus (typically red phosphorus). The phosphorus reacts with bromine to form phosphorus tribromide (PBr₃), which is the true catalytic species. PBr₃ converts the carboxylic acid to an acyl bromide, which readily enolizes. This enol then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis regenerates the carboxylic acid, now brominated at the alpha carbon.
Experimental Protocol: Synthesis of Racemic Acid via HVZ
-
Setup: To a round-bottom flask fitted with a reflux condenser and a dropping funnel, add dry succinic acid (1.0 eq) and red phosphorus (0.1-0.2 eq).[6]
-
Bromination: Slowly add bromine (Br₂, 1.1 eq) from the dropping funnel. The reaction can be vigorous and should be controlled by the rate of addition and external cooling if necessary.[6]
-
Reflux: Once all the bromine is added, heat the mixture under reflux until the red color of bromine disappears.
-
Workup: Carefully pour the reaction mixture into boiling water. Filter the hot solution to remove any unreacted phosphorus. Upon cooling, the product may crystallize. Alternatively, perform repeated extractions with diethyl ether.[6]
-
Purification: Combine the ether extracts, dry over MgSO₄, and evaporate the solvent. Recrystallize the resulting solid from a small amount of water to yield racemic 2-bromosuccinic acid.[6]
Phase 2: Resolution via Diastereomeric Salt Formation
The principle of resolution hinges on converting the enantiomeric pair, which has identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility).[5][7] This is achieved by reacting the racemic acid with an enantiopure chiral base.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 2-bromosuccinic acid in a suitable hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., brucine, strychnine, or (R)-1-phenylethylamine) in the same solvent.[5]
-
Crystallization: Combine the two solutions. One of the diastereomeric salts will be less soluble and will begin to crystallize upon cooling or partial solvent evaporation. The choice of solvent is critical and often requires empirical optimization.
-
Isolation: Collect the crystals by vacuum filtration. The purity of this first crop can be assessed by measuring its optical rotation. The crystallization can be repeated until a constant rotation is achieved, indicating the isolation of a pure diastereomer.
-
Liberation of the Free Acid: Suspend the pure diastereomeric salt in water and acidify with a strong mineral acid (e.g., 2M HCl). This protonates the dicarboxylic acid and converts the chiral amine base into its water-soluble hydrochloride salt.
-
Final Extraction: Extract the aqueous mixture with diethyl ether. The desired this compound will move into the organic layer. Dry the ether layer over MgSO₄, filter, and evaporate the solvent to yield the final, enantiopure product.
Part 2: Purification and Analytical Validation
Rigorous purification and characterization are non-negotiable for ensuring the quality of this compound for research and development.
Purification by Recrystallization
Recrystallization is the primary method for purifying the final product. It is effective at removing small amounts of impurities with different solubility profiles.
-
Solvent Selection: A small amount of hot water is often a suitable solvent system for 2-bromosuccinic acid.[6] The ideal solvent will dissolve the compound completely when hot but poorly when cold.
-
Procedure: Dissolve the crude acid in a minimum amount of boiling solvent. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cool further in an ice bath before collecting the crystals by vacuum filtration.
Analytical Characterization
A suite of analytical techniques must be employed to confirm the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Expected Result / Observation | Purpose |
| Identity & Purity | Melting Point | 166-167 °C[1] | A sharp melting point close to the literature value indicates high purity. |
| ¹H and ¹³C NMR | Confirms the chemical structure and absence of organic impurities. | ||
| FTIR Spectroscopy | Confirms the presence of key functional groups (C=O, O-H, C-Br). | ||
| Enantiomeric Purity | Chiral HPLC | Single peak corresponding to the (R)-enantiomer. | Quantifies the enantiomeric excess (e.e.). This is the most definitive method.[][9] |
| Polarimetry | Specific optical rotation value. | A classical method to confirm the presence of a single enantiomer. | |
| Circular Dichroism (CD) | Characteristic CD spectrum. | Provides information about the absolute configuration of the molecule in solution.[] |
Self-Validating Protocol for Enantiomeric Purity: The gold standard for validating enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[9][10] The method involves using a column with a chiral stationary phase (CSP). The (R) and (S) enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.[] A validated protocol would involve:
-
Developing a separation method using a racemic standard to confirm the resolution of the two enantiomer peaks.
-
Injecting the synthesized sample under the same conditions.
-
The appearance of a single peak at the retention time corresponding to the desired (R)-enantiomer confirms high enantiomeric purity. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers.
Conclusion
The synthesis of enantiopure this compound is a critical enabling step for numerous applications in drug discovery and development. While classical resolution provides a robust and feasible route, the stereospecific synthesis from L-aspartic acid represents a more atom-economical and elegant approach. The success of either method is fundamentally dependent on rigorous, multi-step purification and, most importantly, validation by state-of-the-art analytical techniques like chiral HPLC. The protocols and principles outlined in this guide provide the framework for researchers to confidently produce and validate this key chiral intermediate, ensuring the integrity and quality of their subsequent scientific endeavors.
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- LECTURE 5 The stereoisomers of alkenes are simply the geometrical isomers. So let us now see how bromination is stereospecific.
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- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
- The mechanism of bromin
- US3465037A - Production of meso 2,3-dibromosuccinic acid.
- Cas 584-98-5,(S)-(-)-2-Bromosuccinic acid. LookChem. [Link]
- Chiral HPLC Separ
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of (R)-2-Bromosuccinic Acid
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical exploration of the crystal structure analysis of (R)-2-Bromosuccinic acid, a chiral building block of significant interest. We will delve into the causality behind experimental choices, from crystal growth to data refinement, offering a field-proven perspective on obtaining and interpreting high-quality crystallographic data.
Introduction: The Significance of Chirality and Crystal Structure
This compound, with its stereogenic center, presents a valuable synthon in asymmetric synthesis. Its utility in producing enantiomerically pure compounds, including pharmaceuticals, hinges on a precise understanding of its chemical and physical properties.[1] Crystal structure analysis via single-crystal X-ray diffraction offers an unambiguous determination of its absolute configuration and sheds light on the intermolecular interactions that govern its solid-state behavior.[2] This knowledge is critical for controlling crystallization processes, understanding physical properties like solubility and melting point, and designing new molecular entities.
The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the challenging yet crucial step of growing a suitable single crystal. For chiral carboxylic acids like this compound, several techniques can be employed, with the choice of solvent and crystallization conditions being critical.
Proven Crystallization Strategies for Chiral Carboxylic Acids
Slow evaporation from a suitable solvent is a common and effective method. The solubility of this compound in water and alcohol suggests these as primary candidates for screening.[3] The key is to allow for a slow, controlled saturation of the solution, which encourages the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.
Another powerful technique for chiral molecules is the use of diastereomeric salt formation.[4][5] By reacting the racemic or enantiomerically enriched carboxylic acid with a chiral amine, diastereomeric salts are formed, which often exhibit different solubilities, facilitating their separation by fractional crystallization. While our focus is on the enantiopure (R)-isomer, understanding these principles is vital for purification strategies.
In the specific case of the published structure of this compound, the crystals were obtained from a sample synthesized from (R)-aspartic acid followed by bromination, indicating the importance of starting with enantiomerically pure material.[2]
Experimental Protocol: Slow Evaporation
-
Preparation of a Saturated Solution: Dissolve a small quantity of high-purity this compound in a suitable solvent (e.g., a water/ethanol mixture) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the container with parafilm and pierce a few small holes. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop and coat them in a cryoprotectant (e.g., paroil) to prevent solvent loss and ice formation during data collection.
The Power of X-rays: Data Collection and Processing
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis:
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- 1. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]
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Solubility and stability of (R)-2-Bromosuccinic acid in various solvents
An In-depth Technical Guide to the Solubility and Stability of (R)-2-Bromosuccinic Acid
Introduction: Understanding the Role of this compound
This compound (CAS No: 3972-41-6) is a chiral dicarboxylic acid that serves as a valuable synthetic intermediate in the fields of pharmaceutical chemistry and materials science.[1][2][3] Its structure, featuring two carboxylic acid moieties and a stereocenter with a bromine atom, makes it a versatile building block for introducing specific functionalities and chirality into target molecules.[1] As with any specialized reagent, a comprehensive understanding of its solubility and stability is paramount for its effective use in chemical synthesis, ensuring reproducibility, optimizing reaction conditions, and maintaining the integrity of the compound during storage.
This guide provides a detailed examination of the solubility profile of this compound across a range of solvent classes and delves into its stability under various environmental conditions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident and successful application of this important chemical entity.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₄H₅BrO₄ | [1][4][5] |
| Molecular Weight | 196.98 g/mol | [1][4][5][6] |
| Appearance | White to off-white crystalline solid/powder | [1][3][7] |
| Melting Point | 166-167 °C | [1] |
| pKa | pK₁: 2.71±0.23 (Predicted) | [1] |
Part 1: The Solubility Profile of this compound
The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation development. The solubility of this compound is governed by the interplay of its polar functional groups and its carbon backbone.
Theoretical Framework for Solubility
The molecular structure of this compound contains two highly polar carboxylic acid groups, which are capable of forming strong hydrogen bonds with protic solvents. This feature suggests a high affinity for polar solvents, particularly water and alcohols.[7] The principle of "like dissolves like" is the guiding tenet here; polar functional groups promote solubility in polar solvents, while nonpolar hydrocarbon portions favor solubility in nonpolar solvents. The presence of the bromine atom also contributes to the molecule's polarity.
Qualitative Solubility Data
While extensive quantitative solubility data (e.g., in g/100 mL) is not widely available in peer-reviewed literature, a qualitative solubility profile has been established from supplier data sheets and chemical databases. This information is invaluable for the initial selection of solvents in a laboratory setting.
| Solvent Class | Solvent Example | Chemical Formula | Qualitative Solubility | Rationale |
| Polar Protic | Water | H₂O | Soluble | The two carboxylic acid groups readily form hydrogen bonds with water molecules.[7][8] |
| Methanol | CH₃OH | Slightly Soluble (Sonication may be required) | Capable of hydrogen bonding, but the nonpolar methyl group slightly reduces its solvating power compared to water.[1] | |
| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor.[7] | |
| Polar Aprotic | Acetonitrile | CH₃CN | Slightly Soluble | While polar, acetonitrile is not a hydrogen bond donor, limiting its interaction with the carboxylic acid protons.[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar substances.[9] | |
| Nonpolar | Diethyl Ether | (C₂H₅)₂O | Insoluble | The nonpolar nature of ether makes it a poor solvent for the highly polar dicarboxylic acid.[3] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[10] This protocol provides a robust system for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Sealed vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[10]
-
Equilibration: Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC. Determine the concentration of this compound by comparing the response to a standard curve prepared with known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/100 mL.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Part 2: The Stability Profile of this compound
Stability testing is a critical component of chemical characterization, providing insights into a compound's shelf-life and identifying conditions that may lead to degradation.[11] The stability of a drug substance or intermediate can be influenced by environmental factors such as temperature, humidity, and light.[12]
Factors Influencing Stability and Potential Degradation Pathways
-
Thermal Stability: this compound is a solid with a melting point of 166-167 °C, indicating reasonable thermal stability at ambient temperatures. However, like many brominated organic compounds, it can undergo thermal decomposition at elevated temperatures.[13][14][15] Decomposition can lead to the release of hazardous substances, including hydrogen bromide and carbon oxides.[15]
-
Hydrolytic Stability and pH: The C-Br bond at the α-position to a carboxylic acid is susceptible to nucleophilic substitution.[16][17] In aqueous solutions, particularly under neutral to basic conditions, this compound can undergo hydrolysis to form (R)-2-hydroxysuccinic acid (L-malic acid). The rate of this hydrolysis is expected to increase with increasing pH due to the increased concentration of the hydroxide nucleophile.
Experimental Protocol for Stability Assessment
A formal stability study is designed to evaluate the influence of temperature, humidity, and light on a compound over time. The protocol should be designed based on established guidelines, such as those from the International Council for Harmonisation (ICH).[19][20]
Objective: To assess the stability of this compound under various storage conditions and identify any degradation products.
Materials:
-
Multiple batches of high-purity this compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate containers that mimic the proposed storage system[20]
-
Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
Procedure:
-
Protocol Design: Define the storage conditions to be tested. Based on ICH guidelines, these typically include:
-
Sample Preparation: Package samples of this compound in the chosen containers and place them in the respective stability chambers.
-
Time Points: Establish a schedule for pulling samples for analysis. For a 12-month study, typical time points for long-term storage are 0, 3, 6, 9, and 12 months. For accelerated storage, time points are often 0, 3, and 6 months.[11]
-
Initial Analysis (Time 0): Perform a complete analysis of a control sample at the beginning of the study to establish the initial purity, appearance, and other relevant physical and chemical properties.
-
Analysis at Each Time Point: At each scheduled time point, remove a sample from each storage condition and perform the following tests:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Assay: Quantify the amount of this compound remaining using the validated HPLC method.
-
Purity/Degradation Products: Chromatographically assess the sample for the presence of any new peaks, which may indicate degradation products. Quantify any impurities found.
-
-
Data Evaluation: Analyze the data to identify any trends. A significant loss of potency or the formation of degradation products under accelerated conditions can indicate potential stability issues. The data is used to establish a re-test period or shelf-life and to recommend appropriate storage conditions.[12][20]
Caption: General Workflow for a Pharmaceutical Stability Study.
Recommendations for Handling and Storage
Based on the known physicochemical properties and potential stability liabilities, the following handling and storage recommendations are provided to ensure the long-term integrity of this compound:
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Storage at 2-8°C is often recommended by suppliers to minimize the potential for thermal and hydrolytic degradation.[1][6]
-
Protection from Light: To prevent potential photodegradation, store the compound in an amber or opaque container, protected from direct light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[6]
-
Solvent Selection for Stock Solutions: For creating stock solutions, consider using aprotic solvents like DMSO where the compound is soluble and the risk of hydrolysis is minimized. If aqueous or alcoholic solutions are required, they should be prepared fresh and used promptly. It is advisable to buffer aqueous solutions to a slightly acidic pH to slow the rate of hydrolysis.
Conclusion
This compound is a chiral building block with significant potential in chemical synthesis. Its utility is maximized through a thorough understanding of its solubility and stability. The compound exhibits good solubility in polar solvents like water and alcohols, a direct consequence of its two carboxylic acid groups. Its stability profile suggests that it is a relatively stable solid at ambient temperatures but is susceptible to degradation via hydrolysis (especially at higher pH), and potentially through thermal and photochemical pathways. By adhering to the recommended storage and handling procedures and employing robust experimental protocols as outlined in this guide, researchers can confidently utilize this compound while ensuring the quality and integrity of their experimental outcomes.
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Enantioselective Synthesis of 2-Bromosuccinic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Enantiomerically pure 2-bromosuccinic acid is a highly valuable chiral building block in the synthesis of complex pharmaceuticals and advanced materials. Its stereocenter provides a critical handle for controlling the three-dimensional architecture of target molecules, profoundly influencing their biological activity and material properties. This in-depth technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 2-bromosuccinic acid. We will explore the nuances of classical chiral resolution, the elegance of enzymatic kinetic resolution, and the strategic efficiency of chiral pool synthesis. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to select and implement the most suitable synthetic route for their specific application.
Introduction: The Significance of Chiral 2-Bromosuccinic Acid
The precise spatial arrangement of atoms in a molecule can dictate its function. In the realm of pharmacology, the differential effects of enantiomers are well-documented, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. 2-Bromosuccinic acid, with its stereogenic center at the C2 position, serves as a versatile precursor for the introduction of chirality in a wide array of molecules. Its dicarboxylic acid functionality and the reactive carbon-bromine bond offer multiple points for synthetic elaboration, making it a coveted starting material in the pharmaceutical and fine chemical industries.
This guide delves into the three predominant methodologies for accessing enantiopure 2-bromosuccinic acid:
-
Classical Chiral Resolution: A time-tested method involving the separation of enantiomers through the formation of diastereomeric salts.
-
Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.
-
Chiral Pool Synthesis: A strategy that utilizes readily available, enantiomerically pure natural products as starting materials.
Each of these strategies possesses its own set of advantages and challenges, which will be discussed in detail to provide a holistic understanding and facilitate informed decision-making in a research and development setting.
Classical Chiral Resolution: A Foundational Technique
Classical resolution remains a widely practiced method for obtaining enantiomerically pure compounds.[1][2] The underlying principle is the conversion of a racemic mixture of a chiral acid into a pair of diastereomeric salts by reaction with a single enantiomer of a chiral base (the resolving agent). These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
The Mechanism of Diastereomeric Salt Formation and Separation
The process begins with the acid-base reaction between the racemic 2-bromosuccinic acid and an enantiomerically pure chiral base. This results in the formation of two diastereomeric salts. For instance, reacting (±)-2-bromosuccinic acid with a chiral base such as (+)-cinchonine would yield a mixture of [(+)-2-bromosuccinate-(-)-cinchonine] and [(-)-2-bromosuccinate-(-)-cinchonine] salts. Due to their different three-dimensional structures, these diastereomers will have distinct crystal packing energies and, consequently, different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated while the other remains in solution. The less soluble diastereomeric salt is then isolated by filtration and the enantiomerically pure 2-bromosuccinic acid is regenerated by treatment with a strong acid to break the salt.
Diagram 1: General Workflow for Classical Chiral Resolution
Caption: Workflow of classical chiral resolution.
Common Resolving Agents and Practical Considerations
For the resolution of acidic compounds like 2-bromosuccinic acid, chiral alkaloids such as cinchonine, cinchonidine, quinine, and brucine are frequently employed.[3][4][5] The choice of the resolving agent and the solvent system is often empirical and requires screening to identify the optimal conditions for selective crystallization.
| Resolving Agent | Typically Used For | Key Advantages |
| Cinchonine/Cinchonidine | Carboxylic acids | Readily available, often form crystalline salts.[3][4] |
| Brucine/Strychnine | Carboxylic acids | Historically significant, effective for a range of acids.[1] |
| (R)- or (S)-1-Phenylethylamine | Carboxylic acids | Synthetic, readily available in both enantiomeric forms. |
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution is a powerful technique that exploits the inherent stereoselectivity of enzymes to resolve racemic mixtures.[6][7] Lipases are a class of enzymes that are particularly well-suited for this purpose, as they can catalyze the hydrolysis of esters in a highly enantioselective manner.[8]
The Principle of Lipase-Catalyzed Kinetic Resolution
In a typical kinetic resolution of a racemic ester, the enzyme preferentially catalyzes the hydrolysis of one enantiomer to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted in its ester form. This results in a mixture of an enantioenriched carboxylic acid and an enantioenriched ester, which can then be separated by conventional methods such as extraction. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value), with higher E-values indicating a greater preference for one enantiomer over the other.
The Catalytic Mechanism of Lipases
Lipases, such as the widely used Candida antarctica lipase B (CALB), are serine hydrolases.[9] Their catalytic activity relies on a catalytic triad of amino acid residues, typically serine, histidine, and aspartic acid, located in the enzyme's active site. The hydrolysis of an ester proceeds through a two-step "ping-pong" mechanism. First, the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate, releasing the alcohol. In the second step, a water molecule, activated by the histidine, attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid. The enantioselectivity arises from the differential fit of the two enantiomers of the substrate into the chiral active site of the enzyme.
Diagram 2: Catalytic Cycle of Lipase in Ester Hydrolysis
Caption: Simplified catalytic cycle of lipase.
Application to 2-Bromosuccinic Acid Derivatives
For the enzymatic resolution of 2-bromosuccinic acid, it is first necessary to convert it into a suitable ester derivative, such as diethyl 2-bromosuccinate. This racemic diester can then be subjected to enantioselective hydrolysis using a lipase like CALB. The enzyme will preferentially hydrolyze one of the enantiomers to the corresponding monoester, which can then be separated from the unreacted diester.
| Parameter | Typical Conditions |
| Enzyme | Candida antarctica lipase B (CALB), often immobilized |
| Substrate | Diethyl 2-bromosuccinate |
| Solvent | Aqueous buffer, often with a co-solvent |
| pH | Typically neutral (e.g., pH 7) |
| Temperature | 25-40 °C |
Chiral Pool Synthesis: A Stereospecific Strategy
Chiral pool synthesis offers a direct route to a single enantiomer of a target molecule by starting from a readily available, enantiomerically pure natural product. For the synthesis of (S)-2-bromosuccinic acid, the amino acid L-aspartic acid is an excellent starting material due to its inherent chirality and structural similarity to the target molecule.
The Synthetic Pathway from L-Aspartic Acid
The key transformation in the synthesis of (S)-2-bromosuccinic acid from L-aspartic acid is the replacement of the amino group with a bromine atom. This can be achieved through a diazotization reaction, where the primary amine is converted into a diazonium salt, which is then displaced by a bromide ion.[10] A crucial aspect of this reaction is the stereochemical outcome. The reaction often proceeds with retention of configuration due to the participation of the neighboring carboxyl group, which forms a transient lactone intermediate.
Diagram 3: Chiral Pool Synthesis of (S)-2-Bromosuccinic Acid
Caption: Synthesis from L-Aspartic Acid.
Advantages and Limitations
The primary advantage of the chiral pool approach is that it directly yields the desired enantiomer without the need for a resolution step, thus avoiding the loss of 50% of the material. However, this strategy is limited by the availability of suitable chiral starting materials. Furthermore, the reaction conditions must be carefully controlled to minimize side reactions and ensure the desired stereochemical outcome.
Comparative Analysis of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Classical Chiral Resolution | Widely applicable, well-established, can be scaled up. | Loss of at least 50% of the material, often requires optimization. | Large-scale production where the undesired enantiomer can be racemized and recycled. |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires substrate derivatization, enzyme cost and stability can be a factor. | Applications where high enantiopurity is critical and mild conditions are preferred. |
| Chiral Pool Synthesis | Direct access to a single enantiomer, no loss of material to the other enantiomer. | Limited by the availability of suitable chiral starting materials. | Situations where a specific enantiomer is required and a suitable chiral precursor is readily available. |
Experimental Protocols
Protocol 1: Classical Chiral Resolution of (±)-2-Bromosuccinic Acid with (+)-Cinchonine
-
Salt Formation: Dissolve racemic 2-bromosuccinic acid (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve (+)-cinchonine (1.0 eq) in hot ethanol. Slowly add the cinchonine solution to the 2-bromosuccinic acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The diastereomeric salt of (+)-2-bromosuccinic acid with (+)-cinchonine is typically less soluble.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Regeneration of the Acid: Suspend the crystalline salt in water and add a stoichiometric amount of a strong acid (e.g., 2M HCl) to protonate the carboxylate and precipitate the enantiomerically enriched 2-bromosuccinic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the specific rotation.
Protocol 2: Enzymatic Kinetic Resolution of Diethyl (±)-2-Bromosuccinate
-
Reaction Setup: To a solution of diethyl (±)-2-bromosuccinate (1.0 eq) in a phosphate buffer (pH 7.0) containing a small amount of a co-solvent (e.g., acetone), add immobilized Candida antarctica lipase B (Novozym 435).
-
Reaction Monitoring: Stir the mixture at 30°C and monitor the progress of the reaction by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Work-up: Filter off the immobilized enzyme. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to separate the unreacted diethyl (S)-2-bromosuccinate.
-
Isolation of the Acid: Acidify the aqueous phase with 1M HCl to pH 2 and extract with ethyl acetate to isolate the (R)-2-bromosuccinic acid monoethyl ester.
-
Analysis: Determine the enantiomeric excess of the separated ester and monoester by chiral HPLC.
Protocol 3: Synthesis of (S)-2-Bromosuccinic Acid from L-Aspartic Acid
-
Diazotization: Dissolve L-aspartic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add a solution of sodium nitrite (NaNO2) in water to the cooled solution while maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for several hours.
-
Work-up: Allow the reaction to warm to room temperature and then extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
-
Characterization: Confirm the structure and determine the enantiomeric purity by NMR, chiral HPLC, and measurement of the specific rotation.
Conclusion
The enantioselective synthesis of 2-bromosuccinic acid is a critical endeavor for the advancement of pharmaceutical and materials science. This guide has provided a detailed exploration of the three primary synthetic strategies: classical chiral resolution, enzymatic kinetic resolution, and chiral pool synthesis. The choice of the most appropriate method will depend on a variety of factors, including the desired scale of the synthesis, the required level of enantiopurity, cost considerations, and the availability of starting materials and reagents. By understanding the principles, mechanisms, and practical considerations of each approach, researchers can make informed decisions to efficiently and effectively produce the desired enantiomer of 2-bromosuccinic acid for their specific research and development needs.
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A Mechanistic Exploration of (R)-2-Bromosuccinic Acid in Asymmetric Synthesis
Introduction
In the intricate world of pharmaceutical development and fine chemical synthesis, the ability to control the three-dimensional arrangement of atoms within a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even harmful. This reality underscores the critical importance of chiral building blocks—stereochemically defined molecules that serve as starting points for the synthesis of complex, single-enantiomer products.
(R)-2-Bromosuccinic acid stands out as a versatile and highly valuable chiral synthon in the synthetic chemist's toolbox. Its structure, featuring a stereogenic center alpha to a carboxylic acid and bearing a reactive bromine atom, makes it an ideal precursor for a wide array of chemical transformations. The presence of two carboxylic acid groups provides additional handles for chemical modification and can influence the reactivity and selectivity of reactions at the chiral center.
This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound. We will delve into the nuances of its synthesis, the stereochemical pathways of its key reactions, and its applications in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to effectively leverage this powerful chiral building block.
Significance of Chiral Building Blocks in Drug Discovery
The use of single-enantiomer drugs has become a standard in the pharmaceutical industry. Regulatory agencies worldwide now require thorough evaluation of the pharmacological and toxicological profiles of each enantiomer of a chiral drug candidate. This has driven the demand for efficient and reliable methods for asymmetric synthesis. Chiral building blocks like this compound are instrumental in this endeavor, offering a direct route to enantiomerically pure products and avoiding the often inefficient and costly process of resolving racemic mixtures.
This compound: A Profile of a Versatile Chiral Synthon
This compound, with the chemical formula C4H5BrO4, is a dicarboxylic acid where a bromine atom substitutes a hydrogen at the second carbon position.[1] This substitution creates a chiral center with the (R) configuration. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3972-41-6 |
| Molecular Weight | 196.98 g/mol [2] |
| Melting Point | 166-167 °C[3] |
| Appearance | White to off-white crystalline powder[] |
| Solubility | Soluble in water and polar organic solvents[5] |
The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, and the acidic protons of the carboxylic acid groups.
Overview of Key Reaction Mechanisms
The primary reaction mechanisms involving this compound that will be discussed in this guide are:
-
Nucleophilic Substitution (SN2) Reactions: These reactions are fundamental to the utility of this compound, allowing for the introduction of a wide variety of functional groups with a predictable stereochemical outcome.
-
Elimination Reactions: Under appropriate basic conditions, this compound can undergo elimination to form unsaturated dicarboxylic acids.
-
Enzymatic Transformations: Biocatalysis offers a powerful and highly selective alternative for modifying this compound and its derivatives.
Synthesis and Stereochemical Integrity of this compound
The utility of this compound as a chiral building block is contingent upon its availability in high enantiomeric purity. While a detailed exploration of all synthetic routes is beyond the scope of this guide, a brief overview of common approaches is warranted.
Common Synthetic Routes
Historically, the synthesis of bromosuccinic acid has been achieved through the bromination of succinic acid. One method involves reacting dry succinic acid with bromine in the presence of red phosphorus.[6] This reaction proceeds through the formation of an acyl bromide intermediate, which more readily enolizes, facilitating α-bromination.[7]
For the preparation of enantiomerically enriched this compound, starting from a chiral precursor is a common strategy. For instance, the conversion of L-aspartic acid to a bromo-succinic acid derivative can be achieved, although the stereochemical outcome is highly dependent on the reaction conditions.
Critical Parameters for Maintaining Stereopurity
Maintaining the stereochemical integrity of the chiral center during synthesis and subsequent reactions is crucial. Factors that can lead to racemization include:
-
Harsh reaction conditions: High temperatures or strongly acidic or basic conditions can promote enolization at the α-carbon, leading to a loss of stereochemical information.
-
Reaction mechanism: Reactions that proceed through planar intermediates, such as SN1 reactions, will lead to racemization. Therefore, favoring conditions that promote stereospecific mechanisms like SN2 is essential.
Analytical Techniques for Chiral Purity Assessment
The enantiomeric excess (ee) of this compound and its derivatives is typically determined using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[3] Polarimetry, which measures the rotation of plane-polarized light by a chiral sample, can also be used to assess enantiomeric purity, although it is generally less accurate than chiral HPLC.
Nucleophilic Substitution Reactions: A Gateway to Functional Diversity
Nucleophilic substitution reactions are the cornerstone of this compound's utility in organic synthesis. The bromine atom at the C2 position is a good leaving group, allowing for its displacement by a wide range of nucleophiles.[5]
The SN2 Mechanism at the C2 Center
The reaction of this compound with nucleophiles predominantly proceeds through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[8]
3.1.1. Inversion of Stereochemistry: The Walden Inversion
A hallmark of the SN2 reaction is the inversion of configuration at the stereocenter, a phenomenon known as the Walden inversion.[9][10][11] This can be visualized as an umbrella turning inside out in a strong wind.[9] When this compound undergoes an SN2 reaction, the product will have the opposite (S) configuration at the C2 position.[12] This predictable stereochemical outcome is a major advantage in asymmetric synthesis.[11]
The Walden cycle, first demonstrated by Paul Walden in 1896, illustrates how a series of substitution reactions can be used to convert one enantiomer of a compound into the other and back again.[9] For example, (+)-chlorosuccinic acid can be converted to (+)-malic acid with retention of configuration, and then to (-)-chlorosuccinic acid with inversion of configuration.[9]
3.1.2. Choice of Nucleophile and Impact on Reaction Outcome
The nature of the nucleophile plays a critical role in the success of the SN2 reaction. Strong, small nucleophiles are generally preferred. Common nucleophiles used with this compound and its derivatives include:
-
Amines: To form chiral amino acids.
-
Azides: Which can be subsequently reduced to amines.
-
Thiolates: To introduce sulfur-containing functional groups.
-
Hydroxides and Alkoxides: To form chiral hydroxy acids and their ethers.
-
Cyanides: For the synthesis of nitriles, which can be further hydrolyzed to carboxylic acids.
The choice of nucleophile will dictate the functional group that is introduced and, consequently, the properties of the final product.
3.1.3. Solvent and Temperature Effects
The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are generally preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.
Lower reaction temperatures are generally favored to minimize side reactions, such as elimination, and to prevent racemization.
Intramolecular Cyclization Reactions
The presence of two carboxylic acid groups in this compound allows for the possibility of intramolecular nucleophilic substitution reactions. For example, under basic conditions, a carboxylate anion can act as an internal nucleophile, displacing the bromide to form a reactive β-lactone intermediate.[9] This intermediate can then be opened by an external nucleophile. This two-step process, involving two SN2 reactions, results in an overall retention of configuration at the chiral center.
Experimental Protocol: A Representative SN2 Reaction with an Amine Nucleophile
Objective: To synthesize (S)-2-aminosuccinic acid (L-aspartic acid) from this compound via an SN2 reaction with ammonia.
Materials:
-
This compound
-
Aqueous ammonia (concentrated)
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the excess ammonia by carefully adding hydrochloric acid until the pH is approximately 7.
-
The product, (S)-2-aminosuccinic acid, may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a water/ethanol mixture.
-
Characterize the product using techniques such as NMR spectroscopy, mass spectrometry, and confirm the stereochemistry using polarimetry or chiral HPLC.
Elimination Reactions: Formation of Unsaturated Systems
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an unsaturated dicarboxylic acid. The two main mechanisms for elimination are E2 (Elimination, Bimolecular) and E1 (Elimination, Unimolecular).[13]
E2 vs. E1 Mechanisms: A Competitive Landscape
The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously. This reaction is stereospecific and requires an anti-periplanar arrangement of the proton and the leaving group.
The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. A weak base then removes a proton from an adjacent carbon to form the double bond. The E1 mechanism is not stereospecific and is more likely to occur with tertiary substrates that can form stable carbocations.
For this compound, which is a secondary halide, the E2 mechanism is generally favored, especially with a strong, sterically hindered base.[14]
Base-Induced Elimination: Regio- and Stereoselectivity
The choice of base is critical in directing the outcome of the reaction towards elimination rather than substitution. Sterically hindered bases, such as potassium tert-butoxide, are often used to favor elimination. The regioselectivity of the elimination (i.e., which proton is removed) can be influenced by the reaction conditions. In the case of 2-bromosuccinic acid, elimination will lead to either fumaric acid (the trans-isomer) or maleic acid (the cis-isomer). The stereochemistry of the starting material and the requirement for an anti-periplanar transition state in the E2 mechanism will determine the stereochemical outcome of the product.
Enzymatic and Biocatalytic Transformations
Enzymes are highly efficient and selective catalysts that can perform a wide range of chemical transformations under mild conditions. The use of enzymes in organic synthesis, or biocatalysis, has emerged as a powerful tool for the preparation of chiral compounds.
Harnessing Enzymes for Stereospecific Conversions
Enzymes, such as dehalogenases, can be used to specifically remove the bromine atom from this compound. These reactions are often highly stereospecific, meaning that the enzyme will only act on one enantiomer of a racemic mixture. This can be used as a method for kinetic resolution, where one enantiomer is selectively reacted, leaving the other enantiomer unreacted and thus enriched.
Furthermore, other enzymes, such as aminotransferases, can be used to introduce an amino group with high stereoselectivity, providing an alternative to traditional chemical methods for the synthesis of chiral amino acids.[15]
Advantages over Traditional Chemical Methods
Biocatalysis offers several advantages over traditional chemical synthesis:
-
High Selectivity: Enzymes are often highly chemo-, regio-, and stereoselective, leading to cleaner reactions and purer products.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, which is more environmentally friendly and can prevent the degradation of sensitive molecules.
-
Reduced Waste: The high selectivity of enzymes often leads to a reduction in the formation of byproducts, simplifying purification and reducing waste.
Applications in Drug Development and Total Synthesis
The versatility of this compound as a chiral building block has led to its use in the synthesis of a variety of biologically active molecules and natural products.
Case Study 1: Synthesis of a Key Pharmaceutical Intermediate
This compound and its derivatives have been utilized in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. These compounds have found applications in the development of enzyme inhibitors, such as those targeting proteases and renin. For example, substituted succinic acid derivatives have been incorporated into the structure of potent renin inhibitors for the treatment of hypertension.[16]
Tabular Summary of Bioactive Molecules Derived from this compound
| Bioactive Molecule Class | Therapeutic Area | Role of this compound |
| Peptidomimetics | Hypertension, HIV/AIDS | Introduction of a chiral succinamide core |
| Chiral Amino Acids | Various | Precursor for non-proteinogenic amino acids |
| γ-Amino Butyric Acid (GABA) Analogs | Neurology | Synthesis of chiral GABA derivatives |
| Natural Products | Various | Chiral starting material for total synthesis |
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block with a rich and well-defined chemistry. Its ability to undergo stereospecific nucleophilic substitution and other transformations makes it an invaluable tool for the synthesis of enantiomerically pure molecules. The principles of its reactivity, particularly the SN2 mechanism and the resulting Walden inversion, are fundamental concepts in stereoselective synthesis.
As the demand for single-enantiomer pharmaceuticals and other fine chemicals continues to grow, the importance of chiral building blocks like this compound will only increase. Future research in this area is likely to focus on the development of new and more efficient synthetic routes to this compound, as well as the discovery of novel applications in asymmetric synthesis and biocatalysis. The continued exploration of its reaction mechanisms will undoubtedly lead to new and innovative ways to construct complex chiral molecules with high precision and efficiency.
References
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- Rørdam, H. N. K. (1932). The Walden Inversion. Part IV. Conversion of Bromosuccinic Acid into Malic Acid. Part V. Conversion of Aspartic Acid into Chloro- or Bromo- succinic Acid. Journal of the Chemical Society (Resumed), 2931.
- PrepChem.com. (n.d.). Preparation of bromosuccinic acid.
- BYJU'S. (n.d.). Walden Inversion Reaction.
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A Comprehensive Technical Guide to the Thermochemical Profile of (R)-2-Bromosuccinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Importance of Thermochemical Data
In pharmaceutical development, the journey from a chiral intermediate like (R)-2-Bromosuccinic acid to a final Active Pharmaceutical Ingredient (API) is governed by the principles of thermodynamics. Key thermochemical parameters provide the quantitative foundation for:
-
Process Safety and Hazard Analysis: The enthalpy of formation (ΔfH°) is a direct indicator of a molecule's energetic stability. This data is essential for calculating the heat of reaction (ΔrH°) for any synthetic step, allowing engineers to design appropriate thermal management systems to prevent runaway reactions.
-
Reaction Optimization and Yield Prediction: The Gibbs free energy of reaction (ΔrG°), derived from enthalpy and entropy, determines the spontaneity and equilibrium position of a chemical process. Accurate data enables the prediction of theoretical yields and the identification of optimal temperature and pressure conditions.
-
Computational Modeling and Mechanistic Studies: High-quality thermochemical data serves as a critical benchmark for validating computational models (e.g., Density Functional Theory). These models are used to explore reaction mechanisms, predict the stability of intermediates, and design more efficient synthetic routes.
Given the absence of a complete, published dataset for this compound, this guide provides the necessary protocols to empower research and development teams to generate this data in-house with high confidence.
Foundational Physicochemical and Analogous Thermochemical Data
While specific thermochemical data for the target molecule is scarce, we can establish a baseline from its known physical properties and the data of structurally analogous compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅BrO₄ | [] |
| Molecular Weight | 196.98 g/mol | [] |
| CAS Number | 3972-41-6 | [] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Not consistently reported; racemic (DL) form melts at 161-163 °C | [3] |
| Boiling Point | 255.1 °C at 760 mmHg (Predicted) | |
| IUPAC Name | (2R)-2-bromobutanedioic acid | [] |
Thermochemical Data of Analogous Compounds
The thermochemical properties of succinic acid (the parent molecule) and L-aspartic acid (a synthetic precursor) provide a valuable reference point for estimating and validating data for this compound.
| Compound | ΔfH°solid (kJ/mol) | S°solid (J/mol·K) | Cp,solid (J/mol·K) | Source |
| Succinic Acid | -942.9 ± 0.6 | 149.6 | 146.9 | [4][5] |
| L-Aspartic Acid | -955.2 ± 1.3 | 171.1 | 155.2 | [6] |
Experimental Determination of Thermochemical Properties
The generation of reliable thermochemical data hinges on meticulous experimental work. The following sections detail the primary methodologies for determining the key thermodynamic quantities for a halogenated organic solid like this compound.
Enthalpy of Combustion via Oxygen Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is most accurately derived from the experimentally determined enthalpy of combustion (ΔcH°). For a halogenated compound, this requires a specialized rotating-bomb calorimeter to ensure all products are dissolved into a uniform aqueous phase for analysis.
Caption: Workflow for Bomb Calorimetry of a Halogenated Compound.
-
Calibration: Determine the heat capacity (Cᵥ) of the calorimeter system by combusting a certified standard, typically benzoic acid, under identical conditions.[7] Perform at least three calibration runs to ensure reproducibility.
-
Sample Preparation:
-
Bomb Assembly:
-
Secure the pellet in the sample cup of the bomb head.
-
Attach the fuse wire to the electrodes, ensuring it makes firm contact with the pellet.[9]
-
Crucial Step for Halogens: Add 1.0 mL of a suitable reducing solution (e.g., arsenious oxide solution) to the bottom of the bomb. This ensures that all elemental bromine formed during combustion is reduced to bromide (Br⁻), preventing the formation of mixed halogen oxy-acids.
-
Carefully seal the bomb. Purge with a small amount of oxygen before slowly pressurizing to 30 atm.
-
-
Calorimetry Run:
-
Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of water.
-
Allow the system to reach thermal equilibrium while stirring. Record the initial temperature (T₀) for several minutes.
-
Ignite the sample. Record the temperature at regular intervals (e.g., every 30 seconds) until a peak temperature is reached and the subsequent cooling trend is established.
-
-
Post-Combustion Analysis:
-
Slowly release the pressure from the bomb.
-
Carefully collect all liquid washings from the bomb interior.
-
Analyze the washings to quantify the amount of hydrobromic acid (HBr) formed, typically via titration with standardized NaOH.
-
Measure the length of any unburned fuse wire.
-
-
Data Reduction: The raw temperature rise (ΔT) must be corrected for heat exchange with the surroundings, the heat from fuse wire combustion, and the heat of formation of nitric acid (from residual N₂ in the bomb) and hydrobromic acid. The corrected energy change at constant volume (ΔU°) is then converted to the standard enthalpy of combustion (ΔH°). Finally, using the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation for this compound is calculated using Hess's Law.[10]
Enthalpy of Sublimation via Knudsen Effusion
The enthalpy of sublimation (ΔsubH°) is a measure of the energy required for a substance to transition from a solid to a gas. It is vital for determining the gas-phase enthalpy of formation, which is used directly in computational chemistry comparisons. The Knudsen effusion method is ideal for compounds with low vapor pressure.[11]
-
Sample Loading: Place a small, accurately weighed mass (1-10 mg) of this compound into a Knudsen effusion cell, which is a small container with a precisely machined orifice of known area (A).[12]
-
Experiment Setup: Place the cell into a high-vacuum chamber equipped with an ultra-sensitive microbalance.
-
Isothermal Measurement: Heat the cell to a constant, known temperature (T) and monitor the mass loss over time ( dm/dt ) as the sample sublimes and effuses through the orifice.[12]
-
Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = ( dm/dt ) / A * √(2πRT/M) where R is the gas constant and M is the molar mass.
-
Temperature Series: Repeat steps 3 and 4 at several different temperatures to obtain a series of vapor pressure measurements.
-
Enthalpy Calculation: The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[11][13]
Heat Capacity via Differential Scanning Calorimetry (DSC)
Heat capacity (Cₚ) measures the amount of heat required to raise the temperature of a substance. It is essential for adjusting enthalpy and entropy values to different temperatures.
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.
-
Measurement: Place both pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10 K/min) over the desired temperature range (e.g., from ambient to just below the melting point).
-
Data Analysis: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
Computational Thermochemistry Workflow
Ab initio computational methods provide a powerful, independent means of calculating thermochemical properties. High-accuracy composite methods like the Gaussian-n (Gn) theories are designed to approximate the results of very high-level calculations at a more manageable computational cost.[14]
Caption: High-Accuracy Computational Thermochemistry Workflow.
-
Structure Optimization and Frequency Analysis:
-
Construct the 3D structure of this compound in a molecular editor.
-
Perform a geometry optimization and frequency calculation, typically using a robust DFT functional like B3LYP with a basis set such as 6-31G(d).[15]
-
Verify that the optimization has converged to a true minimum by confirming the absence of imaginary frequencies. The output of this step provides the Zero-Point Vibrational Energy (ZPVE) and initial thermal corrections.[16][17]
-
-
High-Level Single-Point Energies: Using the optimized geometry, perform a series of more computationally expensive single-point energy calculations with higher levels of theory (e.g., MP4, CCSD(T)) and larger basis sets. These steps are automated within composite method keywords like G3 or G4(MP2) in the Gaussian software package.[14]
-
Composite Energy Calculation: The Gn method combines the energies from the various levels of theory, adds the ZPVE, and applies empirical higher-level corrections to yield a highly accurate total electronic energy at 0 K (E₀).
-
Calculation of Enthalpy of Formation:
-
To calculate ΔfH°, one must compute the atomization energy. This involves calculating E₀ for the constituent atoms (4x C, 5x H, 4x O, 1x Br) and subtracting their sum from the molecule's E₀.
-
The calculated atomization energy at 0 K is then converted to an enthalpy of formation at 298.15 K by incorporating the thermal corrections from the frequency calculation and using well-established experimental enthalpies of formation for the gas-phase atoms.[16]
-
Data Synthesis and Validation
The cornerstone of scientific integrity is the cross-validation of results from independent methods.
-
Experiment vs. Computation: The computationally derived gas-phase enthalpy of formation should be compared with the value obtained by combining the experimental solid-phase enthalpy of formation (from bomb calorimetry) and the experimental enthalpy of sublimation (from Knudsen effusion). Agreement within a few kJ/mol provides high confidence in both results.
-
Comparison with Analogs: The final, validated enthalpy of formation for this compound should be logically consistent with that of succinic acid. The substitution of a hydrogen atom with a bromine atom is expected to make the enthalpy of formation less negative (i.e., the molecule is less stable).
By adhering to this self-validating system, researchers can establish a definitive and trustworthy thermochemical dataset for this compound, enabling more robust, safe, and efficient chemical process development.
References
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- Vanderzee, C. E., & Westrum, E. F. (1970). Succinic acid. Heat capacities and thermodynamic properties from 5 to 328 K. An efficient drying procedure. The Journal of Chemical Thermodynamics, 2(5), 681-690. [Link]
- Pollard, D. J., & Woodley, J. M. (2007). Synthesis of chiral building blocks for use in drug discovery. Journal of Pharmacy and Pharmacology, 59(1), 3-12. [Link]
- de Souza, A. R., et al. (2007). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in N2 and CO2 atmospheres. Journal of the Chilean Chemical Society, 52(4), 1289-1294. [Link]
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An In-depth Technical Guide to the Chirality and Optical Rotation of 2-Bromosuccinic Acid Enantiomers
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of 2-bromosuccinic acid, a chiral dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of chirality and optical activity. This document delves into the relationship between the absolute configuration of 2-bromosuccinic acid's enantiomers and their interaction with plane-polarized light. Key experimental protocols, including the resolution of racemic mixtures and the precise measurement of optical rotation via polarimetry, are detailed. The theoretical underpinnings of these phenomena are explored, supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.
Introduction: The Significance of Chirality in 2-Bromosuccinic Acid
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology and material science. 2-Bromosuccinic acid (2-bromobutanedioic acid) serves as an excellent model for understanding chirality due to its single stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a bromine atom, a carboxymethyl group, and a carboxyl group[1]. This arrangement gives rise to two distinct, non-superimposable mirror-image forms known as enantiomers: (R)-2-bromosuccinic acid and (S)-2-bromosuccinic acid[2][3].
These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with other chiral entities, including plane-polarized light and biological receptors, is distinct. The ability of a chiral molecule to rotate the plane of polarized light is termed optical activity, a phenomenon that is crucial for differentiating and characterizing enantiomers[4][5].
The direction and magnitude of this rotation are unique to each enantiomer, with one rotating light in a clockwise direction (dextrorotatory, (+)) and the other in a counter-clockwise direction (levorotatory, (-)) by an equal amount[5][6]. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out[7].
Absolute Configuration vs. Optical Rotation: A Critical Distinction
A common misconception is that the (R) and (S) designation from the Cahn-Ingold-Prelog priority rules directly correlates with the sign of optical rotation (+ or -). This is not the case. The (R)/(S) nomenclature describes the absolute spatial arrangement of atoms at a stereocenter, a geometric descriptor. In contrast, the (+)/(-) notation is an experimentally determined physical property[6][8][9].
There is no simple way to predict the direction of optical rotation based on the (R) or (S) configuration of a molecule[9][10]. For 2-bromosuccinic acid, experimental determination is necessary to assign the (+) or (-) descriptor to the correct enantiomer. For instance, (S)-2-bromosuccinic acid is levorotatory, designated as (S)-(-)-2-bromosuccinic acid[2][11]. Consequently, its enantiomer, this compound, will be dextrorotatory, or (R)-(+)-2-bromosuccinic acid.
The historical context of this molecule is also significant, particularly in the study of the Walden inversion, a reaction that involves the inversion of a chiral center[12][13][14]. The interconversion of the enantiomers of bromosuccinic acid and malic acid was pivotal in demonstrating this stereochemical phenomenon[15][16].
Synthesis and Resolution of 2-Bromosuccinic Acid Enantiomers
The synthesis of 2-bromosuccinic acid typically results in a racemic mixture. To study the individual properties of each enantiomer, this mixture must be separated, a process known as resolution[7].
Resolution via Diastereomeric Salt Formation
A widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization[7].
Conceptual Workflow for Resolution:
Caption: Workflow for the resolution of racemic 2-bromosuccinic acid.
Experimental Protocol: Resolution of Racemic 2-Bromosuccinic Acid
-
Salt Formation: Dissolve the racemic 2-bromosuccinic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of an enantiomerically pure chiral base, such as (R)-1-phenylethylamine.
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt with lower solubility will crystallize out first.
-
Isolation of the First Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Isolation of the Second Diastereomer: The more soluble diastereomer remains in the filtrate. The solvent can be evaporated to recover this salt.
-
Liberation of the Enantiomers: Treat each separated diastereomeric salt with a strong acid (e.g., dilute HCl) to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid. The chiral amine will remain in the aqueous solution as its ammonium salt.
-
Purification: Extract the pure enantiomer of 2-bromosuccinic acid with a suitable organic solvent and purify further by recrystallization.
Measurement of Optical Rotation: Polarimetry
Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance[17][18]. The primary instrument used is a polarimeter.
Principles of Polarimetry
A polarimeter consists of a light source, a polarizer, a sample tube, and an analyzer[17]. The polarizer allows light waves oscillating in only one plane to pass through. When this plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The analyzer, another polarizing filter, is rotated to measure the angle of this rotation[17][19].
Caption: Schematic diagram of a polarimeter.
Specific Rotation
The observed rotation (α) depends on several factors, including the concentration of the sample, the length of the sample tube, the temperature, and the wavelength of the light used. To obtain a standardized value, the specific rotation [α] is calculated[9][20].
The formula for specific rotation is:
[α]λT = α / (l × c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL)[9][20].
Experimental Protocol: Measurement of Specific Rotation
-
Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument by measuring the rotation of a blank solvent. The reading should be zero.
-
Sample Preparation: Accurately weigh a sample of the enantiomerically pure 2-bromosuccinic acid and dissolve it in a known volume of a suitable solvent (e.g., acetone or water) to create a solution of known concentration (c).
-
Filling the Sample Tube: Carefully fill the polarimeter sample tube (of known length, l) with the solution, ensuring there are no air bubbles in the light path[21].
-
Measurement: Place the sample tube in the polarimeter and record the observed angle of rotation (α). A positive value indicates dextrorotation, while a negative value indicates levorotation.
-
Calculation: Use the formula above to calculate the specific rotation [α]. It is crucial to report the temperature and solvent used, as these can influence the value.
Quantitative Data for 2-Bromosuccinic Acid Enantiomers
The following table summarizes the key properties of the enantiomers of 2-bromosuccinic acid. Note that specific rotation values can vary slightly depending on the experimental conditions.
| Property | This compound | (S)-2-Bromosuccinic Acid | Racemic 2-Bromosuccinic Acid |
| Synonyms | (R)-(+)-Bromosuccinic acid | (S)-(-)-Bromosuccinic acid[11] | (±)-Bromosuccinic acid |
| CAS Number | 3972-41-6[3] | 20859-23-8[2][22][23] | 923-06-8[11] |
| Molecular Formula | C₄H₅BrO₄[11] | C₄H₅BrO₄[11] | C₄H₅BrO₄[1] |
| Molecular Weight | 196.98 g/mol [11] | 196.98 g/mol [11] | 196.98 g/mol [1] |
| Predicted Optical Rotation | Dextrorotatory (+) | Levorotatory (-)[11] | Optically Inactive |
Conclusion and Future Directions
A thorough understanding of the chirality and optical rotation of 2-bromosuccinic acid is essential for its application in stereospecific synthesis and as a chiral building block in drug development. The protocols outlined in this guide provide a robust framework for the resolution and characterization of its enantiomers. It is imperative for researchers to recognize that there is no direct correlation between the R/S configuration and the direction of optical rotation; these must be determined experimentally[9]. Future research may focus on developing more efficient resolution techniques and exploring the differential biological activities of the individual enantiomers, further highlighting the critical role of stereochemistry in the life sciences.
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The Synthesis of Bromosuccinic Acid: A Technical Guide for the Modern Researcher
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of bromosuccinic acid, a valuable building block in organic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the evolution of synthetic methodologies, from seminal 19th-century discoveries to modern stereoselective techniques. It offers a critical analysis of the causality behind experimental choices, detailed step-by-step protocols for key synthetic routes, and a thorough examination of the underlying reaction mechanisms. Through a blend of historical context and practical guidance, this guide aims to equip the reader with a robust understanding of bromosuccinic acid synthesis, enabling informed decision-making in experimental design and application.
Introduction: The Significance of Bromosuccinic Acid in Synthesis
Bromosuccinic acid, a dicarboxylic acid featuring a bromine substituent at the α-position, serves as a versatile intermediate in a myriad of chemical transformations.[1][2] Its utility stems from the presence of multiple reactive sites: two carboxylic acid groups amenable to esterification and amidation, and a carbon-bromine bond that is a prime target for nucleophilic substitution. This trifunctional nature makes it a coveted precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry where it is employed in the preparation of various therapeutic agents.[3][4][5][6] This guide will navigate the historical landscape of its synthesis, providing a deep dive into the chemical principles that have shaped its production over the past century and a half.
A Historical Odyssey: The Discovery and Early Synthesis of Bromosuccinic Acid
The story of bromosuccinic acid begins in the mid-19th century, a period of fervent discovery in organic chemistry. The initial synthesis of the racemic mixture, the dl-form, is credited to the renowned German chemist August Kekulé in 1861.[7] Kekulé's pioneering work involved the direct bromination of succinic acid, a landmark achievement that laid the groundwork for future investigations into the halogenation of dicarboxylic acids.
A few years later, in 1877, Rudolph Fittig, another prominent figure in the field, developed an alternative route to bromosuccinic acid by reacting fumaric acid with hydrobromic acid. This method provided a different strategic approach to accessing this important molecule. The early 20th century saw further refinements with the work of Hughes and Watson in 1930, who explored the bromination of succinyl bromide and succinic anhydride.
The synthesis of optically active forms of bromosuccinic acid soon followed. In 1896, Paul Walden achieved the preparation of the l-form from l-aspartic acid, a significant step forward in stereoselective synthesis. This was later refined by Karrer and his colleagues in 1947. These early discoveries not only provided access to bromosuccinic acid but also contributed to the burgeoning field of stereochemistry, helping to unravel the complexities of molecular asymmetry.
Foundational Synthetic Methodologies: A Closer Look
The early methods for synthesizing bromosuccinic acid, while groundbreaking for their time, often faced challenges related to yield, purity, and scalability. However, a thorough understanding of these classical approaches is essential for appreciating the elegance and efficiency of modern techniques.
The Hell-Volhard-Zelinsky Reaction: A Paradigm Shift in α-Bromination
A significant advancement in the synthesis of α-bromo carboxylic acids was the development of the Hell-Volhard-Zelinsky (HVZ) reaction.[8][9][10][11] This powerful transformation allows for the selective bromination of the α-carbon of a carboxylic acid. In the context of succinic acid, the HVZ reaction provides a reliable route to bromosuccinic acid.
Causality Behind the Experimental Choices: The genius of the HVZ reaction lies in the in-situ formation of an acyl bromide intermediate. Carboxylic acids themselves do not readily undergo α-bromination because the enol concentration is too low. The addition of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus with bromine converts the carboxylic acid to a more reactive acyl bromide.[10][11] This acyl bromide readily tautomerizes to its enol form, which then undergoes rapid electrophilic attack by bromine at the α-position. The resulting α-bromo acyl bromide can then be hydrolyzed to the final α-bromo carboxylic acid.
Experimental Protocol: Synthesis of DL-Bromosuccinic Acid via the Hell-Volhard-Zelinsky Reaction [12]
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize evolving hydrobromic acid and any unreacted bromine fumes.
-
Initial Reaction Mixture: To the flask, add 18 g of dry succinic acid and 3-5 g of red phosphorus.
-
Bromine Addition: Slowly add 80 g of bromine from the dropping funnel. The reaction is highly exothermic and vigorous, so the rate of addition must be carefully controlled to maintain a manageable reaction.
-
Heating: Once all the bromine has been added, gently heat the reaction mixture until the red color of the bromine disappears, indicating its consumption.
-
Workup: Carefully pour the reaction mixture into 100 ml of boiling water.
-
Purification: Filter the hot solution, then cool it to room temperature. Extract the aqueous solution repeatedly with diethyl ether.
-
Isolation: Combine the ethereal extracts and evaporate the solvent to obtain the crude bromosuccinic acid.
-
Recrystallization: Recrystallize the solid residue from a minimal amount of hot water to yield pure DL-bromosuccinic acid. The expected yield is typically in the range of 80-90%.
Mechanism of the Hell-Volhard-Zelinsky Reaction
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for succinic acid.
Stereoselective Synthesis: Accessing Enantiomerically Pure Bromosuccinic Acid
For many applications in drug development, the synthesis of single enantiomers of chiral molecules is crucial. The preparation of optically active bromosuccinic acid often starts from a chiral precursor.
Experimental Protocol: Synthesis of L-Bromosuccinic Acid from L-Aspartic Acid
This procedure is based on the principles described by Walden and Karrer, involving the diazotization of L-aspartic acid in the presence of bromide ions.
-
Dissolution: Dissolve L-aspartic acid in an aqueous solution of potassium bromide and hydrobromic acid.
-
Diazotization: Cool the solution in an ice bath and slowly add a solution of sodium nitrite. The temperature should be maintained below 5°C to prevent side reactions. Nitrogen gas will evolve during this step.
-
Reaction Completion: Allow the reaction to stir at low temperature for several hours after the addition of sodium nitrite is complete.
-
Extraction: Extract the reaction mixture with diethyl ether to isolate the L-bromosuccinic acid.
-
Purification: Dry the ethereal extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization.
Stereochemical Considerations: This reaction proceeds with retention of configuration at the chiral center. The incoming bromide nucleophile attacks the carbocation intermediate from the same face as the departing diazonium group.
Modern Synthetic Approaches and Innovations
While the classical methods remain valuable, contemporary research has focused on developing more efficient, environmentally friendly, and stereoselective syntheses of bromosuccinic acid and its derivatives.
Addition of Bromine to Fumaric and Maleic Acids
The addition of bromine to the double bond of fumaric acid or maleic acid provides a direct route to dibromosuccinic acid. The stereochemical outcome of this reaction is dependent on the stereochemistry of the starting alkene.
-
Bromination of Fumaric Acid: The anti-addition of bromine to fumaric acid (trans-isomer) results in the formation of meso-2,3-dibromosuccinic acid.[13][14]
-
Bromination of Maleic Acid: The anti-addition of bromine to maleic acid (cis-isomer) yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid.[13][15]
Experimental Protocol: Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid [7][14]
-
Suspension: Suspend fumaric acid in water in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heating and Bromine Addition: Heat the suspension to boiling and add bromine dropwise. The bromine color should disappear as it reacts.
-
Crystallization: Upon cooling, the meso-2,3-dibromosuccinic acid crystallizes out of the solution.
-
Isolation: Collect the crystals by vacuum filtration and wash with cold water.
Reaction Workflow: Stereospecific Bromination of Fumaric and Maleic Acids
Caption: Stereochemical outcome of bromine addition to fumaric and maleic acids.
"Green" Synthesis: Utilizing Hydrogen Peroxide
In an effort to develop more environmentally benign synthetic routes, methods that avoid the direct use of hazardous reagents like liquid bromine are highly sought after. One such approach involves the in-situ generation of bromine from hydrobromic acid and an oxidant, such as hydrogen peroxide.[16]
Causality Behind the Experimental Choices: This method offers several advantages. It avoids the handling of highly corrosive and toxic liquid bromine. The reaction can be performed under milder conditions, and the primary byproduct is water, making it a "greener" alternative. The hydrogen peroxide oxidizes the bromide ions from HBr to molecular bromine, which then reacts with the substrate.
Applications in Drug Development and Organic Synthesis
Bromosuccinic acid and its derivatives are pivotal starting materials and intermediates in the pharmaceutical industry. Their ability to introduce both chirality and functional handles for further elaboration makes them invaluable in the synthesis of complex drug molecules.[5][6] For example, they can be used in the synthesis of unnatural amino acids, enzyme inhibitors, and as chiral synthons for asymmetric synthesis.
| Application Area | Example of Use |
| Enzyme Inhibition | Synthesis of inhibitors for enzymes such as aspartate aminotransferase. |
| Unnatural Amino Acids | Precursor for the synthesis of β-amino acids and other modified amino acid structures. |
| Chiral Building Blocks | Used in the asymmetric synthesis of complex natural products and pharmaceuticals. |
| Cross-linking Agents | Employed in the modification of proteins and other biomolecules. |
Safety and Handling
Working with bromosuccinic acid and the reagents for its synthesis requires strict adherence to safety protocols.
-
Bromosuccinic Acid: It is a skin and eye irritant.[2][17][18][19][20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Bromine: A highly toxic and corrosive substance that can cause severe burns upon contact and is fatal if inhaled.[21][22][23][24][25] Extreme caution must be exercised when handling bromine, and it should only be used in a certified chemical fume hood with appropriate respiratory protection.
-
Phosphorus Tribromide: Reacts violently with water and is corrosive.[26][27][28][29][30] It should be handled in a dry, inert atmosphere, and appropriate PPE must be worn.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[17][18][19][20][21][22][23][24][25][26][27][28][29][30]
Conclusion
The synthesis of bromosuccinic acid has a rich history that mirrors the evolution of organic chemistry itself. From the pioneering work of Kekulé to the development of robust and stereoselective modern methods, the journey to efficiently produce this versatile molecule has been one of continuous innovation. For today's researchers, a deep understanding of these synthetic routes, their underlying mechanisms, and the practical considerations involved is paramount for leveraging the full potential of bromosuccinic acid in their synthetic endeavors. This guide has aimed to provide that comprehensive understanding, empowering scientists to confidently and safely utilize this important chemical building block in the pursuit of new discoveries.
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Methodological & Application
The Strategic Application of (R)-2-Bromosuccinic Acid in Modern Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Chiral Integrity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral building blocks—enantiomerically pure molecules that serve as starting points for complex syntheses—are the bedrock of modern asymmetric synthesis.[1][2] (R)-2-Bromosuccinic acid, a bifunctional C4 synthon, has emerged as a valuable tool in this domain. Its defined stereocenter at the C2 position, coupled with the differential reactivity of its two carboxylic acid groups and a displaceable bromine atom, provides a robust platform for the stereospecific construction of complex molecular architectures.[3]
This guide provides an in-depth exploration of the strategic use of this compound, focusing on its application in the synthesis of chiral pyrrolidines, a privileged scaffold in medicinal chemistry. We will dissect the causality behind experimental choices and provide a detailed, field-proven protocol that serves as a self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a white to off-white solid with well-defined physical characteristics crucial for experimental design.
| Property | Value | Source |
| CAS Number | 3972-41-6 | [4][5] |
| Molecular Formula | C₄H₅BrO₄ | [3][5] |
| Molecular Weight | 196.98 g/mol | [4][5] |
| Melting Point | 166-167 °C | [5] |
| Boiling Point | 255.1 ± 25.0 °C (Predicted) | [5] |
| Density | 2.022 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Acetonitrile and Methanol | [5] |
| Storage | 2-8°C | [5] |
Scientist's Note on Handling: Due to its acidic and alkylating nature, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere to maintain its integrity.
Core Application: Stereospecific Synthesis of Chiral Pyrrolidines
The pyrrolidine ring is a cornerstone motif in a vast array of pharmaceuticals, including antiviral agents, anti-cancer drugs, and central nervous system modulators. The enantioselective synthesis of substituted pyrrolidines is therefore a topic of significant interest. This compound provides an elegant and efficient entry into this class of compounds, particularly for the synthesis of 3-substituted pyrrolidine derivatives.
The overarching strategy involves a two-step sequence:
-
Succinimide Formation: A nucleophilic primary amine attacks the carbonyl groups of this compound, leading to an intermediate that undergoes dehydrative cyclization. The bromine atom at the chiral center acts as a leaving group in one of the cyclization pathways or is retained for further functionalization.
-
Reduction: The resulting chiral succinimide (a cyclic imide) is then reduced to the corresponding pyrrolidine, preserving the stereochemistry established by the starting material.
This approach is exemplified in the synthesis of precursors for drugs like Vernakalant, an antiarrhythmic agent. A key fragment of Vernakalant is a chiral pyrrolidine, the synthesis of which can be strategically derived from a chiral succinic acid derivative.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for converting this compound into a chiral N-substituted pyrrolidine. This process leverages the inherent chirality of the starting material to produce an enantiomerically pure product.
Sources
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- 5. mdpi.com [mdpi.com]
(R)-2-Bromosuccinic Acid: A Versatile Chiral Building Block in Pharmaceutical Synthesis
Application Notes and Protocols
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. (R)-2-Bromosuccinic acid has emerged as a critical chiral building block, enabling the efficient and stereoselective synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a reactive bromine center on a stereodefined scaffold, provides a powerful handle for asymmetric synthesis. This document serves as a comprehensive guide, detailing the properties, synthesis, and key applications of this compound, with a focus on practical, field-proven protocols.
Introduction: The Strategic Importance of Chiral Building Blocks
Chirality plays a pivotal role in the pharmacological and toxicological profiles of many drugs. The use of enantiomerically pure starting materials, or chiral building blocks, is a highly effective strategy to ensure the desired stereochemical outcome in the final API. This compound is a prime example of such a synthon, offering reliability and versatility in the construction of complex chiral molecules.
Physicochemical Properties and Safe Handling
A thorough understanding of the material's properties is essential for its effective and safe use in a laboratory or manufacturing setting.
| Property | Value | Source |
| IUPAC Name | (2R)-2-bromobutanedioic acid | [1] |
| Synonyms | (R)-Bromosuccinic acid | [1] |
| CAS Number | 3972-41-6 | [1] |
| Molecular Formula | C4H5BrO4 | [2] |
| Molecular Weight | 196.98 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 166-167 °C | [1] |
| Solubility | Soluble in water. Insoluble in ether. | [3] |
Safety and Handling Precautions:
This compound is classified as an irritant, causing skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, must be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area.[5] In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[4]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Synthesis of this compound: A Validated Protocol
The most common and efficient route to this compound is through the stereospecific bromination of L-aspartic acid, a readily available and inexpensive chiral precursor.[6][7]
Underlying Principle: Stereospecific Diazotization and Substitution
The synthesis hinges on the diazotization of the primary amine of L-aspartic acid, followed by a nucleophilic substitution with bromide. This reaction proceeds with an inversion of stereochemistry, thus yielding the (R)-enantiomer from the (S)-starting material (L-aspartic acid).
Step-by-Step Laboratory Protocol:
Materials:
-
L-Aspartic Acid
-
Potassium Bromide (KBr)
-
Sodium Nitrite (NaNO2)
-
Hydrobromic Acid (HBr, 48%)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve L-aspartic acid and potassium bromide in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Reaction: Stir the mixture vigorously at 0-5 °C for 3-4 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purification: Recrystallize the crude product from a minimal amount of hot water to obtain the pure, crystalline product.
Application in Pharmaceutical Synthesis: A Case Study of Pemetrexed
This compound is a key intermediate in the synthesis of several pharmaceuticals. A notable example is Pemetrexed, an antifolate chemotherapy drug used in the treatment of mesothelioma and non-small cell lung cancer.[8]
Synthetic Strategy for Pemetrexed:
The synthesis of Pemetrexed involves the coupling of the core pyrrolo[2,3-d]pyrimidine structure with a chiral side chain derived from this compound.[8][9]
Caption: Pemetrexed Synthesis Workflow.
Protocol for the Synthesis of a Pemetrexed Intermediate:
This protocol outlines the N-alkylation step to form the diethyl ester of Pemetrexed.
Materials:
-
This compound
-
4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
-
L-glutamic acid diethyl ester hydrochloride
-
N-methylmorpholine
-
Chlorodimethoxytriazine
-
Dimethylformamide (DMF)
Procedure:
-
Activation: In a flask, slurry the benzoic acid derivative in DMF. Add N-methylmorpholine and stir for 20 minutes. Cool the mixture to 5 °C and add chlorodimethoxytriazine. Stir for 1 hour.[9]
-
Coupling: Add L-glutamic acid diethyl ester hydrochloride to the reaction mixture and allow it to warm to room temperature. Monitor the reaction by HPLC.[9]
-
Work-up: Upon completion, the reaction is worked up through a series of aqueous washes and extractions to isolate the diethyl ester intermediate.
-
Saponification: The resulting N-(4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl)-L-glutamic acid diethyl ester is then hydrolyzed using aqueous sodium hydroxide to yield Pemetrexed.[9]
Quality Control: Chiral Purity Analysis by HPLC
The enantiomeric purity of the final pharmaceutical product is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (% ee).[10]
Principles of Chiral HPLC Separation:
Chiral separation by HPLC can be achieved through several approaches, with the use of a chiral stationary phase (CSP) being the most common.[10][11] The CSP creates a chiral environment where the two enantiomers of an analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.
General Protocol for Chiral HPLC Method Development:
Caption: Chiral HPLC Analysis Workflow.
Example Conditions for a Ristocetin A CSP:
-
Column: Ristocetin A based chiral stationary phase.
-
Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine. For instance, a mobile phase of methanol/acetonitrile/acetic acid/triethylamine (400:600:2:1, v/v/v/v) has been used for the separation of bromosuccinic acid.[12]
-
Detection: UV at an appropriate wavelength (e.g., 225 nm).[12]
-
Flow Rate: Typically 1.0 mL/min.
Data Analysis: The enantiomeric excess is calculated using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
This compound stands out as a highly valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and reactive functionalities allow for its incorporation into a wide range of drug molecules. The protocols and information presented herein provide a solid foundation for the successful application of this important synthon in drug discovery and development, ultimately contributing to the creation of safer and more effective medicines.
References
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- Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem.
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- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
- PEMETREXED - New Drug Approvals.
- US7994180B2 - Processes for preparing intermediates of pemetrexed - Google Patents.
- Chiral HPLC separation: strategy and approaches - Chiralpedia.
- New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium - MDPI.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - SHIMADZU CORPORATION.
- CN103254196A - Preparation method of pemetrexed diacid - Google Patents.
- Developing a green and efficient biosynthesis system for l-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes - RSC Publishing.
- Chiral HPLC Separations - Phenomenex.
- EP2301909A1 - Processes for preparing pemetrexed disodium and its intermediate,4-(4-carbomethoxyphenyl)butanal - Google Patents.
- Bromosuccinic acid, (-)- | C4H5BrO4 | CID 2757181 - PubChem - NIH.
- L-Aspartic acid (YMDB00896) - Yeast Metabolome Database.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
- US3214345A - Process for producing l-aspartic acid - Google Patents.
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- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Notes & Protocols: Stereoselective Reactions with (R)-2-Bromosuccinic Acid
Abstract: This document provides a comprehensive guide to the experimental use of (R)-2-Bromosuccinic acid, a versatile chiral building block in modern organic synthesis. We delve into the fundamental principles governing its reactivity, focusing on stereospecific nucleophilic substitution reactions. Detailed, field-proven protocols for the synthesis of high-value chiral molecules, such as (S)-Malic acid and precursors to non-canonical amino acids, are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this reagent.
Introduction: The Utility of a Chiral Synthon
This compound (MW: 196.98 g/mol ) is a dicarboxylic acid featuring a bromine atom at a stereogenic center.[1] This configuration makes it an exceptionally valuable starting material, or "chiral synthon," for asymmetric synthesis. Its utility stems from the predictable reactivity at the C2 carbon, which is susceptible to nucleophilic attack. Under appropriate conditions, the bromine atom, a good leaving group, can be displaced by a variety of nucleophiles. Crucially, when this occurs via a bimolecular nucleophilic substitution (Sₙ2) mechanism, the reaction proceeds with a complete inversion of stereochemistry.[2][3] This stereospecificity allows for the direct transfer of chirality from the starting material to the product, a cornerstone of efficient enantioselective synthesis.
Key Physicochemical Properties:
-
Appearance: White to off-white crystalline powder.[4]
-
Melting Point: Approximately 166-167 °C.[5]
-
Solubility: Soluble in water and other polar solvents.[6]
-
Storage: Store in a dry, cool, and well-ventilated place at 2-8°C.[5][7]
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[1][7][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[7]
Core Principle: Stereospecific Sₙ2 Reaction and the Walden Inversion
The primary mode of reaction for this compound involves the Sₙ2 pathway. In this mechanism, a nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group (backside attack).[9] This concerted process, where the new bond forms simultaneously as the old bond breaks, forces an inversion of the tetrahedral geometry at the chiral center. This phenomenon is famously known as the Walden inversion.[2]
The dicarboxylic acid structure of the substrate plays a role in favoring the Sₙ2 mechanism over competing pathways like Sₙ1 (which would lead to racemization) or elimination (E2). The electron-withdrawing nature of the adjacent carboxyl groups slightly increases the electrophilicity of the C-Br carbon, while the steric hindrance is minimal, allowing access for the nucleophile.
Protocol 1: Stereospecific Synthesis of (S)-Malic Acid
This protocol details the hydrolysis of this compound to produce (S)-Malic acid. This reaction is a classic example of the Walden inversion, where the hydroxide ion acts as the nucleophile. (S)-Malic acid is a valuable chiral intermediate in the synthesis of pharmaceuticals and biodegradable polymers.[10][11]
Causality: The choice of a mild base like silver carbonate or simply water with heating is crucial. Strong, hot alkaline solutions can promote a competing E2 elimination reaction, leading to the formation of maleic and fumaric acids, thus reducing the yield of the desired product. The Sₙ2 reaction is favored here, resulting in a clean inversion to the (S)-enantiomer.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% enantiomeric purity | Sigma-Aldrich | The chiral purity of the product depends on the starting material. |
| Silver(I) Carbonate (Ag₂CO₃) | Reagent Grade | Fisher Scientific | Acts as a mild base and source of hydroxide. |
| Deionized Water | Type I | In-house | Must be free of interfering ions. |
| Diethyl Ether | Anhydrous | VWR | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Merck | For drying the organic phase. |
| Hydrochloric Acid (HCl) | 1 M solution | J.T. Baker | For acidification during work-up. |
Experimental Workflow:
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10.0 g (50.8 mmol) of this compound in 100 mL of deionized water.
-
Reagent Addition: In a separate beaker, prepare a slurry of 14.0 g (50.8 mmol) of silver(I) carbonate in 20 mL of deionized water. Add this slurry to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring. A precipitate of silver bromide will form. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the insoluble silver salts (AgBr and excess Ag₂CO₃). Wash the filter cake with a small amount of water.
-
Transfer the clear filtrate to a separatory funnel. Acidify the solution to pH 2 by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield a white solid.
-
Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.
-
Expected Yield: 6.0-6.5 g (88-95%).
-
Characterize the product: Confirm the identity and purity of (S)-Malic acid via melting point, ¹H NMR, and polarimetry to verify the inversion of stereochemistry (expected specific rotation [α]ᴅ is negative).
-
Protocol 2: Synthesis of a Chiral Aspartic Acid Precursor
This protocol demonstrates the use of this compound in the synthesis of a protected amino acid precursor, a key step in preparing non-canonical amino acids for peptide synthesis or drug discovery.[12][13][14] The reaction utilizes sodium azide as a nucleophile to introduce the nitrogen functionality, again with inversion of configuration.
Causality: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions. The resulting alkyl azide is a stable intermediate that is not basic, preventing side reactions. It can be cleanly reduced to the primary amine in a subsequent step (e.g., via catalytic hydrogenation or Staudinger reaction) without affecting the stereocenter. A polar aprotic solvent like DMF is chosen to solvate the cation (Na⁺) while leaving the azide anion highly reactive, thus accelerating the Sₙ2 reaction rate.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% enantiomeric purity | Sigma-Aldrich | Chiral integrity is paramount. |
| Sodium Azide (NaN₃) | Reagent Grade | Acros Organics | Caution: Highly toxic and potentially explosive. Handle with care. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Alfa Aesar | A polar aprotic solvent is required. |
| Ethyl Acetate | Reagent Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For washing during work-up. |
| Brine | N/A | In-house | Saturated NaCl solution. |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 5.0 g (25.4 mmol) of this compound and 50 mL of anhydrous DMF. Stir until dissolved.
-
Reagent Addition: Carefully add 2.48 g (38.1 mmol, 1.5 equivalents) of sodium azide in one portion.
-
Reaction: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and pour it into 150 mL of ice-water.
-
Acidify the aqueous mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter and concentrate the solution under reduced pressure to obtain the crude (S)-2-Azidosuccinic acid.
-
The product can often be used in the next step without further purification. If required, purification can be achieved via column chromatography.
-
Expected Yield: 3.5-4.0 g (80-92%).
-
Characterize the product via IR (strong azide stretch ~2100 cm⁻¹), ¹H NMR, and ¹³C NMR.
-
Troubleshooting and Key Considerations
-
Racemization: If any loss of enantiomeric purity is observed, it may indicate a competing Sₙ1 mechanism. This can be suppressed by using a less polar, aprotic solvent and avoiding conditions that could stabilize a carbocation intermediate.
-
Elimination Byproducts: Formation of maleic or fumaric acid suggests that E2 elimination is occurring. To minimize this, use less sterically hindered bases and lower reaction temperatures.
-
Reactivity of Carboxyl Groups: The two carboxylic acid groups can be deprotonated by strong bases, which can alter the solubility and reactivity of the substrate. In some cases, it may be advantageous to first protect the carboxyl groups as esters before performing the substitution reaction.
References
- Bromosuccinic acid | C4H5BrO4 | CID 73557. PubChem. [Link]
- Bromosuccinic acid, (-)- | C4H5BrO4 | CID 2757181. PubChem. [Link]
- Chemwatch GHS SDS in English (European) 17413. SD Fine-Chem. [Link]
- Synthesis of S-Malic acid and S-Chlorosuccinic acid. KIM IL SUNG UNIVERSITY. [Link]
- Reactions and Mechanisms. Master Organic Chemistry. [Link]
- Different chemical syntheses from malic acid, aspartic acid, or bromosuccinic acid to PMLA.
- Malic acid 3-step synthesis. Chemistry Stack Exchange. [Link]
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- Malic acid synthesis.
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- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
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- Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
- Synthesis of Chiral Spin-Labeled Amino Acids. PubMed. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic Substitution II (IB Chemistry R3.4). YouTube. [Link]
- Stereospecific Phosphination and Thioetherification of Organoboronic Esters. PMC - NIH. [Link]
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Application of (R)-2-Bromosuccinic Acid in the Stereoselective Synthesis of Agrochemicals
Introduction: The Imperative of Chirality in Modern Agrochemicals
The development of new agrochemicals is increasingly guided by the principles of stereochemistry, recognizing that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity.[1] Chiral agrochemicals, which exist as non-superimposable mirror images (enantiomers), often exhibit different efficacy, toxicity, and environmental persistence.[1] The use of single-enantiomer agrochemicals can lead to higher potency at lower application rates, reduced off-target effects, and a more favorable environmental profile.[1] (R)-2-Bromosuccinic acid is a versatile chiral building block poised to play a significant role in the stereoselective synthesis of next-generation agrochemicals. Its bifunctional nature, possessing two carboxylic acid groups and a stereochemically defined bromine atom, allows for the construction of complex molecular architectures with precise control over chirality. This application note will explore the utility of this compound in the synthesis of a promising class of chiral fungicides: the dicarboximides.
This compound: A Chiral Synthon for Dicarboximide Fungicides
Dicarboximide fungicides, such as iprodione and vinclozolin, are a well-established class of agrochemicals effective against a broad spectrum of fungal pathogens. While many commercial dicarboximides are sold as racemates, there is growing interest in developing chiral analogues to enhance their activity and reduce their environmental impact. This compound serves as an excellent starting material for the synthesis of chiral dicarboximide fungicides, where the stereocenter can be strategically incorporated to optimize binding to the target site in the fungal cell.
The proposed synthetic strategy leverages the reactivity of the carboxylic acid groups to form the succinimide core of the fungicide, while the chiral bromine atom can be retained or further functionalized to introduce additional diversity and enhance biological activity.
Hypothetical Synthesis of a Chiral Dicarboximide Fungicide from this compound
While a specific commercial fungicide directly synthesized from this compound is not prominently documented in publicly available literature, a plausible and chemically sound synthetic route to a novel chiral dicarboximide fungicide, herein designated as (R)-Bromo-vinclozolin Analogue , is presented. This example illustrates the potential of this compound as a chiral precursor in agrochemical discovery.
Reaction Scheme:
Caption: Synthetic pathway for a chiral dicarboximide fungicide.
Experimental Protocol: Synthesis of (R)-N-(3,5-dichlorophenyl)-3-bromosuccinimide
This protocol details the two-step synthesis of the target chiral dicarboximide fungicide from this compound.
Step 1: Synthesis of (R)-4-((3,5-dichlorophenyl)amino)-3-bromo-4-oxobutanoic acid (Intermediate Mono-amide)
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
3,5-Dichloroaniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.1 eq)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with reflux condenser
-
Ice bath
-
-
Procedure: a. To a solution of this compound in anhydrous DCM, slowly add thionyl chloride at 0 °C under a nitrogen atmosphere. b. Allow the reaction mixture to stir at room temperature for 2 hours, then heat to reflux for 1 hour to ensure complete formation of the acid chloride. c. Cool the reaction mixture to 0 °C and slowly add a solution of 3,5-dichloroaniline and triethylamine in anhydrous DCM. d. Stir the reaction mixture at room temperature for 12 hours. e. Quench the reaction with water and extract the organic layer. f. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate mono-amide. h. Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to (R)-N-(3,5-dichlorophenyl)-3-bromosuccinimide ((R)-Bromo-vinclozolin Analogue)
-
Reagents and Materials:
-
(R)-4-((3,5-dichlorophenyl)amino)-3-bromo-4-oxobutanoic acid (1.0 eq)
-
Acetic anhydride (Ac₂O) (5.0 eq)
-
Sodium acetate (catalytic amount)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with reflux condenser
-
-
Procedure: a. Suspend the intermediate mono-amide and a catalytic amount of sodium acetate in acetic anhydride. b. Heat the mixture to reflux (approximately 140 °C) for 4 hours. c. Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring. d. Collect the precipitated solid by vacuum filtration and wash with cold water. e. Recrystallize the crude product from ethanol to obtain the pure (R)-N-(3,5-dichlorophenyl)-3-bromosuccinimide.
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | Enantiomeric Excess (%) |
| (R)-Bromo-vinclozolin Analogue | C₁₀H₆BrCl₂NO₂ | 326.97 | 155-158 | 7.3 (s, 2H, Ar-H), 7.1 (s, 1H, Ar-H), 4.8 (dd, 1H, CHBr), 3.4 (dd, 1H, CH₂), 3.0 (dd, 1H, CH₂) | >98% |
Mechanism and Stereochemical Considerations
The key to this synthesis is the preservation of the stereocenter at the C2 position of the succinic acid backbone. The initial formation of the mono-amide proceeds via a nucleophilic acyl substitution mechanism, which does not affect the chiral center. The subsequent cyclization to the succinimide ring also occurs without altering the stereochemistry at the bromine-bearing carbon. This ensures that the final product is obtained in high enantiomeric purity, directly reflecting the chirality of the starting material.
Sources
Topic: Derivatization of (R)-2-Bromosuccinic Acid for Analytical Purposes
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed guide for the chemical derivatization of 2-bromosuccinic acid, with a specific focus on chiral analysis of the (R)-enantiomer for researchers, scientists, and drug development professionals. 2-Bromosuccinic acid is a polar, non-volatile dicarboxylic acid, presenting significant challenges for direct analysis by common chromatographic techniques like Gas Chromatography (GC). Furthermore, as a chiral molecule, the separation and quantification of its enantiomers are critical in pharmaceutical and chemical synthesis, where biological activity is often stereospecific[1]. Derivatization is an essential sample preparation step that converts the analyte into a less polar, more volatile, and more readily detectable form[2][3]. This guide details two primary workflows: chiral derivatization for enantiomeric separation on standard achiral columns and silylation for total acid quantification.
Introduction: The Rationale for Derivatization
2-Bromosuccinic acid possesses two carboxylic acid functional groups. These groups are highly polar and capable of strong hydrogen bonding, which results in a high boiling point and poor thermal stability, making it unsuitable for direct GC analysis[4]. In Liquid Chromatography (LC), its high polarity can lead to poor retention on traditional reversed-phase columns, and its lack of a strong chromophore limits sensitivity for UV detection[3].
Derivatization addresses these challenges through targeted chemical modification. The core objectives are:
-
Increase Volatility and Thermal Stability: By replacing the acidic protons of the carboxyl groups with non-polar moieties (e.g., alkyl or silyl groups), the analyte's boiling point is significantly lowered, making it amenable to GC analysis[2][5].
-
Improve Chromatographic Behavior: Derivatization reduces the polarity of the analyte, leading to better peak shapes and improved resolution in both GC and LC[6].
-
Enable Enantiomeric Separation: The analysis of a specific enantiomer, such as (R)-2-Bromosuccinic acid, requires chiral separation. While this can be achieved using expensive chiral columns, a more versatile and common approach is to react the enantiomeric mixture with a pure, single-enantiomer derivatizing agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on standard, achiral chromatographic columns[7][8].
-
Enhance Detection Sensitivity: Derivatizing agents can introduce moieties that are highly responsive to specific detectors. For example, halogenated groups enhance Electron Capture Detector (ECD) response, while aromatic groups improve UV or fluorescence detection[2][9].
This guide provides protocols for two robust derivatization strategies for GC-MS analysis, a widely accessible and powerful analytical technique.
Logical Workflow for Derivatization and Analysis
The overall process, from sample receipt to final data analysis, follows a structured path. The choice of derivatization agent and analytical column is dictated by the primary analytical goal: quantifying the total amount of 2-bromosuccinic acid or determining the enantiomeric excess (e.e.) of the (R)-enantiomer.
Caption: High-level workflow for the analysis of 2-bromosuccinic acid.
Protocol 1: Chiral Analysis via Diastereomeric Esterification
This protocol is designed to determine the enantiomeric purity or enantiomeric excess (e.e.) of this compound. The strategy involves esterification with a chiral alcohol, (S)-(+)-2-butanol, to form diastereomeric di-esters. These diastereomers can then be separated by GC on a standard achiral column.
Principle of the Method: The reaction of a racemic mixture of (R)- and (S)-2-bromosuccinic acid with an enantiomerically pure alcohol, (S)-2-butanol, yields two distinct diastereomers: (R)-2-bromo-di-((S)-2-butyl) succinate and (S)-2-bromo-di-((S)-2-butyl) succinate. These molecules have different spatial arrangements and, consequently, different physical properties, allowing for their chromatographic separation[8].
Caption: Formation of diastereomers for chiral GC-MS analysis.
Materials and Reagents
-
2-Bromosuccinic acid sample
-
(S)-(+)-2-Butanol (enantiomeric purity >99%)
-
Acetyl chloride or concentrated Sulfuric Acid (H₂SO₄) as catalyst
-
Toluene or Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Micro-reaction vials (2 mL) with PTFE-lined caps[5]
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system with a standard non-polar column (e.g., DB-5ms, HP-5ms)
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the 2-bromosuccinic acid sample into a 2 mL micro-reaction vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as water will interfere with the esterification reaction[10].
-
Reagent Addition: To the dried sample, add 500 µL of anhydrous toluene and 100 µL of (S)-(+)-2-butanol.
-
Catalysis: Carefully add 20 µL of acetyl chloride. Alternative: Add 1-2 drops of concentrated H₂SO₄. Acetyl chloride is often preferred as it reacts with trace water and the alcohol to form HCl gas in situ, which acts as a dry acid catalyst[4].
-
Reaction: Tightly cap the vial. Vortex for 30 seconds. Place the vial in a heating block set to 80°C for 60 minutes.
-
Work-up: Cool the vial to room temperature. Add 500 µL of saturated NaHCO₃ solution to neutralize the acid catalyst. Vortex vigorously for 1 minute.
-
Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Instrumental Parameters (Example)
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard, non-polar column is sufficient as the diastereomers have different boiling points. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temperature | 250°C | Ensures rapid vaporization of the derivatized analyte. |
| Oven Program | 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | Provides separation of solvent and byproducts from the diastereomeric peaks. Must be optimized. |
| MS Ion Source | 230°C | Standard temperature for Electron Ionization (EI). |
| MS Quadrupole | 150°C | Standard temperature for the mass analyzer. |
| MS Mode | Scan (m/z 50-450) or Selected Ion Monitoring (SIM) | Scan mode is used for initial identification; SIM mode provides higher sensitivity for quantification. |
Protocol 2: Total Acid Analysis via Silylation
This protocol is intended for the rapid quantification of the total amount of 2-bromosuccinic acid, without separating the enantiomers. Silylation is a robust and common derivatization technique for GC analysis of polar compounds[5].
Principle of the Method: Silylation involves replacing the active, acidic protons on the carboxyl groups with a trimethylsilyl (TMS) group, Si(CH₃)₃. This is typically accomplished using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[11]. The resulting TMS-ester is much more volatile and thermally stable, exhibiting excellent chromatographic properties[12][13].
Caption: Silylation of 2-bromosuccinic acid for total acid analysis.
Materials and Reagents
-
2-Bromosuccinic acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile, anhydrous
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system with a standard non-polar column
Step-by-Step Protocol
-
Sample Preparation: Prepare a dried sample (1-5 mg) in a micro-reaction vial as described in section 3.2, step 1. Anhydrous conditions are paramount as silylating reagents are highly water-sensitive[12].
-
Reagent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst, increasing the reactivity of the BSTFA[5].
-
Reaction: Tightly cap the vial. Vortex for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes. The reaction is typically rapid and complete.
-
Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS without any work-up. The reaction byproducts are volatile and generally do not interfere with the analysis[6].
Method Selection and Validation
Choosing the appropriate method depends entirely on the analytical question.
| Feature | Protocol 1: Chiral Esterification | Protocol 2: Silylation |
| Primary Goal | Enantiomeric separation and purity assessment (e.e. %) | Quantification of total 2-bromosuccinic acid |
| Chromatography | Achiral GC column | Achiral GC column |
| Sample Prep Complexity | Higher (requires reaction, neutralization, and extraction) | Lower (mix, heat, and inject) |
| Throughput | Lower | Higher |
| Key Consideration | Requires enantiomerically pure chiral derivatizing agent. | Reagents are highly sensitive to moisture. |
| Typical Application | Process development, stereoselective synthesis, quality control. | Impurity profiling, reaction monitoring (for total conversion). |
System Validation: Regardless of the method, a self-validating protocol should include:
-
Analyte Identification: Confirm the identity of the derivative peaks using their mass spectra. The di-ester from Protocol 1 and the di-TMS-ester from Protocol 2 will have characteristic fragmentation patterns and molecular ions. The presence of bromine will be evident from the characteristic M, M+2 isotope pattern.
-
Calibration: Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
Method Blanks: Analyze a blank sample (reagents only) to ensure no interfering peaks are present.
Troubleshooting
-
No or Low Product Yield: The most common cause is the presence of water in the sample or reagents. Ensure all glassware is oven-dried and solvents are anhydrous[5]. For esterification, check the activity of the catalyst.
-
Multiple/Unexpected Peaks: Incomplete derivatization can lead to mono-derivatized products. Try increasing the reaction time, temperature, or amount of derivatizing reagent.
-
Poor Peak Shape: Tailing peaks can result from active sites in the GC inlet liner or column. Using a deactivated liner and ensuring the derivatization is complete will mitigate this issue[5].
References
A consolidated list of authoritative sources is provided below for further verification and in-depth understanding.
- Nakajima, M., et al. (1998). Liquid chromatographic determination of dicarboxylic acids based on intramolecular excimer-forming fluorescence derivatization. Analytical Sciences, 14(4), 725-730.
- Toyo'oka, T., et al. (1996).
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents. Analytical Chemical Products.
- Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
- Gunda, P., et al. (2017). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 8(4).
- TCI Chemicals. (n.d.).
- ResearchGate. (n.d.). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids.
- Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis.
- Chemistry LibreTexts. (2023).
- Vasicek, O., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.
- GL Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
- The Bumbling Biochemist. (2020).
- Bibel, H. (2020).
- IntechOpen. (2018).
- Supelco. (n.d.).
- University of Karbala. (n.d.).
- Supelco. (n.d.).
- Chemguide. (n.d.).
- College of Saint Benedict & Saint John's University. (n.d.). Optical resolution.
- Pelliccia, S., et al. (2017). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 145, 323-340.
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- 1. ole.uff.br [ole.uff.br]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Stereochemistry [employees.csbsju.edu]
- 9. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
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- 13. youtube.com [youtube.com]
Application Note & Protocols: Investigating (R)-2-Bromosuccinic Acid as a Modulator of Dicarboxylate-Metabolizing Enzymes
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating (R)-2-Bromosuccinic Acid
In the landscape of drug discovery and metabolic pathway analysis, the exploration of small molecule modulators is paramount. This compound, a halogenated dicarboxylic acid, presents a compelling structural motif for interacting with enzymes that process endogenous dicarboxylates like succinate and malate.[1] As a stereoisomer of 2-bromosuccinic acid, the (R)-configuration offers specific spatial positioning of the bromine atom, which can be critical for high-affinity binding within the chiral environment of an enzyme's active site.[2][3]
This guide provides a comprehensive framework for investigating the enzymatic interactions of this compound. We will focus on its potential as an inhibitor of key enzymes in central metabolism, such as malate dehydrogenase (MDH), a pivotal enzyme in the tricarboxylic acid (TCA) cycle.[4] The principles and protocols detailed herein are designed to be adaptable for screening other dicarboxylate-utilizing enzymes, providing a robust methodology for initial characterization and kinetic analysis.
The core hypothesis is that this compound acts as a structural analog of natural substrates like L-malate, potentially binding to the active site and modulating the enzyme's catalytic activity. Understanding this interaction is crucial for developing novel therapeutic agents or biochemical tools.
Section 1: Foundational Principles of the Enzymatic Assay
Target Enzyme Selection: Malate Dehydrogenase (MDH)
Malate Dehydrogenase (MDH) is an ideal initial target for several reasons. It catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing NAD+ as a cofactor. This reaction is a cornerstone of cellular metabolism.[4] Importantly, the reaction progress can be continuously monitored using spectrophotometry. The reduction of NAD+ to NADH results in a significant increase in absorbance at 340 nm, providing a direct and real-time measure of enzyme activity.
The Spectrophotometric Assay Principle
The kinetic analysis hinges on measuring the initial rate of NADH production. By holding the concentrations of the enzyme and one substrate (L-malate or NAD+) constant while varying the other, we can establish the baseline kinetics of the enzyme. The introduction of a potential inhibitor, this compound, will perturb these kinetics if it binds to the enzyme. Analyzing the nature of this perturbation allows for the determination of the inhibition mechanism and the inhibitor's potency (Ki).[5]
The experimental workflow is designed to first establish the enzyme's baseline Michaelis-Menten kinetics and then to systematically evaluate the effect of the inhibitor.
Caption: Experimental workflow for kinetic analysis.
Section 2: Detailed Protocols for Kinetic Analysis
This section provides a step-by-step protocol for assessing the inhibitory potential of this compound against porcine heart malate dehydrogenase.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Malate Dehydrogenase (porcine heart) | Sigma-Aldrich | M2634 | 2-8°C |
| This compound | Amadis Chemical | A873584 | 2-8°C |
| L-Malic acid | Sigma-Aldrich | M1000 | Room Temp |
| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich | N7004 | -20°C |
| Tris-HCl | Fisher Scientific | BP152 | Room Temp |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temp |
| Spectrophotometer (plate reader) | Molecular Devices | SpectraMax M-series | N/A |
Preparation of Stock Solutions
Accuracy in preparing stock solutions is critical for reproducible results. Prepare all solutions using ultrapure water.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Rationale: MDH typically exhibits optimal activity in a slightly alkaline pH range. This buffer provides stable pH control throughout the assay.
-
-
Enzyme Stock (1 mg/mL): Reconstitute lyophilized MDH in cold Assay Buffer. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
NAD+ Stock (50 mM): Dissolve NAD+ in Assay Buffer. Store in aliquots at -20°C.
-
L-Malate Stock (1 M): Dissolve L-malic acid in Assay Buffer and adjust the pH to 7.5 with NaOH.
-
Rationale: A high concentration stock is necessary to achieve a wide range of final assay concentrations. Adjusting the pH prevents altering the buffer pH upon addition.
-
-
This compound Stock (100 mM): Dissolve in Assay Buffer. Store in aliquots at -20°C.
Protocol 1: Determining the Optimal Enzyme Concentration
The goal is to find an enzyme concentration that yields a linear increase in absorbance at 340 nm for at least 5-10 minutes, with a rate suitable for accurate measurement (e.g., 0.02-0.08 ΔAbs/min).
-
Prepare a reaction mixture in a microplate well containing:
-
10 mM L-Malate
-
2.5 mM NAD+
-
Assay Buffer to a final volume of 198 µL.
-
-
Initiate the reaction by adding 2 µL of a diluted enzyme working stock (e.g., start with a final concentration of 0.5 µg/mL).
-
Immediately place the plate in a spectrophotometer pre-warmed to 25°C.
-
Monitor the absorbance at 340 nm every 15 seconds for 10 minutes.
-
Analyze the progress curve. If the rate is too fast or too slow, adjust the enzyme concentration accordingly and repeat.
Protocol 2: Kinetic Analysis with and without Inhibitor
This protocol uses the optimal enzyme concentration determined above to measure reaction rates across a range of substrate concentrations, both in the absence and presence of this compound.
-
Plate Setup: Design a 96-well plate layout. It is crucial to include proper controls.
-
No Enzyme Control: Assay Buffer + Substrates (to check for non-enzymatic NAD+ reduction).
-
No Substrate Control: Assay Buffer + Enzyme (to establish baseline absorbance).
-
Baseline Kinetics: A series of wells with varying L-Malate concentrations (e.g., 0.1 to 10 times the expected Km) and no inhibitor.
-
Inhibition Kinetics: At least two series of wells with varying L-Malate concentrations, each with a fixed concentration of this compound (e.g., 1 mM and 5 mM).
-
-
Reaction Preparation: In each well, add the components in the following order:
-
Assay Buffer
-
This compound (or buffer for baseline wells)
-
NAD+ solution
-
L-Malate solution
-
Total volume should be 190 µL.
-
-
Initiate Reaction: Pre-incubate the plate at 25°C for 5 minutes. Initiate the reactions by adding 10 µL of the diluted working enzyme stock to all wells.
-
Data Acquisition: Immediately begin kinetic reading at 340 nm every 15 seconds for 10 minutes.
Section 3: Data Analysis and Interpretation
Calculating Initial Velocities
For each well, plot Absorbance vs. Time. The initial velocity (v) is the slope of the linear portion of this curve (ΔAbs/min). Most plate reader software can calculate this automatically. Convert this rate to µmol/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Michaelis-Menten and Lineweaver-Burk Plots
-
Michaelis-Menten Plot: Plot initial velocity (v) against L-Malate concentration ([S]) for each inhibitor concentration. This visualizes the effect of the inhibitor on enzyme saturation.
-
Lineweaver-Burk Plot: For a quantitative analysis of inhibition type, create a double reciprocal plot of 1/v versus 1/[S].
-
The equation for the line is: 1/v = (Km/Vmax)(1/[S]) + 1/Vmax
-
Plot the data for the uninhibited reaction and for each inhibitor concentration on the same graph. The pattern of line intersections is indicative of the inhibition mechanism.
-
Caption: MDH reaction and potential point of competitive inhibition.
Interpreting Inhibition Patterns
-
Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting on the y-axis (Vmax is unchanged, apparent Km increases). This suggests the inhibitor binds to the same active site as the substrate.
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases). This implies the inhibitor binds to an allosteric site.
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
By analyzing these plots, you can determine the inhibition constant (Ki), a measure of the inhibitor's potency.[6]
Section 4: Concluding Remarks
This guide provides a foundational methodology to rigorously characterize the interaction between this compound and malate dehydrogenase. The described protocols are designed to be robust and adaptable for studying other dicarboxylate-metabolizing enzymes, such as fumarase or succinate dehydrogenase. A thorough kinetic analysis is the critical first step in evaluating a compound's potential as a specific enzyme modulator, paving the way for further investigation in drug development and chemical biology.
References
- Aspartate-semialdehyde dehydrogenase. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
- Aspartate-semialdehyde dehydrogenase (IPR012080). (n.d.). In InterPro, EMBL-EBI. Retrieved January 7, 2026. [Link]
- Aspartate-semialdehyde dehydrogenase. (n.d.).
- Bromosuccinic acid. (n.d.). In PubChem. Retrieved January 7, 2026. [Link]
- Hadfield, A., et al. (1999). Structure of aspartate-beta-semialdehyde dehydrogenase from Escherichia coli, a key enzyme in the aspartate family of amino acid biosynthesis. J Mol Biol, 289(4), 991-1002. [Link]
- Aspartate-semialdehyde dehydrogenase - Escherichia coli (strain K12). (n.d.). In UniProtKB/Swiss-Prot. Retrieved January 7, 2026. [Link]
- Convenient method for studying enzyme kinetics. (1979). Biotechnol Bioeng, 21(12), 2235-46. [Link]
- Inhibition of Malate Dehydrogenase-2 Protects Renal Tubular Epithelial Cells from Anoxia-Reoxygenation-Induced Death or Senescence. (2023). Int J Mol Sci, 24(7), 6784. [Link]
- Inhibition of fumarase by S-2,3-dicarboxyaziridine. (1985). J Biol Chem, 260(11), 6684-6. [Link]
- Educational activity of enzyme kinetics in an undergraduate biochemistry course. (2024).
- Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. (2024). Essays Biochem, EBC20230087. [Link]
- Fumaric Acid Production by R. arrhizus NRRL 1526 Using Apple Pomace Enzymatic Hydrolysates: Kinetic Modelling. (2022).
- (R)-Malate. (n.d.). In P. aeruginosa Metabolome Database. Retrieved January 7, 2026. [Link]
- Kinetics - Control Of Enzyme Activity. (n.d.). In Jack Westin MCAT Content. Retrieved January 7, 2026. [Link]
- Inhibition of Fumarase by S-2,3-Dicarboxyaziridine. (1985). Journal of Biological Chemistry, 260(11), 6684-6686. [Link]
- Studying Enzyme Kinetics by Means of Progress-Curve Analysis. (2004). Beilstein-Institut. [Link]
- Unlocking the Key to Enzymes: Studying Enzyme Kinetics. (2018). Nanalysis. [Link]
- Bromosuccinic acid, (-)-. (n.d.). In PubChem. Retrieved January 7, 2026. [Link]
- Inhibition of fumarase by S-2,3-dicarboxyaziridine. (1985).
Sources
- 1. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound,3972-41-6-Amadis Chemical [amadischem.com]
- 3. chemscene.com [chemscene.com]
- 4. Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jackwestin.com [jackwestin.com]
- 6. Convenient method for studying enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-Bromosuccinic Acid: A Chiral Building Block for Advanced Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the potential applications of (R)-2-Bromosuccinic acid as a chiral building block in material science. While direct, widespread applications are emerging, the unique stereochemistry and bifunctional nature of this molecule present significant opportunities for the rational design of innovative materials. These notes synthesize established principles of chiral polymer and metal-organic framework (MOF) synthesis to propose detailed protocols for leveraging this compound in the creation of functional, enantiopure materials. The causality behind experimental choices is emphasized to provide a foundational understanding for researchers exploring this promising chiral synthon.
Introduction: The Significance of Chirality in Material Science
Chirality, or the property of a molecule to be non-superimposable on its mirror image, is a fundamental design principle in the development of advanced materials.[1][2] The introduction of a specific stereocenter into a material's structure can profoundly influence its macroscopic properties, leading to applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. This compound, a bifunctional molecule possessing a defined stereocenter, two carboxylic acid groups, and a reactive bromine atom, is a compelling candidate for the synthesis of such chiral materials. Its structure allows for versatile chemical modifications, enabling its incorporation into a variety of material backbones.
Key Attributes of this compound:
| Property | Value | Source |
| IUPAC Name | (2R)-2-bromobutanedioic acid | [3] |
| CAS Number | 3972-41-6 | [4] |
| Molecular Formula | C4H5BrO4 | [3] |
| Molecular Weight | 196.98 g/mol | [3] |
| Key Functional Groups | Carboxylic Acids, Secondary Alkyl Bromide | |
| Chirality | (R)-enantiomer |
Proposed Application: Synthesis of Chiral Polyesters
The dicarboxylic acid functionality of this compound makes it a suitable monomer for condensation polymerization to form chiral polyesters. The chirality of the monomer unit can induce a helical structure in the polymer chain, leading to materials with unique optical and mechanical properties. The bromine atom can either be retained for further post-polymerization modification or removed through a debromination step.
Rationale for Experimental Design
The synthesis of polyesters from dicarboxylic acids and diols is a well-established process. The key to successfully incorporating this compound is to choose reaction conditions that preserve its stereochemical integrity. The use of a non-nucleophilic base is crucial to prevent side reactions at the bromine-bearing carbon. The choice of diol will significantly impact the properties of the resulting polymer, such as its glass transition temperature and solubility.
Experimental Workflow: Chiral Polyester Synthesis
Sources
- 1. A review on chiral metal–organic frameworks: synthesis and asymmetric applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Recent progress in the design, synthesis and applications of chiral metal-organic frameworks [frontiersin.org]
- 3. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound,3972-41-6-Amadis Chemical [amadischem.com]
Application Notes and Protocols for Stereospecific Reactions of (R)-2-Bromosuccinic Acid
Abstract
(R)-2-Bromosuccinic acid is a valuable chiral building block in asymmetric synthesis, prized for the targeted introduction of functionality with a defined stereochemical outcome. Its utility stems from the presence of a stereogenic center bearing a good leaving group (bromide) and two neighboring carboxyl groups that influence reactivity and selectivity. This document provides an in-depth guide to the key stereospecific reactions of this compound, focusing on nucleophilic substitution (Sₙ2) and base-induced elimination (E2) pathways. We present detailed, validated protocols, mechanistic insights, and expected outcomes to support researchers, chemists, and drug development professionals in leveraging this versatile reagent.
Introduction: The Significance of this compound
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral synthons, or building blocks, are the foundational elements that allow for the construction of complex, enantiomerically pure molecules. This compound serves as an exemplary C4 chiral building block. Its strategic importance lies in its bifunctional nature: the carboxylic acid groups provide handles for further modification (e.g., amide or ester formation), while the C-Br bond at a defined stereocenter allows for precise, stereocontrolled installation of new functional groups.
The reactions of this substrate are governed by fundamental principles of stereoelectronics, where the spatial arrangement of orbitals dictates the reaction trajectory. Understanding these principles is paramount to predicting and controlling the stereochemical outcome, which is the central focus of these application notes.
Core Mechanistic Principles
The reactivity of this compound is dominated by two primary, competing pathways at the stereogenic C2 carbon: substitution and elimination. The choice of reagents and reaction conditions dictates which pathway prevails and ensures the integrity of the stereochemical information.
Sₙ2 Pathway: Inversion of Stereochemistry
The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of stereospecific synthesis. For this compound, this pathway involves the backside attack of a nucleophile on the carbon atom bearing the bromide. This concerted mechanism forces the stereocenter to invert, a phenomenon known as the Walden inversion. The result is the formation of a new product with the opposite (S) configuration at the C2 position. The neighboring carboxyl groups can exert electronic influence, potentially affecting the reaction rate, but the stereochemical outcome is reliably governed by the Sₙ2 mechanism.
E2 Pathway: Requirement for Anti-Periplanar Geometry
The bimolecular elimination (E2) reaction is also highly stereospecific. It requires a specific spatial arrangement where the proton to be removed and the leaving group (bromide) are oriented in an anti-periplanar conformation (a dihedral angle of 180°). This geometric constraint dictates which of the two possible diastereotopic protons on the adjacent C3 carbon is removed, thereby controlling the geometry of the resulting alkene. In the case of this compound, this stereospecific elimination leads to the formation of maleic acid (the cis-isomer), not fumaric acid (the trans-isomer).
Application Protocol 1: Stereospecific Synthesis of (S)-Malic Acid via Sₙ2 Inversion
This protocol details the conversion of this compound to (S)-Malic acid through an Sₙ2 reaction with hydroxide. The reaction proceeds with a complete inversion of configuration, providing a classic example of the Walden cycle.
Mechanistic Pathway
Caption: Sₙ2 Walden Inversion of this compound.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Silver(I) oxide (Ag₂O) (1.1 eq)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.97 g, 10 mmol).
-
Reagent Addition: Add deionized water (100 mL) to dissolve the acid. To this solution, add silver(I) oxide (e.g., 2.55 g, 11 mmol) in one portion. Causality Note: Silver oxide acts as a hydroxide source and the silver ions can coordinate with the leaving bromide, facilitating the substitution. Using water as the solvent is critical for this hydrolysis reaction.
-
Reaction Execution: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:2:1 mixture of ethyl acetate:formic acid:water) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove silver bromide (AgBr) and any unreacted silver oxide. Wash the Celite pad with a small amount of deionized water.
-
Workup - Acidification & Extraction: Transfer the filtrate to a separatory funnel and acidify to pH ~2 with 1 M HCl. This ensures the product is in its fully protonated, diacid form. Extract the aqueous layer with diethyl ether (3 x 50 mL). Causality Note: Acidification is necessary to protonate the carboxylate product, making it soluble in the organic extraction solvent.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Analysis: The crude (S)-Malic acid can be purified by recrystallization from an ethyl acetate/hexane solvent system. The stereochemical integrity and purity should be confirmed by:
-
Polarimetry: Compare the specific rotation of the product with the literature value for (S)-Malic acid.
-
Chiral HPLC/GC: To determine the enantiomeric excess (e.e.).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Data Summary
| Parameter | Expected Value / Condition |
| Reaction Time | 4 - 6 hours |
| Temperature | 100 °C (Reflux) |
| Solvent | Deionized Water |
| Typical Yield | 75 - 85% |
| Enantiomeric Excess (e.e.) | >98% |
| Analytical Methods | Polarimetry, Chiral HPLC, NMR (¹H, ¹³C) |
| Specific Rotation ([α]D) | ~ -2.3° (c=10, H₂O) for (S)-Malic Acid |
Application Protocol 2: Stereospecific Synthesis of Maleic Acid via E2 Elimination
This protocol describes the E2 elimination of HBr from this compound to yield maleic acid. The reaction is highly stereospecific due to the required anti-periplanar arrangement of the C-H and C-Br bonds.
Mechanistic Pathway
Caption: General workflow for stereospecific reactions.
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- Walden Inversion - Grokipedia. Provides a detailed explanation of the Walden inversion, a key concept in Sₙ2 reactions. Link
- Walden inversion - Wikipedia.
- The Walden Inversion. Part IV. Conversion of Bromosuccinic Acid into Malic Acid.
- Consequences of Inversion in SN2 Reactions - Chemistry LibreTexts. An educational resource explaining the stereochemical outcomes of Sₙ2 reactions. Link
- The SN2 Reaction Mechanism - Master Organic Chemistry. A comprehensive guide to the Sₙ2 mechanism, including stereochemistry and kinetics. Link
- Elimination reaction - Wikipedia. An overview of elimination reactions, including the E2 mechanism and its stereochemical requirements. Link
- Stereospecificity of E2 Elimination Reactions - Chemistry Steps. A detailed explanation of the anti-periplanar requirement in E2 reactions and its impact on product stereochemistry. Link
- The E2, E1 and E1CB Mechanisms - Dalal Institute.
Application Notes and Protocols for the Chiral Resolution of Bromosuccinic Acid
Introduction: The Significance of Chirality in Bromosuccinic Acid
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different biological activities. Bromosuccinic acid, a dicarboxylic acid featuring a chiral center, serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The ability to isolate its individual enantiomers, (R)- and (S)-bromosuccinic acid, is therefore a critical step in the development of stereochemically pure products.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the chiral resolution of racemic bromosuccinic acid. We will explore classical resolution via diastereomeric salt formation, modern enzymatic methods, and the essential analytical techniques required to verify enantiomeric purity. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind the experimental choices.
Part 1: Classical Resolution via Diastereomeric Salt Formation
The most established method for separating enantiomers is classical resolution, a technique pioneered by Louis Pasteur.[1] This method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation by fractional crystallization.[1][2]
Principle of Diastereomeric Salt Formation
For a racemic carboxylic acid like bromosuccinic acid ((±)-BSA), a chiral base is used as the resolving agent. The reaction forms two diastereomeric salts:
-
(R)-Bromosuccinic acid + (R)-Chiral Base → [(R)-BSA • (R)-Base] salt
-
(S)-Bromosuccinic acid + (R)-Chiral Base → [(S)-BSA • (R)-Base] salt
These two salts, not being mirror images of each other, will have different crystal lattice energies and thus different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt can be selectively precipitated, while the other remains in the mother liquor. The precipitated salt is then isolated, and the enantiomerically enriched bromosuccinic acid is recovered by acidification.
Diagram of Classical Resolution Workflow
Caption: Workflow for classical chiral resolution of bromosuccinic acid.
Selection of Chiral Resolving Agents
The success of a classical resolution hinges on the choice of the resolving agent. For acidic compounds like bromosuccinic acid, chiral amines are the reagents of choice.[3] Key considerations include:
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective, especially for large-scale applications.[4]
-
Crystallinity of Diastereomeric Salts: The formed diastereomeric salts must be crystalline solids.
-
Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a practical solvent.
-
Ease of Recovery: The resolving agent should be easily recoverable for reuse.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | pKa (approx.) | Notes |
| Brucine | Alkaloid | 8.2 | Commonly used, often provides well-formed crystals.[5] |
| (R)-(+)-1-Phenylethylamine | Synthetic Amine | 9.5 | A versatile and widely used resolving agent.[6][7] |
| (S)-(-)-1-Phenylethylamine | Synthetic Amine | 9.5 | The enantiomer of the above, for resolving the other enantiomer of the acid.[6][7] |
| Quinine | Alkaloid | 8.5 | Another naturally occurring alkaloid used for chiral resolution.[3] |
| Cinchonidine | Alkaloid | 8.7 | Often effective when other resolving agents fail.[8] |
Protocol 1: Chiral Resolution of Bromosuccinic Acid with Brucine
This protocol is a generalized procedure and may require optimization for solvent choice, temperature, and stoichiometry to achieve the best results.
Materials:
-
Racemic bromosuccinic acid
-
Brucine (anhydrous)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic bromosuccinic acid in 100 mL of hot methanol.
-
In a separate flask, dissolve an equimolar amount of brucine in 100 mL of hot methanol.
-
Slowly add the hot brucine solution to the stirred solution of bromosuccinic acid.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers should begin to crystallize.[9]
-
To maximize crystallization, the flask can be placed in an ice bath for several hours or overnight.[8]
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.[9]
-
Expert Tip: The enantiomeric purity of the crystalline salt can be improved by recrystallization from a minimal amount of hot methanol. This step is often crucial for achieving high enantiomeric excess (e.e.).
-
-
Liberation of the Enantiomerically Enriched Bromosuccinic Acid:
-
Suspend the purified diastereomeric salt in 50 mL of water.
-
Acidify the suspension by adding 2 M HCl dropwise with stirring until the pH is approximately 1-2. This will protonate the bromosuccinic acid and dissolve the brucine as its hydrochloride salt.[8][10]
-
Extract the liberated enantiomerically enriched bromosuccinic acid with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved bromosuccinic acid.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the product using the analytical methods described in Part 3.
-
Part 2: Enzymatic Resolution
Enzymatic resolution offers a greener and often more selective alternative to classical methods.[11] This technique utilizes enzymes, typically lipases or esterases, which can stereoselectively catalyze the hydrolysis of an ester or the formation of an ester from an acid.[12]
Principle of Kinetic Enzymatic Resolution
For bromosuccinic acid, a common strategy is the enantioselective hydrolysis of its diester derivative. The racemic diester is exposed to a lipase in an aqueous buffer. The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding dicarboxylic acid, leaving the other enantiomer of the ester largely unreacted.
-
(R,S)-Diester of BSA + Lipase/H₂O → (S)-BSA + (R)-Diester of BSA + Alcohol
The resulting mixture of the dicarboxylic acid and the unreacted ester can then be separated based on their different chemical properties (e.g., by extraction).
Diagram of Enzymatic Resolution Workflow
Caption: Workflow for enzymatic resolution of bromosuccinic acid diester.
Protocol 2: Enzymatic Resolution of Diethyl Bromosuccinate
This protocol is a general guideline. The choice of enzyme, solvent, and reaction time are critical parameters that should be optimized.
Materials:
-
Racemic diethyl bromosuccinate (prepared by Fischer esterification of racemic bromosuccinic acid)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene or methyl tert-butyl ether)
-
Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enzymatic Hydrolysis:
-
In a temperature-controlled vessel, suspend racemic diethyl bromosuccinate in a biphasic system of phosphate buffer and an organic solvent.[13]
-
Add the immobilized lipase to the mixture. The enzyme loading is a critical parameter to optimize.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the substrate and product. The reaction should be stopped at or near 50% conversion to maximize the e.e. of both the product and the remaining substrate.[14]
-
-
Separation of Product and Unreacted Substrate:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether to remove any residual unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with 2 M HCl.
-
Extract the resulting bromosuccinic acid into diethyl ether (3 x volume).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield one enantiomer of bromosuccinic acid.
-
-
Isolation of the Second Enantiomer:
-
Take the organic layer from step 2, which contains the unreacted ester.
-
Wash the organic layer with a saturated NaHCO₃ solution to remove any traces of the acidic product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the enantiomerically enriched ester.
-
Hydrolyze the ester using standard chemical methods (e.g., acid or base catalysis) to obtain the other enantiomer of bromosuccinic acid.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of both enantiomers using the analytical methods described below.
-
Part 3: Analytical Methods for Determining Enantiomeric Excess
The determination of enantiomeric excess (e.e.) is crucial to validate the success of any chiral resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.
Principle of Chiral HPLC
Chiral stationary phases are composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica gel). When a racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This leads to different retention times for the two enantiomers, allowing for their separation and quantification.
Protocol 3: Chiral HPLC Analysis of Bromosuccinic Acid
Developing a chiral HPLC method often requires screening different columns and mobile phases. For a dicarboxylic acid like bromosuccinic acid, derivatization to an ester or amide may be necessary to improve peak shape and retention on certain columns.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phases: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are good starting points for screening.
Mobile Phase Selection:
-
Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) is often necessary to improve peak shape.
-
Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol. The pH of the buffer can be critical for the separation of acidic compounds.
General Procedure for Method Development:
-
Column Screening:
-
Prepare a standard solution of racemic bromosuccinic acid (or its derivative).
-
Screen several different chiral columns with a generic mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% TFA for normal phase).
-
-
Mobile Phase Optimization:
-
Once a column showing some separation is identified, optimize the mobile phase composition.
-
Vary the ratio of the strong solvent (alcohol) to the weak solvent (hexane). Decreasing the alcohol content generally increases retention and may improve resolution.
-
Optimize the concentration of the acidic modifier.
-
-
Temperature Optimization:
-
Vary the column temperature. Lower temperatures often lead to better resolution, but at the cost of longer analysis times and higher backpressure.
-
-
Quantification of Enantiomeric Excess (e.e.):
-
Once a baseline separation is achieved, inject the samples from the resolution experiments.
-
Calculate the e.e. using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Table 2: Troubleshooting Common Issues in Chiral HPLC
| Issue | Potential Cause | Suggested Solution |
| No Separation | Incorrect chiral stationary phase. | Screen a different class of CSP. |
| Inappropriate mobile phase. | Change the organic modifier or switch from normal to reversed phase. | |
| Poor Resolution | Mobile phase composition is not optimal. | Systematically vary the percentage of the organic modifier. |
| Temperature is too high. | Decrease the column temperature in 5°C increments. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase. |
| Column overload. | Dilute the sample and re-inject. |
Conclusion
The chiral resolution of bromosuccinic acid is an essential step for its application in stereoselective synthesis. This guide has provided a comprehensive overview of the primary methods used for this purpose. Classical resolution by diastereomeric salt formation is a robust and scalable technique, though it often requires extensive optimization of the resolving agent and solvent system. Enzymatic resolution presents a highly selective and environmentally benign alternative, particularly well-suited for producing high-purity enantiomers. The successful implementation of any resolution protocol is critically dependent on a reliable analytical method, with chiral HPLC being the gold standard for determining enantiomeric excess. By understanding the principles behind each of these techniques and carefully optimizing the experimental conditions, researchers can effectively obtain the desired enantiomers of bromosuccinic acid for their specific applications.
References
- Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- Ma, L., et al. (2020).
- ResearchGate. (2014). How can I improve my chiral column resolution? ResearchGate.
- Myerson, A. S., & Kipe, K. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- Nagy, Z. K., et al. (2018).
- Wikipedia. (n.d.). Diastereomeric recrystallisation. Wikipedia.
- BenchChem. (2025). Technical Support Center: Chiral Resolution Using Brucine Sulfate. BenchChem.
- Gao, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Signal Transduction and Targeted Therapy.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Benson, S. C., et al. (1992). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry.
- Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today.
- BenchChem. (2025). A Comparative Guide to the Resolution of Racemic Acids Using Brucine Sulfate. BenchChem.
- BenchChem. (2025). A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids. BenchChem.
- Marty, A., et al. (2007). Resolution of 2-bromo-arylacetic acid ester by Yarrowia lipolytica lipase in water/supercritical CO2 two. CORE.
- Alfa Chemistry. (n.d.). N-Bromosuccinimide Used in the Preparation and Resolution of Racemic α-Phenylethylamine. Alfa Chemistry.
- Ikai, T., & Okamoto, Y. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- Wikipedia. (n.d.). Specific rotation. Wikipedia.
- BenchChem. (2025). Technical Support Center: Chiral Resolution of Racemic Acids Using Brucine Sulfate. BenchChem.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- BenchChem. (2025). Application Notes and Protocols: Enantiomeric Separation Using (r)-1-Phenylethanesulfonic Acid. BenchChem.
- Chemistry LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory.
- The Organic Chemistry Tutor. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube.
- BenchChem. (2025). Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid. BenchChem.
- BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC). BOC Sciences.
- University of Wisconsin-Madison. (n.d.). Read section 7.4 on optical rotation. University of Wisconsin-Madison.
- TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
- Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.
- Czakó, B., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... ResearchGate.
- Wang, Y., et al. (2015). Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. PLoS One.
- Chemistry LibreTexts. (2020). 3.6: Optical Activity. Chemistry LibreTexts.
- Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron.
- Sheldon, R. A., et al. (2008). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry.
- Secundo, F., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
Sources
- 1. ブロモコハク酸 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. Synthesis of orotic acid from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-BROMOSUCCINIC ACID CAS#: 3972-41-6 [amp.chemicalbook.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Bromosuccinic Acid
Welcome to the technical support center for the synthesis of (R)-2-Bromosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low Yield of 2-Bromosuccinic Acid
Question: My synthesis of 2-bromosuccinic acid resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-bromosuccinic acid can stem from several factors, primarily related to reaction conditions and reagent purity. A common synthetic route involves the bromination of succinic acid.
Probable Causes & Solutions:
-
Incomplete Reaction: The bromination of succinic acid can be a slow process. Ensure the reaction has gone to completion.
-
Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of bromine to succinic acid can lead to incomplete conversion.
-
Solution: While a 1:1 molar ratio is theoretically required, a slight excess of bromine can help drive the reaction to completion. However, a large excess can lead to the formation of di-substituted byproducts.[1]
-
-
Presence of Water: Moisture can interfere with some bromination reactions, particularly those employing reagents sensitive to hydrolysis.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen synthetic route specifies.
-
-
Loss During Work-up and Purification: The product can be lost during extraction and recrystallization steps.
-
Solution: 2-Bromosuccinic acid is water-soluble. When performing aqueous extractions, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl ether.[2] For recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[2]
-
| Parameter | Standard Protocol | Troubleshooting Adjustment |
| Succinic Acid:Bromine Ratio | 1 : 1.1 | 1 : 1.2 (monitor for di-bromination) |
| Reaction Time | 4-6 hours | 8-12 hours or overnight |
| Extraction Solvent | Diethyl ether | Ethyl acetate (may improve extraction efficiency) |
| Number of Extractions | 3 | 5-6 |
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Probable Causes & Solutions:
-
Di-bromination: The most common side product is α,β-dibromosuccinic acid, especially with excess bromine or prolonged reaction times.[1]
-
Solution: Carefully control the stoichiometry of bromine. Add the bromine dropwise to the reaction mixture to maintain a low concentration at any given time.
-
-
Elimination Reactions: Under certain conditions, particularly at elevated temperatures or in the presence of a base, 2-bromosuccinic acid can undergo elimination of HBr to form bromomaleic or bromofumaric acid.[3][4]
-
Solution: Maintain a controlled reaction temperature. Avoid high temperatures during both the reaction and purification steps. When recrystallizing, using dilute acid (e.g., 2N HCl) instead of pure water can suppress elimination.[3]
-
-
Hydrolysis: If the reaction is performed in an aqueous medium at high temperatures, hydrolysis of the bromo group can occur, leading to the formation of malic acid.
-
Solution: Use non-aqueous solvents if the synthetic method allows, or carefully control the temperature and reaction time when using water as a solvent.
-
Experimental Workflow: Minimizing Impurity Formation
Caption: Workflow to minimize impurities.
Issue 3: Difficulty in Achieving High Enantiomeric Purity
Question: My product shows a low enantiomeric excess (ee). How can I improve the stereoselectivity of the synthesis?
Answer:
Achieving high enantiomeric purity is critical, especially for applications in drug development. The choice of synthetic strategy is paramount.
Probable Causes & Solutions:
-
Non-Stereoselective Synthesis: Direct bromination of succinic acid is not stereoselective and will produce a racemic mixture of (R)- and (S)-2-bromosuccinic acid.
-
Solution: To obtain the (R)-enantiomer, you must start with a chiral precursor. A common and effective method is the stereospecific substitution of the hydroxyl group in (R)-malic acid. This reaction typically proceeds with an inversion of stereochemistry.
-
-
Racemization: The chiral center in 2-bromosuccinic acid can be susceptible to racemization, particularly under harsh basic or acidic conditions, or at elevated temperatures.
-
Solution: Employ mild reaction conditions. During work-up and purification, avoid strong bases and prolonged exposure to high temperatures.
-
-
Inaccurate Purity Assessment: The method used to determine the enantiomeric excess might not be sufficiently sensitive or optimized.
-
Solution: Utilize specialized analytical techniques for chiral analysis. Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying enantiomers.[][6] Other techniques include Gas Chromatography (GC) with a chiral stationary phase or NMR spectroscopy using chiral shift reagents.[][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high enantiomeric purity?
A1: The most reliable method involves starting with a chiral precursor of the desired stereochemistry. The reaction of (R)-malic acid with a brominating agent, such as phosphorus tribromide or thionyl bromide followed by HBr, is a well-established method that proceeds with inversion of configuration at the chiral center, yielding (S)-2-bromosuccinic acid. To obtain this compound, one would start with (S)-malic acid. Alternatively, enantioselective bromination methods using chiral catalysts are being developed but may be less accessible.[8][9]
Q2: How can I confirm the absolute configuration of my synthesized 2-bromosuccinic acid?
A2: Confirming the absolute configuration requires specific analytical techniques.
-
Polarimetry: Measurement of the specific rotation of your product and comparison with the literature value for the pure enantiomer.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous determination of the absolute stereochemistry.
-
Chiral Chromatography: Comparison of the retention time of your product with that of an authentic standard of this compound on a chiral HPLC or GC column.
-
NMR Spectroscopy: Derivatization of the acid with a chiral auxiliary followed by NMR analysis can be used to determine the enantiomeric ratio and, by comparison with standards, the absolute configuration.
Q3: What are the key safety precautions to take during the synthesis of 2-bromosuccinic acid?
A3: Safety is paramount in any chemical synthesis.
-
Bromine: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
Hydrogen Bromide (HBr): HBr is a corrosive gas that is often generated as a byproduct. Ensure the reaction setup includes a trap to neutralize any evolving HBr gas.[2]
-
General Precautions: As with any laboratory procedure, a thorough risk assessment should be conducted before starting the experiment.
Logical Relationship: Stereocontrol in Synthesis
Caption: Stereochemical pathway from (S)-malic acid.
References
- Preparation of bromosuccinic acid - PrepChem.com.
- α,β-DIBROMOSUCCINIC ACID - Organic Syntheses Procedure.
- Addition of bromine to fumaric acid to meso-dibromosuccinic acid.
- Preparation-and-properties-of-poly-b-malic-acid-A-functional-polyester-of-potential-biomedical-importance.pdf - ResearchGate.
- Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation.
- Cas 584-98-5,(S)-(-)-2-Bromosuccinic acid - LookChem.
- US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents.
- 2-Bromomaleic acid - PMC - NIH.
- Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem.
- Chiral HPLC Separations - Phenomenex.
- Recent Advances in Separation and Analysis of Chiral Compounds.
- Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- US3759984A - Process for preparing succinic acid or derivative thereof - Google Patents.
- Biosynthetic Pathway and Metabolic Engineering of Succinic Acid - Frontiers.
- 5 Derivatives of succinic acid | Download Table - ResearchGate.
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- 8. Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of (R)-2-Bromosuccinic Acid
Welcome to the technical support center for the synthesis of (R)-2-Bromosuccinic acid. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and ensure the highest standards of product quality. This compound is a valuable chiral building block, and achieving high yield and enantiomeric purity is critical for its successful application in pharmaceutical development and organic synthesis.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses the most common and critical issues encountered during the synthesis of this compound, particularly when starting from (R)-malic acid.
Issue: Low Overall Yield
-
Q1: My reaction yield is consistently low, often below 60%. What are the primary factors I should investigate?
A1: Low yields can typically be traced to three main areas: incomplete reaction, formation of side products, or mechanical losses during workup and purification.[2] A common synthetic route is the alpha-bromination of a succinic acid derivative, often involving conditions similar to the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5][6]
Causality Checklist:
-
Incomplete Conversion: The HVZ reaction requires the formation of an acyl bromide intermediate, which then enolizes to allow for alpha-bromination.[5][7][8][9] Insufficient brominating agent (Br₂) or phosphorus catalyst (e.g., PBr₃ or red phosphorus) will lead to unreacted starting material.[4][10] Ensure reagents are fresh and added in the correct stoichiometry.
-
Side Reactions: The most prevalent side reaction is the formation of fumaric acid via elimination of HBr. This is highly dependent on temperature control. Elevated temperatures favor the elimination pathway. Another potential issue is di-bromination, leading to 2,3-dibromosuccinic acid, especially if reaction times are excessively long or excess bromine is used under harsh conditions.[11]
-
Workup Losses: this compound is water-soluble. During aqueous workup, repeated and thorough extractions with a suitable organic solvent (like diethyl ether) are crucial to recover the product efficiently.[3] Insufficient extraction is a common source of significant yield loss.
-
-
Q2: I'm observing a significant amount of fumaric acid as a byproduct. How can I suppress this elimination reaction?
A2: The formation of fumaric acid is a classic E2 elimination reaction promoted by heat. The key to minimizing this is stringent temperature control.
Optimization Strategies:
-
Temperature Management: The initial addition of bromine can be highly exothermic.[3] It is critical to add the bromine slowly and use an ice bath to maintain a low internal reaction temperature during the addition phase. After the initial reaction, if heating is required, it should be gentle and carefully monitored.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress using an appropriate technique (e.g., TLC or ¹H NMR of an aliquot) and quench the reaction as soon as the starting material is consumed. Prolonged heating directly increases the likelihood of elimination.
-
Issue: Poor Stereochemical Purity (Racemization)
-
Q3: My final product has a low enantiomeric excess (ee). How does racemization occur, and how can I prevent it?
A3: This is a critical challenge. The classic Hell-Volhard-Zelinsky (HVZ) reaction mechanism proceeds through the formation of an enol intermediate from the acyl bromide.[5][7][8] This enol is planar at the alpha-carbon, and its subsequent bromination can occur from either face, leading to significant or complete racemization.[12] Therefore, directly applying HVZ conditions to (R)-malic acid or even (R)-succinic acid derivatives is not ideal for preserving stereochemistry.
Expert Recommendation for Preserving Stereochemistry: The most reliable method to produce enantiomerically pure this compound is to avoid the HVZ reaction on the free acid and instead use a method that proceeds with a defined stereochemical outcome, such as an Sₙ2 reaction. A highly effective strategy involves:
-
Starting Material: Begin with L-malic acid ((S)-malic acid), not (R)-malic acid.
-
Mechanism: Utilize a reaction that proceeds with inversion of stereochemistry. The reaction of the hydroxyl group in malic acid with reagents like PBr₃ or SOBr₂ proceeds via an Sₙ2 mechanism, which inverts the stereocenter.[13]
-
Protecting Groups: To prevent unwanted reactions with the carboxylic acid groups, they should first be protected, typically as esters (e.g., diethyl or dibenzyl esters). The Sₙ2 reaction is then performed on the protected ester of L-malic acid, followed by deprotection to yield this compound. This multi-step approach provides a much higher degree of stereochemical control.
-
Issue: Product Purification Difficulties
-
Q4: My crude product is an oil or a sticky solid that is difficult to crystallize. What are the likely impurities and how can I purify my product effectively?
A4: The primary impurities are often residual starting material, the elimination byproduct (fumaric acid), and di-brominated species.[11][14] The target compound itself is a polar, crystalline solid.[15] Difficulty in crystallization is a strong indicator of significant impurities.
Purification Protocol:
-
Thorough Workup: First, ensure the workup was effective. After quenching the reaction, perform multiple extractions from the aqueous phase with diethyl ether or ethyl acetate. Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Recrystallization: Recrystallization is the most effective method for purifying bromosuccinic acid. A common and effective solvent system is a small amount of hot water.[3] The product is soluble in hot water and will crystallize upon cooling. If impurities persist, column chromatography on silica gel can be used, but this can be challenging due to the high polarity of the diacid. A mobile phase of ethyl acetate with a small percentage of acetic acid is often a good starting point.
-
Section 2: Experimental Protocols
Recommended Synthesis Protocol: Stereospecific Synthesis from L-Malic Acid
This protocol is designed to maximize both yield and enantiomeric purity by using a protection-Sₙ2 inversion-deprotection strategy.
Step 1: Protection (Esterification) of L-Malic Acid
-
Suspend L-malic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of malic acid).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), and extract the diethyl malate product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude diethyl (S)-2-hydroxysuccinate.
Step 2: Bromination with Inversion (Sₙ2)
-
Dissolve the crude diethyl (S)-2-hydroxysuccinate (1.0 eq) in a dry, aprotic solvent (e.g., anhydrous diethyl ether or DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise with vigorous stirring. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction by carefully pouring it over ice water. Extract the product, diethyl (R)-2-bromosuccinate, with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the crude diethyl (R)-2-bromosuccinate in a mixture of aqueous HCl (e.g., 6M).
-
Heat the mixture to reflux for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution to room temperature and then in an ice bath to promote crystallization.
-
If crystallization is slow, perform repeated extractions with diethyl ether.
-
Combine organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a minimal amount of hot water for final purification.
Section 3: General FAQs
-
Q5: What are the best analytical methods to confirm the purity and stereochemistry of my final product?
A5: A combination of techniques is essential for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.
-
Melting Point: Pure bromosuccinic acid has a reported melting point of 161-163 °C.[15] A broad or depressed melting point indicates impurities.
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee).[16][17] The acid must first be derivatized to a less polar species (e.g., an amide or ester) to be analyzed on common chiral stationary phases.[18]
-
Polarimetry: Measures the optical rotation of the sample, which can confirm the presence of the desired enantiomer, although it is less precise for quantitative ee determination than chiral HPLC.
-
-
Q6: Are there any specific safety precautions I should take when working with bromine and PBr₃?
A6: Absolutely. Both bromine and phosphorus tribromide are highly toxic, corrosive, and moisture-sensitive.
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Quenching: Have a quenching solution, such as sodium thiosulfate, readily available to neutralize any bromine spills. PBr₃ reacts violently with water; use extreme caution during the workup phase.
-
Section 4: Visual Guides
Troubleshooting Flowchart for Low Yield
Caption: Recommended pathway for stereopure synthesis.
Section 5: References
-
Brainly.in. (2021, October 26). The reaction of maleic acid and fumaric acid with bromine water is. Brainly.in. Retrieved from [Link]
-
Chegg.com. (2025, June 25). Solved Explain how the addition of bromine to maleic acid. Chegg.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Filo. (2025, March 1). With the help of reaction show bromine addition to maleic acid. Filo. Retrieved from [Link]
-
Google Patents. (n.d.). CN105001074A - Method for preparing 2,3-dibromo-succinic acid. Google Patents. Retrieved from
-
Homework.Study.com. (n.d.). Determine the product(s) of the reaction of the given carboxylic acid with PBr3/Br2 before and after hydrolysis. Succinic acid. Homework.Study.com. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). The Hell-Volhard-Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. Retrieved from [Link]
-
NORBIDAR. (2025, August 13). The mechanism of bromination of fumaric acid. NORBIDAR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. Organic Syntheses. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Pomona College. (2020, March 4). Hell-Volhard-Zelinsky (HVZ) Reaction. Pomona College. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of bromosuccinic acid. PrepChem.com. Retrieved from [Link]
-
PubChem. (n.d.). Bromosuccinic acid. PubChem. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Reddit. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Kinetics and Mechanism of Oxidation of Malic Acid by N-Bromonicotinamide (NBN) in the Presence of a Micellar System. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Different chemical syntheses from malic acid, aspartic acid, or bromosuccinic acid to PMLA. ResearchGate. Retrieved from [Link]
-
. (2009, October). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. . Retrieved from [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Wikipedia. Retrieved from [Link]
-
YouTube. (2011, December 24). Bromination Mechanism. YouTube. Retrieved from [Link]
-
YouTube. (2022, October 6). Maleic acid reacts with Br_2 / CCl_4. The product formed is: a. Meso=2, 3-dibromosuccinic acid b.... YouTube. Retrieved from [Link]
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- 10. Bromination reactions with phosphorus bromides (bromine & phosphorus): Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40 – Chemia [chemia.manac-inc.co.jp]
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Side reactions and byproducts in (R)-2-Bromosuccinic acid synthesis
Technical Support Center: (R)-2-Bromosuccinic Acid Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this stereospecific synthesis. As a chiral building block, the enantiomeric purity of this compound is paramount, yet its synthesis is often plagued by specific and challenging side reactions. This guide provides in-depth, experience-driven answers and troubleshooting workflows to help you identify, mitigate, and resolve common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the synthesis of this compound.
Q1: What is the primary cause of racemization or epimerization during the synthesis of this compound?
A1: The most significant cause of stereochemical impurity is the formation of an enol or enolate intermediate at the α-carbon. This is particularly prevalent in classic α-bromination methods like the Hell-Volhard-Zelinskii (HVZ) reaction.[1] The HVZ reaction first converts the carboxylic acid to an acid bromide, which more readily tautomerizes to its enol form. This planar enol intermediate can be attacked by bromine from either face, leading to a racemic mixture of the (R) and (S) α-bromo products and a loss of the desired stereochemistry.[1]
Q2: I've detected a significant byproduct with a higher molecular weight than my target compound. What is it likely to be?
A2: The most common higher molecular weight byproduct is 2,3-dibromosuccinic acid . This arises from the over-bromination of the succinic acid backbone. It is particularly common when using starting materials like fumaric or maleic acid, but can also occur with succinic acid itself under harsh conditions or with an excess of the brominating agent.[2][3][4] Its presence can be confirmed by mass spectrometry.
Q3: My NMR spectrum shows unexpected signals in the alkene region (~6.5-7.5 ppm). What could be the cause?
A3: These signals strongly suggest the presence of bromofumaric acid or bromomaleic acid . These are elimination byproducts formed by the loss of hydrogen bromide (HBr) from the bromosuccinic acid product. This side reaction is typically induced by excessive heat, especially during distillation or recrystallization from boiling water.[5]
Q4: Why is my reaction yield consistently low even when the starting material is fully consumed?
A4: Low isolated yields, despite complete conversion of the starting material, often point to the formation of highly water-soluble byproducts or product loss during workup. Aside from the formation of elimination products (bromomaleic/bromofumaric acids), other potential byproducts like monobromomalic acid could be generated under certain conditions, which may be more difficult to extract from the aqueous phase.[3] Additionally, the purification process itself, such as recrystallization, may lead to significant loss of material if solubility parameters are not optimized.
Q5: Can I use N-Bromosuccinimide (NBS) for a more selective reaction?
A5: Yes, N-Bromosuccinimide (NBS) is often a preferred reagent for achieving more controlled bromination. It is primarily used for allylic and benzylic brominations but can also be applied to α-bromination of carbonyl compounds under the right conditions.[6][7] NBS provides a low, constant concentration of Br₂, which can help minimize over-bromination and other side reactions compared to using a stoichiometric amount of liquid bromine.[7] For α-bromination of carboxylic acids, its use typically still requires conditions that promote enolization.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide is structured around common experimental problems. Identify your symptom to find potential causes and validated solutions.
Problem 1: Low Enantiomeric Purity / Significant Presence of the (S)-Enantiomer
-
Symptom: Chiral HPLC analysis shows two peaks for the (R) and (S) enantiomers, with the (S) peak being significantly larger than baseline noise. The optical rotation of the product is lower than the literature value.
-
Primary Cause: Epimerization at the chiral α-carbon via an enol intermediate. This is almost certain if your methodology is based on the Hell-Volhard-Zelinskii (HVZ) reaction.
-
Troubleshooting & Solutions:
-
Re-evaluate Your Synthetic Route: The most robust solution is to avoid synthetic routes that generate a planar enol at the chiral center. Consider starting with a chiral precursor where the stereocenter is already set, such as L-aspartic acid or (R)-malic acid, and using a reaction that substitutes a leaving group with bromide via a mechanism with stereochemical control (e.g., an Sₙ2 reaction).
-
Modify Reaction Conditions: If using an HVZ-type reaction is unavoidable, optimization is key.
-
Lower the Temperature: Perform the bromination at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Use a Non-Polar Solvent: Solvents that do not stabilize the charged enolate intermediate can help suppress the rate of epimerization.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor epimerization.
-
-
-
Verification Protocol:
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral stationary phase column (e.g., based on ristocetin A) is effective for separating the enantiomers of bromosuccinic acid.[8]
-
Goal: Achieve baseline separation of the (R) and (S) peaks to accurately determine the enantiomeric excess (e.e.).
-
Problem 2: Product is Contaminated with Dibromo- and/or Elimination Byproducts
-
Symptom: Mass spectrometry shows a peak corresponding to dibromosuccinic acid (C₄H₄Br₂O₄). ¹H NMR shows signals in the 6.5-7.5 ppm range.
-
Primary Causes:
-
Dibromination: Use of excess brominating agent or reaction temperatures that are too high.
-
Elimination: High temperatures during reaction workup or recrystallization, particularly in neutral or basic aqueous solutions.[5]
-
-
Troubleshooting & Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05 equivalents. For liquid bromine, slow, dropwise addition via a syringe pump is recommended to avoid localized areas of high concentration.
-
Temperature Management: Maintain a stable and controlled reaction temperature. For the workup, avoid heating the reaction mixture for extended periods.
-
Modified Recrystallization: Do not use boiling water for recrystallization, as this is known to cause HBr elimination.[5] Instead, use acidified water (e.g., 2 N HCl) or a mixed solvent system (e.g., ethyl acetate/hexanes) at a lower temperature.
-
-
Verification Protocol:
-
Technique: ¹H NMR and LC-MS.
-
¹H NMR: The absence of peaks between 6.5-7.5 ppm indicates the successful removal of elimination byproducts.
-
LC-MS: Monitor for the mass of dibromosuccinic acid to confirm its absence in the final product.
-
Visual Workflow: Troubleshooting Synthesis Impurities
Caption: Troubleshooting workflow for identifying and resolving common impurities.
Section 3: Key Byproduct Summary
The following table summarizes the key byproducts, their properties, and recommended mitigation strategies for quick reference.
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Analytical Signature | Primary Mitigation Strategy |
| (S)-2-Bromosuccinic acid | C₄H₅BrO₄ | 196.98 | Separable by chiral HPLC; identical mass and NMR to (R)-enantiomer. | Utilize a stereospecific synthetic route (e.g., from L-aspartic acid); avoid HVZ reaction on achiral precursors. |
| 2,3-Dibromosuccinic acid | C₄H₄Br₂O₄ | 275.88 | M+ peak at 275.88 in MS (accounting for Br isotope pattern). | Strict 1:1 stoichiometry of brominating agent; maintain low reaction temperature. |
| Bromofumaric/Bromomaleic acid | C₄H₃BrO₄ | 194.97 | ¹H NMR signals in the alkene region (6.5-7.5 ppm). | Avoid high temperatures (>80°C) during workup and purification; recrystallize from acidified water instead of pure water.[5] |
Section 4: Visualizing the Epimerization Pathway
Understanding the mechanism of stereochemical loss is critical. The diagram below illustrates how the desired reaction pathway competes with the epimerization pathway.
Caption: Competing pathways: Stereospecific Sₙ2 vs. epimerization via a planar enol.
Section 5: References
-
Preparation of bromosuccinic acid. PrepChem.com. [Link]
-
α,β-DIBROMOSUCCINIC ACID. Organic Syntheses Procedure. [Link]
-
Addition of bromine to fumaric acid to meso-dibromosuccinic acid. NOP. [Link]
-
Method for preparing 2,3-dibromo-succinic acid. Google Patents (CN105001074A).
-
Bromosuccinic acid | C4H5BrO4. PubChem. [Link]
-
Production of meso 2,3-dibromosuccinic acid. Google Patents (US3465037A).
-
Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
(S)-(-)-2-Bromosuccinic acid. LookChem. [Link]
-
This compound, 98% Purity, C4H5BrO4, 1 gram. CP Lab Safety. [Link]
-
This compound | 3972-41-6. Coompo. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
(R)-2-Bromo-1,4-butanedioic acid. ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Bromosuccinic acid, (-)- | C4H5BrO4. PubChem. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
What is Allylic Bromination?. Master Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents [patents.google.com]
- 4. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. (R)-BROMOSUCCINIC ACID CAS#: 3972-41-6 [amp.chemicalbook.com]
Purification techniques for removing impurities from (R)-2-Bromosuccinic acid
Technical Support Center: Purification of (R)-2-Bromosuccinic Acid
Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this chiral building block. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, particularly in pharmaceutical synthesis. This resource moves beyond standard protocols to offer troubleshooting advice and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses specific issues you may encounter during your purification workflow.
Recrystallization Issues
Question: I performed a recrystallization of my crude this compound, but the yield is very low. What went wrong?
Answer: Low yield in recrystallization is typically due to one of two factors: the compound being too soluble in the chosen solvent even at low temperatures, or using an excessive amount of solvent.
-
Scientific Rationale: The principle of recrystallization relies on a significant difference in the solute's solubility in a given solvent at high and low temperatures. If the compound remains highly soluble even when cooled, it will not precipitate effectively, leading to poor recovery. Similarly, using too much solvent ensures that the solution never becomes supersaturated upon cooling, preventing crystallization.
-
Troubleshooting Protocol:
-
Solvent System Re-evaluation: this compound is a polar molecule. If you are using a highly polar solvent like methanol or ethanol, significant loss is possible. Consider a less polar solvent or a binary solvent system. A mixture of ethyl acetate and hexane is often effective.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Crash-cooling a hot solution can lead to the formation of small, impure crystals that are difficult to filter.
-
Concentration: If crystals do not form, you can try to slowly evaporate some of the solvent to increase the concentration of the solute and induce crystallization.
-
Question: My recrystallized product is not pure. I see residual starting materials or byproducts in my NMR/HPLC analysis. How can I improve purity?
Answer: This indicates that the chosen solvent system is not effectively differentiating between your desired product and the impurities. The impurities are co-crystallizing with the this compound.
-
Scientific Rationale: Co-crystallization occurs when an impurity has similar solubility properties to the target compound in the selected solvent. For this compound, common impurities include succinic acid, fumaric acid, or unreacted starting materials which may have comparable polarities.
-
Troubleshooting Protocol: Solvent Screening
-
Identify the Impurity: If possible, identify the main impurity. This will help in selecting a solvent where the impurity has significantly different solubility.
-
Systematic Solvent Screening: Use the table below to select a new solvent or solvent system. Test on a small scale first. The ideal solvent should dissolve the product when hot but very little when cold, while dissolving the impurity well at all temperatures (to keep it in the mother liquor) or not at all (to allow for hot filtration).
Solvent/System Boiling Point (°C) Suitability for this compound Rationale & Notes Water 100 Good (High Solubility) Effective for removing non-polar impurities. However, high solubility can lead to low yields. Best used if the impurity is non-polar. Ethyl Acetate/Hexane ~70-77 Excellent Ethyl acetate dissolves the acid when hot. The slow addition of hexane as an anti-solvent reduces the solubility and induces crystallization, often leaving more polar impurities behind. Toluene 111 Good A less polar solvent. Can be effective for removing highly polar impurities like succinic acid. Requires higher temperatures. Diethyl Ether 35 Moderate Lower boiling point makes it easy to remove, but its high volatility can be a handling challenge. Often used in combination with a co-solvent. -
Diastereomeric and Enantiomeric Purity Issues
Question: My product shows the presence of the (S)-enantiomer or other diastereomers. How can I resolve this chiral impurity?
Answer: Standard recrystallization is generally ineffective at separating enantiomers. The most robust method for removing a diastereomeric or enantiomeric impurity is through diastereomeric salt formation followed by recrystallization, or by using chiral chromatography.
-
Scientific Rationale: Enantiomers have identical physical properties (solubility, melting point) and cannot be separated by achiral techniques. By reacting the racemic or enantiomerically impure acid with a single enantiomer of a chiral base (the resolving agent), you form a pair of diastereomeric salts. These diastereomers have different physical properties and can be separated by fractional crystallization.
-
Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
-
Troubleshooting Protocol: Chiral Resolution
-
Select a Resolving Agent: Common choices for acidic compounds are chiral amines like (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine. The choice of agent is crucial and may require empirical screening.
-
Salt Formation: Dissolve the impure acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add one equivalent of the chiral resolving agent.
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should preferentially crystallize. The efficiency of this step depends heavily on the solvent.
-
Isolation and Liberation: Filter the crystals. To recover the purified acid, dissolve the salt in water and acidify with a strong acid (like 2M HCl) to a pH of ~1-2. The chiral amine will become a water-soluble hydrochloride salt, and the purified this compound will precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purity Check: Analyze the enantiomeric excess (e.e.) of the final product using chiral HPLC or by converting a small sample to a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by standard HPLC or NMR.
-
Part 2: General Purification Workflow and Logic
The following diagram outlines a general decision-making process for purifying crude this compound.
Caption: Decision tree for the purification of this compound.
Part 3: Analytical Methods for Purity Assessment
Accurate assessment of purity is a self-validating step in any protocol.
Question: What are the standard analytical methods to confirm the purity of my final product?
Answer: A combination of techniques should be used to assess chemical and stereochemical purity.
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC: Used to determine chemical purity by separating the target compound from impurities with different polarities.
-
Chiral HPLC: Essential for determining enantiomeric excess (e.e.). This uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers.
HPLC Method Typical Column Mobile Phase Example Detection Purpose Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Isocratic: 20% Acetonitrile, 80% Water with 0.1% Trifluoroacetic Acid (TFA) UV at 210 nm Chemical Purity (%) Chiral Chiralpak AD-H or similar Isocratic: 90% Hexane, 10% Isopropanol with 0.1% TFA UV at 210 nm Enantiomeric Excess (% e.e.) -
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the chemical structure and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
¹³C NMR: Provides further confirmation of the carbon skeleton.
-
-
Melting Point: A sharp melting point close to the literature value (159-161 °C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
References
- Recrystallization Techniques: Laurence, C.; Gal, J.-F. Purification of Laboratory Chemicals, 8th Ed. Elsevier, 2017. [Link]
- Chiral Resolution Strategies: Jacques, J.; Collet, A.; Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley-Interscience, 1981. [Link]
- Practical Organic Synthesis: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Ed. Wiley, 2019. [Link]
- Chromatography in Pharmaceutical Analysis: Ahuja, S.; Dong, M. W. Handbook of Pharmaceutical Analysis by HPLC, 2nd Ed. Academic Press, 2005. [Link]
Technical Support Center: Optimization of Reaction Conditions for (R)-2-Bromosuccinic Acid
Welcome to the technical support center for the synthesis and optimization of (R)-2-Bromosuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve optimal, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound, and what are the advantages of each?
There are two primary chiral precursors for the synthesis of this compound: (R)-malic acid and L-aspartic acid.
-
(R)-Malic Acid: This is a common choice due to its structural similarity to the target molecule. The synthesis involves the stereospecific replacement of the hydroxyl group with a bromine atom. This route is often favored for its relatively straightforward reaction pathway. However, controlling the stereochemistry and preventing side reactions can be challenging.
-
L-Aspartic Acid: This amino acid offers a readily available and inexpensive chiral starting material. The synthesis involves a diazotization reaction followed by bromide displacement. While cost-effective, this method can sometimes lead to a wider range of byproducts, necessitating careful purification.
A less common, non-chiral starting material is succinic acid itself, which can be brominated directly. However, this approach yields a racemic mixture of (R)- and (S)-2-Bromosuccinic acid, requiring a subsequent resolution step to isolate the desired (R)-enantiomer. This can be a significant drawback in terms of overall yield and efficiency.
Q2: I am getting a low yield of this compound. What are the likely causes?
Low yields can stem from several factors throughout the experimental process. Here are some of the most common culprits:
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Incomplete Reaction: The bromination reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents.
-
Side Reactions: Several side reactions can compete with the desired bromination, leading to the formation of byproducts and consuming your starting material. Common side products include dibrominated species (2,3-dibromosuccinic acid) and elimination products (bromomaleic acid or bromofumaric acid).
-
Degradation of Product: this compound can be susceptible to degradation, particularly at elevated temperatures or in the presence of strong bases.
-
Losses during Workup and Purification: Significant amounts of the product can be lost during extraction, crystallization, and other purification steps.
For a systematic approach to diagnosing and resolving low yield issues, please refer to the Troubleshooting Guide below.
Q3: My product shows contamination with diastereomers. How can I improve the stereoselectivity of the reaction?
Achieving high enantiomeric excess is critical when synthesizing a chiral compound like this compound. Contamination with the (S)-enantiomer or other diastereomers can arise from:
-
Racemization: The chiral center can racemize under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.
-
Non-stereospecific Reaction Pathway: The chosen synthetic route may not be fully stereospecific. For example, if starting from succinic acid, the product will be a racemic mixture.
-
Impure Starting Material: The chirality of your final product is directly dependent on the enantiomeric purity of your starting material. Ensure you are using high-purity (R)-malic acid or L-aspartic acid.
To enhance stereoselectivity, consider optimizing reaction conditions to be as mild as possible. The use of chiral catalysts or reagents can also promote the formation of the desired stereoisomer.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incorrect Reagent Stoichiometry: Molar ratios of starting material to brominating agent are critical. | 1. Carefully recalculate and re-measure all reagents. Consider a slight excess of the brominating agent, but be mindful of potential side reactions. |
| 2. Low Reaction Temperature: The activation energy for the reaction may not be met. | 2. Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC or another suitable analytical technique. | |
| 3. Insufficient Reaction Time: The reaction may simply need more time to proceed to completion. | 3. Extend the reaction time, taking periodic samples to monitor for product formation and consumption of the starting material. | |
| Formation of Multiple Products (Visible on TLC/NMR) | 1. Over-bromination: Excess brominating agent or harsh conditions can lead to the formation of 2,3-dibromosuccinic acid.[1] | 1. Reduce the equivalents of the brominating agent. Add the brominating agent dropwise to maintain better control over the reaction. |
| 2. Elimination Reactions: High temperatures can promote the elimination of HBr, leading to bromomaleic or bromofumaric acid.[1] | 2. Maintain a lower reaction temperature. Consider using a milder base if one is required for your specific protocol. | |
| 3. Epimerization/Racemization: The chiral center may be inverting under the reaction conditions. | 3. Employ milder reaction conditions (lower temperature, less harsh pH). If possible, choose a synthetic route known for its high stereospecificity. | |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the crystallization solvent. | 1. Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent can often induce crystallization. |
| 2. Oily Product: The product may not be pure enough to crystallize. | 2. Purify the crude product using column chromatography before attempting crystallization. | |
| 3. Emulsion during Extraction: The aqueous and organic layers may not separate cleanly. | 3. Add a small amount of brine (saturated NaCl solution) to the extraction mixture to help break the emulsion. |
Experimental Protocols
Here are two representative protocols for the synthesis of this compound, starting from (R)-malic acid and L-aspartic acid.
Protocol 1: Synthesis from (R)-Malic Acid
This method relies on the conversion of the hydroxyl group of (R)-malic acid to a bromide.
Materials:
-
(R)-Malic acid
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-malic acid in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to obtain pure this compound.
Protocol 2: Synthesis from L-Aspartic Acid
This protocol involves a Sandmeyer-type reaction where the amino group of L-aspartic acid is replaced by a bromine atom.
Materials:
-
L-Aspartic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Standard laboratory glassware
Procedure:
-
Dissolve L-aspartic acid in hydrobromic acid in a beaker and cool the solution in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazotized solution of L-aspartic acid to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates a general workflow for the synthesis and purification of this compound.
Sources
Stability issues of (R)-2-Bromosuccinic acid during storage and reactions
Welcome to the technical support center for (R)-2-Bromosuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common stability and reactivity challenges encountered during the storage and experimental use of this versatile chiral building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Storage and Handling .
-
Stability and Decomposition .
-
Reactivity and Side Reactions .
-
Purity and Analysis .
-
-
Troubleshooting Guides
-
Problem: Low or No Reactivity in Nucleophilic Substitution .
-
Problem: Formation of Elimination Byproducts (Fumaric/Maleic Acid) .
-
Problem: Unexpected Loss of Optical Purity (Racemization) .
-
Problem: Inconsistent Results and Poor Reproducibility .
-
-
Protocols and Methodologies
-
Protocol 1: Purity Assessment by 1H NMR Spectroscopy .
-
Protocol 2: Recrystallization for Purification .
-
Protocol 3: Chiral HPLC Method for Enantiomeric Purity Analysis .
-
-
References
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, stability, and use of this compound.
Storage and Handling
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). Many suppliers recommend refrigeration at 2-8°C for long-term storage. The key is to minimize exposure to moisture and heat, which are the primary drivers of degradation.
Q2: Is this compound hygroscopic? What happens if it absorbs water?
A2: Yes, as a polar organic compound with two carboxylic acid groups, it is expected to be hygroscopic. Carboxylic acids, in general, can absorb atmospheric moisture.[1][2] Absorption of water can lead to two main issues:
-
Hydrolysis: Water can act as a nucleophile, slowly hydrolyzing the C-Br bond to form (R)-2-hydroxysuccinic acid ((R)-malic acid).
-
Physical Changes: The absorbed water can cause the powder to clump, making it difficult to handle and weigh accurately. For some crystalline organic compounds, high humidity can even induce changes in the crystal form.[]
Stability and Decomposition
Q3: What are the main decomposition pathways for this compound?
A3: The two primary decomposition pathways are hydrolysis and elimination, as illustrated below.
Caption: Primary decomposition pathways of this compound.
-
Hydrolysis: This is a nucleophilic substitution reaction where water replaces the bromide, yielding (R)-malic acid. This process is generally slow but can be accelerated by elevated temperatures or the presence of bases.
-
Elimination (Dehydrobromination): This reaction involves the removal of HBr to form a carbon-carbon double bond, resulting in either fumaric acid (the more stable trans-isomer) or maleic acid (the cis-isomer). This pathway is significantly favored by the presence of a base and/or heat.[4]
Q4: Can the stereochemical integrity of this compound be compromised during storage or reactions?
A4: Yes, racemization is a significant risk, particularly under conditions that promote enolization of the carboxylic acid. The Hell-Volhard-Zelinskii (HVZ) reaction, often used for the synthesis of α-bromo acids, proceeds through an enol intermediate, which can lead to a racemic product.[5][6] Similarly, exposure to bases or high heat during reactions can facilitate enolization and subsequent racemization, diminishing the enantiomeric excess (ee) of your material.
Reactivity and Side Reactions
Q5: I am performing a nucleophilic substitution with an amine. Why is my yield low and what are the likely side products?
A5: Low yields in SN2 reactions with amines can be due to several factors:
-
Competing Elimination: The amine can act as a base, promoting the elimination of HBr to form fumaric and maleic acids. This is more likely with sterically hindered amines or at higher temperatures.
-
Low Nucleophilicity of the Amine: If the amine is electron-poor (e.g., an aniline with electron-withdrawing groups), its nucleophilicity is reduced, slowing down the desired reaction.[7]
-
Protonation Issues: The carboxylic acid groups on the substrate can protonate the amine, rendering it non-nucleophilic. This creates an equilibrium that can disfavor the reaction.[8]
Q6: Does the choice of solvent affect the outcome of reactions with this compound?
A6: Absolutely. The solvent plays a critical role in nucleophilic substitution reactions.
-
For SN2 reactions: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. They solvate the cation of any salt present but leave the nucleophile relatively "bare," increasing its reactivity.
-
For elimination reactions: Using a protic solvent like ethanol with a strong base will favor elimination over substitution.[9] The choice of solvent can be the deciding factor between obtaining your desired substitution product or an undesired elimination byproduct.
Purity and Analysis
Q7: How can I check the purity of my this compound before use?
A7: A simple 1H NMR spectrum in a solvent like DMSO-d6 or D2O is highly effective. You can look for characteristic signals of the main degradation products. See Protocol 1 for a detailed guide. For assessing enantiomeric purity, a specialized chiral HPLC method is required (see Protocol 3 ).
Q8: My batch of this compound is discolored and appears clumpy. Can it still be used?
A8: Discoloration (often yellowish or brownish) and clumping are signs of degradation and/or moisture absorption. While it might still be usable for some applications, its purity is compromised. It is highly recommended to purify the material by recrystallization before use in any sensitive or stoichiometric reaction.[10] See Protocol 2 for a reliable recrystallization method.
Troubleshooting Guides
This section provides structured advice for common experimental problems.
Problem: Low or No Reactivity in Nucleophilic Substitution
Caption: Troubleshooting workflow for low reactivity.
Problem: Formation of Elimination Byproducts (Fumaric/Maleic Acid)
This is a common issue, especially when using basic nucleophiles or elevated temperatures.
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic Nucleophile | The nucleophile is acting as a base, abstracting a proton from the C3 position and inducing elimination of HBr. | Use a less basic, "softer" nucleophile if possible. If using a strong base is necessary, lower the reaction temperature significantly. |
| High Reaction Temperature | Higher temperatures provide the activation energy needed for the elimination pathway, which is often entropically favored. | Run the reaction at the lowest possible temperature that still allows for a reasonable rate of substitution. Monitor progress carefully. |
| Steric Hindrance | A bulky nucleophile may find it difficult to access the electrophilic carbon for an SN2 attack, making proton abstraction for elimination more favorable. | If possible, switch to a less sterically hindered nucleophile. |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can stabilize the transition state of elimination reactions, especially when a strong base is used.[9] | Switch to a polar aprotic solvent (e.g., DMF, acetone) which favors SN2 reactions. |
Problem: Unexpected Loss of Optical Purity (Racemization)
Maintaining the (R)-stereochemistry is often the primary reason for using this reagent. Loss of enantiomeric excess is a critical failure.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Base | Bases can deprotonate the α-carbon, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization.[11] | Avoid strong bases. If a base is required, use a weak, non-nucleophilic base and the lowest possible temperature. Add the base slowly to the reaction mixture. |
| Elevated Temperatures | High heat can provide enough energy to overcome the barrier to enolization, even without a strong base. | Maintain the lowest effective reaction temperature. |
| Presence of Nucleophilic Bromide | A high concentration of bromide ions (e.g., from a salt or as the reaction proceeds) can cause racemization via a reversible SN2 displacement, inverting the stereocenter back and forth. | Consider adding a silver salt (e.g., Ag₂CO₃) to precipitate bromide ions as they form, driving the reaction forward and preventing reversible displacement. |
| Acid Catalysis (HVZ Remnants) | If the starting material is contaminated with reagents from its synthesis (e.g., PBr₃, HBr), these can catalyze enolization and racemization upon heating.[5] | Ensure the starting material is pure. If in doubt, recrystallize it before use (see Protocol 2 ). |
Problem: Inconsistent Results and Poor Reproducibility
| Potential Cause | Explanation | Recommended Solution |
| Variable Reagent Quality | The purity and water content of this compound can vary between batches and suppliers, or degrade over time. | Always check the purity of a new batch of reagent by NMR and/or melting point. Recrystallize if necessary. Store properly. |
| Moisture Contamination | Trace amounts of water in solvents or on glassware can hydrolyze the starting material, altering the stoichiometry and introducing impurities. | Use freshly dried solvents and flame- or oven-dried glassware under an inert atmosphere for all sensitive reactions. |
| Atmosphere Control | Reactions may be sensitive to oxygen or carbon dioxide. | Run reactions under an inert atmosphere of argon or nitrogen. |
Protocols and Methodologies
Protocol 1: Purity Assessment by 1H NMR Spectroscopy
This protocol allows for a quick assessment of chemical purity and the detection of common degradation products.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (DMSO-d6 is recommended as it solubilizes all potential components well).
-
Acquisition: Acquire a standard 1H NMR spectrum.
-
Analysis: Compare the acquired spectrum to the expected chemical shifts and look for impurity signals.
| Compound | Proton Assignment | Expected 1H NMR Chemical Shift (DMSO-d6, approximate) |
| This compound | CH -Br | ~4.5 ppm (dd) |
| CH₂ | ~3.1 ppm (dd) and ~2.9 ppm (dd) | |
| (R)-Malic acid (Hydrolysis) | CH-OH | ~4.2 ppm (dd) |
| Fumaric acid (Elimination) | =CH | ~6.5 ppm (s) |
| Maleic acid (Elimination) | =CH | ~6.2 ppm (s) |
Note: Chemical shifts can vary based on concentration and the exact solvent composition. The presence of singlets around 6.2-6.5 ppm is a strong indicator of elimination, while a new doublet of doublets around 4.2 ppm suggests hydrolysis.[12][13]
Protocol 2: Recrystallization for Purification
This protocol is effective for removing degradation products and other impurities from this compound. The principle relies on its high solubility in hot water and lower solubility in cold water.[10][14]
-
Dissolution: In a suitable Erlenmeyer flask, add the impure this compound. For every 1 gram of acid, add approximately 5-10 mL of deionized water.
-
Heating: Heat the suspension on a hot plate with stirring. Add small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess of water to ensure good recovery.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum, preferably in a desiccator over a strong drying agent (e.g., P₂O₅), to remove all traces of water.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity Analysis
Assessing the enantiomeric excess (ee) requires a chiral stationary phase (CSP). While a specific method for this compound is not widely published, methods for similar chiral acids can be adapted. A common approach involves pre-column derivatization to improve chromatographic behavior.[15][16]
-
Derivatization (Example):
-
React the carboxylic acid groups of this compound with a UV-active amine (e.g., aniline) in the presence of a coupling agent (e.g., DCC) to form a diamide. This introduces a strong chromophore for UV detection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often a good starting point.
-
Mobile Phase: A mixture of hexane and a polar alcohol (e.g., isopropanol) is typical for normal-phase chiral separations. Modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for aniline).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Column temperature should be controlled (e.g., 25°C) as it can significantly affect separation.
-
-
Method Development: The exact mobile phase composition will need to be optimized to achieve baseline separation of the two enantiomeric derivatives.
References
[4] Fischer, A. (2009). 2-Bromomaleic acid. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2240. Available at: [Link]
[10] PrepChem.com. (n.d.). Preparation of bromosuccinic acid. Retrieved January 7, 2026, from [Link]
[5] Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved January 7, 2026, from [Link]
[6] Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved January 7, 2026, from [Link]
[11] Ten Hoeve, W., & Wynberg, H. (1985). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. In Topics in Stereochemistry (Vol. 16, pp. 307-370). John Wiley & Sons.
[17] Organic Chemistry Portal. (n.d.). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved January 7, 2026, from [Link]
[1] Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4237–4252. Available at: [Link]
[2] Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics Discussions, 1-24. Available at: [Link]
[18] Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved January 7, 2026, from [Link]
[19] Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4237–4252. Available at: [Link]
[20] Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved January 7, 2026, from [Link]
[21] US Patent 3,465,037. (1969). Production of meso 2,3-dibromosuccinic acid. Google Patents. Available at:
[8] Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved January 7, 2026, from [Link]
[22] Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ResearchGate. Available at: [Link]
[23] ResearchGate. (n.d.). Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers, and their kinetic evaluation. Retrieved January 7, 2026, from [Link]
[24] Jasperse, J. (n.d.). Recrystallization II. North Dakota State University. Retrieved January 7, 2026, from [Link]
[25] Chen, J., et al. (2021). Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Organic Chemistry Frontiers, 8(11), 2616-2621. Available at: [Link]
[12] Nagana Gowda, G. A., et al. (2015). Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. Analytical chemistry, 87(21), 11032–11039. Available at: [Link]
[15] Luo, G., et al. (2011). Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization. Journal of separation science, 34(1), 35-40. Available at: [Link]
[26] Reddit. (2016, October 28). NMR spectroscopy of maleic acid and fumaric acid?. r/chemhelp. Retrieved January 7, 2026, from [Link]
[9] YouTube. (2011, December 16). 20.3.2 Describe/explain the mechanism for elimination of HBr from bromoalkanes IB Chemistry HL. Retrieved January 7, 2026, from [Link]
[16] American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Retrieved January 7, 2026, from [Link]
[27] Asymmetric Synthesis. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. Available at: [Link]
[28] PubChem. (n.d.). Bromosuccinic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
[14] University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 7, 2026, from [Link]
[29] Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved January 7, 2026, from [Link]
[30] PubChem. (n.d.). Bromosuccinic acid, (-)-. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
[31] Skarżewski, J., & Siedlecka, R. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 23(7), 1756. Available at: [Link]
[32] US Patent 3,262,972. (1966). Bromine catalyzed isomerization of maleic acid to fumaric acid in the presence of a peroxide. Google Patents. Available at:
[33] PubChem. (n.d.). Malic Acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
[34] Reddit. (2019, March 29). Organic chemistry 2 - How do I explain the poor yield of fumaric acid from maleic acid?. r/chemhelp. Retrieved January 7, 2026, from [Link]
[35] YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved January 7, 2026, from [Link]
[36] Scribd. (n.d.). Maleic & Fumaric Acid. Retrieved January 7, 2026, from [Link]
[37] Contreras, J. M., et al. (1998). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & medicinal chemistry, 6(11), 2093–2104. Available at: [Link]
[38] Hancock, K. E., et al. (1996). The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate. Journal of colloid and interface science, 183(2), 431–440. Available at: [Link]
[39] Singh, S., et al. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Materials Advances, 5(4), 1435-1454. Available at: [Link]
[40] Li, Y., et al. (2021). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 8(11), 2616-2621. Available at: [Link]
[41] Singh, S., et al. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Materials Advances, 5(4), 1435-1454. Available at: [Link]
[42] Liu, S. Y., & Morken, J. P. (2014). Air- and moisture-stable amphoteric molecules: enabling reagents in synthesis. Accounts of chemical research, 47(4), 1031–1043. Available at: [Link]
[43] Lee, J. Y., & Lee, J. (2015). Effects of relative humidity on the antioxidant properties of α-tocopherol in stripped corn oil. Food chemistry, 167, 203–208. Available at: [Link]
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Methods for preventing racemization of (R)-2-Bromosuccinic acid
Technical Support Center: (R)-2-Bromosuccinic Acid
A Guide to Preserving Stereochemical Integrity
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral building block and seek to prevent its racemization. Loss of stereochemical purity is a critical issue that can compromise experimental outcomes, reduce the yield of the desired enantiomer, and impact the efficacy and safety of downstream pharmaceutical targets.[1]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you with the knowledge to control experimental parameters and maintain the enantiomeric excess (ee) of your material.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific problems you may encounter during the handling, reaction, or workup of this compound.
Q1: I'm observing a significant loss of optical purity (low ee) after my reaction workup. What are the most likely causes?
Loss of enantiomeric excess during workup is a common issue, typically stemming from exposure to unfavorable pH conditions, elevated temperatures, or inappropriate solvents.
Core Mechanism of Racemization: The primary vulnerability of this compound is the acidic proton on the α-carbon (the carbon bearing the bromine atom). Abstraction of this proton, typically by a base, generates a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate yields a mixture of both (R) and (S) enantiomers, leading to racemization.[2][3][4] A secondary, less common pathway in highly polar, protic solvents can involve an SN1-like mechanism where the bromide ion dissociates to form a planar carbocation, which is then attacked from either face.[5][6]
Caption: Primary mechanisms leading to racemization of this compound.
Troubleshooting Steps:
-
Analyze Your Base: Did your workup involve a basic wash (e.g., sodium bicarbonate, carbonate, or hydroxide)? Even weak bases can catalyze racemization. The carboxylate anion formed upon deprotonation of the acid is less electron-withdrawing, making the α-proton even more susceptible to abstraction.[4]
-
Solution: If a basic wash is unavoidable for neutralization, perform it rapidly at 0°C or below. Use a milder base if possible (e.g., a carefully controlled amount of NaHCO₃ solution) and immediately proceed to the next step. Avoid any excess of base.
-
-
Evaluate Temperature: Was any step, including solvent removal by rotary evaporation, conducted at elevated temperatures? Heat accelerates the rate of all reactions, including racemization.[2][6]
-
Solution: Maintain temperatures at or below room temperature (ideally 0-5°C) for all extractions, washes, and concentrations. Use a high-vacuum pump with a cold trap for solvent removal instead of heating the water bath.
-
-
Check Your Solvents: Are you using polar protic solvents like methanol or ethanol for extended periods? These solvents can facilitate SN1-type racemization by stabilizing the carbocation intermediate.[6]
-
Solution: Whenever possible, use polar aprotic solvents (e.g., Ethyl Acetate, THF, Dichloromethane) for workup and extraction.
-
Q2: My starting material shows decreasing optical purity over time in storage. How can I store it properly?
The stability of this compound is finite, and improper storage is a key cause of degradation and racemization.
Troubleshooting Steps:
-
Storage Temperature: Is the material stored at room temperature?
-
Solution: Store the solid compound in a tightly sealed container at low temperatures (-20°C is recommended) with a desiccant to protect from moisture.
-
-
Storage in Solution: Are you storing the acid in a solution, especially in a protic or basic medium?
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor to control to prevent racemization?
pH. Unquestionably, the most critical factor is avoiding basic conditions.[4] The α-proton is readily abstracted by bases, leading to rapid racemization via the enolate pathway. Even seemingly neutral water can be problematic over long periods. Maintain a neutral or, ideally, mildly acidic environment (pH 3-6) at all times.[9][10]
Q2: What is the influence of temperature and solvent choice on stability?
These factors are highly influential and interconnected. The optimal conditions aim to minimize both proton abstraction (enolization) and carbocation formation (SN1).
| Parameter | High-Risk Condition | Recommended Condition | Scientific Rationale |
| pH | > 7 (Basic) | 3 - 6 (Mildly Acidic) | Prevents the formation of the planar enolate intermediate, which is the primary racemization pathway.[2][4] |
| Temperature | > 25°C (Room Temp) | ≤ 5°C (Ice Bath) | Reduces the kinetic rate of both enolization and SN1-type pathways.[6] |
| Solvent Type | Polar Protic (e.g., Methanol, Water, Ethanol) | Polar Aprotic (e.g., THF, Ethyl Acetate, Acetonitrile) | Aprotic solvents do not stabilize carbocation intermediates, thus disfavoring the SN1 pathway.[6][11][12] |
| Reaction/Storage Time | Prolonged (> several hours) | As short as possible | Minimizes the time the compound is exposed to potentially racemizing conditions.[6] |
| Table 1: Key Factors Influencing Racemization of this compound. |
Q3: I am using this compound in a coupling reaction. How do I prevent racemization during carboxyl group activation?
This is a classic problem, analogous to challenges in peptide synthesis.[13] Activating a carboxyl group makes the α-proton more acidic, increasing the risk of racemization.
-
Use Racemization-Suppressing Additives: When using coupling reagents like carbodiimides (e.g., EDC, DIC), always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[14][15] These additives form active esters that are more stable and less prone to racemization than the intermediates formed with the coupling reagent alone.
-
Low Temperatures: Perform the activation and coupling at low temperatures (e.g., starting at 0°C or -15°C).
-
Avoid Tertiary Amines as the Primary Base: While a base like Diisopropylethylamine (DIPEA) is often required, use it judiciously. Some sterically hindered non-nucleophilic bases like 2,4,6-collidine have been shown to cause less racemization in certain systems.[14]
Caption: A troubleshooting workflow for diagnosing the cause of racemization.
Q4: How do I accurately measure the enantiomeric excess (ee) of my sample?
Accurate measurement of ee is essential to validate your methods. While several techniques exist, Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard.[16][17]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy, high sensitivity, good for complex mixtures, gold standard for QC.[16][17] | Requires method development, specialized columns can be expensive. |
| Chiral GC | Similar to HPLC but for volatile compounds. | Excellent resolution and sensitivity for volatile analytes. | Requires derivatization to increase volatility, risk of thermal degradation. |
| NMR Spectroscopy | Using a chiral solvating agent or lanthanide shift reagent to induce chemical shift differences between enantiomers. | Rapid analysis, provides structural information. | Lower accuracy for very high ee (>98%), requires pure samples, can be expensive.[16] |
| Polarimetry | Measures the rotation of plane-polarized light. | Simple, fast, non-destructive. | Low sensitivity, inaccurate at low concentrations or for high ee values, requires pure sample. |
| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light. | Very sensitive, provides absolute configuration data.[18][19] | Requires chromophore near the stereocenter, specialized equipment. |
| Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination. |
Experimental Protocols
Protocol 1: General Chiral HPLC Method for ee Determination
This protocol provides a starting point for developing an HPLC method. The exact column and mobile phase will need to be optimized for this compound or its derivatives. Derivatization to an ester is often required for better peak shape and retention.
1. Sample Preparation (Derivatization to Dimethyl Ester): a. Dissolve ~5 mg of the bromosuccinic acid sample in 1 mL of anhydrous Methanol. b. Add 2-3 drops of acetyl chloride or a catalytic amount of H₂SO₄. c. Gently warm the mixture to 40-50°C for 1-2 hours or let it stand at room temperature overnight. d. Quench the reaction by carefully adding solid NaHCO₃ until effervescence ceases. e. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis:
-
Instrument: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a Pirkle-type column is a good starting point.[17]
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 5-10 µL.
3. Data Analysis: a. Run a racemic standard (prepared by intentionally racemizing a sample with a catalytic amount of base) to identify the retention times of both the (R) and (S) enantiomers. b. Run your sample. c. Integrate the peak areas for the (R) and (S) enantiomers (Area_R and Area_S). d. Calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
References
- Study.com. (n.d.). Racemization Overview, Mechanism & Examples.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PubMed. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene.
- Reddit. (2023). Do tertiary alkyl halides spontaneously racemize in solution?.
- Wikipedia. (n.d.). Racemization.
- PubMed. (2005). Spectroscopic investigations of solvent effect on chiral interactions.
- SciSpace. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives.
- Michigan State University Chemistry. (n.d.). Carboxyl Reactivity.
- Chemistry LibreTexts. (2021). 19.11: Racemization.
- ResearchGate. (1993). (R)-2-Bromo-1,4-butanedioic acid.
- ACS Publications. (1940). The Racemization of the Dimethyl Ester of l-Bromosuccinic Acid by Lithium Bromide in Acetone.
- National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- PubMed. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review.
- Scribd. (n.d.). Haloalkane & Haloarene CBSE PYQ.
- Wikipedia. (n.d.). α-Halo carboxylic acids and esters.
- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- National Institutes of Health. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Radboud University Repository. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.
- Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.
- Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids.
- Royal Society of Chemistry Publishing. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Organic Syntheses. (n.d.). α-BROMO-n-CAPROIC ACID.
- Google Patents. (1959). Preparation of bromo acids and esters.
- Wikipedia. (n.d.). Chirality (chemistry).
- ResearchGate. (2005). Effect of pH on the extraction characteristics of succinic acid and the stability of colloidal liquid aphrons.
- ResearchGate. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
- ResearchGate. (2007). Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution with Chiral α-Amino Esters.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ResearchGate. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B.
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Technical Support Center: Scaling Up the Synthesis of (R)-2-Bromosuccinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of (R)-2-Bromosuccinic acid from the laboratory bench to a pilot plant scale. As a chiral building block, the stereochemical purity of this compound is critical for its application in the synthesis of various pharmaceutical agents and complex molecules.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during scale-up.
I. Troubleshooting Guide: From Lab to Pilot Plant
Scaling up a chemical synthesis is not merely about using larger glassware; it involves a fundamental shift in process control, safety considerations, and equipment. The following question-and-answer section addresses specific issues that may arise during the pilot plant production of this compound.
Issue 1: Inconsistent or Decreased Yields at Pilot Scale
Question: We successfully achieved an 85% yield of this compound in the lab using a Hell-Volhard-Zelinsky (HVZ) reaction on (R)-malic acid. However, in the pilot plant reactor, our yields are inconsistent, sometimes dropping as low as 60%. What are the likely causes and how can we troubleshoot this?
Answer: This is a common challenge during scale-up. The drop in yield can often be attributed to several factors related to mass and heat transfer, as well as reaction kinetics at a larger scale.
-
Insufficient Mixing: In a large reactor, inadequate agitation can lead to localized "hot spots" where the reaction proceeds too quickly, causing side reactions and degradation of the product. It can also result in poor distribution of the brominating agent.
-
Solution:
-
Optimize Agitator Design and Speed: Ensure the agitator (e.g., impeller type, size, and speed) is appropriate for the reactor geometry and viscosity of the reaction mixture. Perform a mixing study to ensure homogeneity.
-
Baffling: If not already in place, install baffles in the reactor to improve turbulence and prevent vortex formation, which can impair mixing.
-
-
-
Poor Temperature Control: The bromination of succinic acid is an exothermic reaction.[3] In a larger volume, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution:
-
Controlled Reagent Addition: Instead of adding the brominating agent all at once, implement a controlled, slow addition using a dosing pump. This allows the reactor's cooling system to manage the heat generated.
-
Jacketed Reactor with Efficient Heat Transfer Fluid: Ensure the pilot plant reactor has a well-designed cooling jacket and that the heat transfer fluid has a suitable operating temperature range and heat capacity.
-
-
-
Side Reactions: At elevated temperatures, the formation of byproducts such as dibromosuccinic acid or elimination products can become more significant.[4][5]
-
Solution:
-
Strict Temperature Monitoring: Implement multiple temperature probes within the reactor to get a more accurate temperature profile of the reaction mixture.
-
In-Process Controls (IPCs): Use techniques like HPLC or GC to monitor the reaction progress and the formation of impurities. This will help in optimizing the reaction time and temperature to maximize the yield of the desired product.
-
-
Issue 2: Difficulty in Maintaining Stereochemical Purity
Question: Our lab-scale synthesis consistently produces this compound with high enantiomeric excess (ee). However, at the pilot scale, we are observing some racemization. What could be causing this and how can we prevent it?
Answer: The stereochemical integrity of the chiral center is paramount. Racemization can occur due to several factors, often exacerbated by the conditions of a larger-scale reaction.
-
Prolonged Reaction Times and/or Elevated Temperatures: The longer the reaction mixture is held at a high temperature, the greater the chance of racemization.
-
Solution:
-
Process Optimization: Re-evaluate the reaction kinetics at the pilot scale. It's possible that the reaction reaches completion faster than anticipated. Use IPCs to determine the optimal reaction endpoint and quench the reaction promptly.
-
Lower Reaction Temperature: If feasible for the reaction rate, operating at a slightly lower temperature can help preserve the stereochemistry.
-
-
-
pH Excursions During Work-up: Extremes in pH, particularly basic conditions, during the work-up and extraction phases can lead to racemization of α-halocarboxylic acids.
-
Solution:
-
Controlled Neutralization/Quenching: Carefully control the pH during the work-up. Use a pH probe and add quenching/neutralizing agents slowly and with efficient mixing to avoid localized high pH zones.
-
Aqueous Work-up at Low Temperature: Perform extractions and washes at a reduced temperature to minimize the risk of racemization.
-
-
Issue 3: Challenges with Product Isolation and Purification
Question: In the lab, we use simple recrystallization to purify the this compound. At the pilot scale, this is proving to be inefficient and results in significant product loss in the mother liquor. Are there alternative purification strategies for this scale?
Answer: Recrystallization can indeed be challenging to scale up effectively. The cooling rates and solvent volumes in a large crystallizer are very different from a lab flask.
-
Inefficient Crystallization:
-
Solution:
-
Controlled Cooling Profile: Implement a programmed cooling profile for the crystallizer. A slower, controlled cooling rate often leads to larger, purer crystals and less product loss.
-
Seeding: Introduce seed crystals of pure this compound at the appropriate temperature to induce crystallization and control crystal size.
-
Anti-Solvent Addition: Consider the use of an anti-solvent to improve the crystallization yield. This should be added slowly and with good mixing.
-
-
-
Alternative Purification Methods:
-
Slurry Washing: After initial isolation by filtration, the crude product can be washed as a slurry with a cold solvent in which the impurities are more soluble than the product.
-
Chromatography: While often seen as a lab-scale technique, preparative chromatography can be a viable option for high-purity requirements at the pilot scale, especially for high-value products.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bromine at a pilot plant scale?
A1: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[6][7][8] Key safety considerations at the pilot scale include:
-
Containment: The entire process should be conducted in a well-ventilated area, preferably within a contained system to prevent the release of bromine vapors.[7]
-
Material Compatibility: Ensure all equipment, including the reactor, transfer lines, and seals, are made of bromine-compatible materials such as glass-lined steel, PVDF, or specific alloys.[9] Avoid materials like aluminum which react violently with bromine.[9]
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a respirator with cartridges suitable for bromine.[6][7]
-
Emergency Preparedness: Have a spill response plan in place, including access to neutralizing agents like sodium thiosulfate solution.[6][8] An emergency shower and eyewash station must be readily accessible.
Q2: What analytical methods are recommended for in-process control and final product release?
A2: A robust analytical package is crucial for a successful scale-up.
-
In-Process Control (IPC):
-
HPLC/UPLC: To monitor the consumption of the starting material and the formation of this compound and any byproducts.
-
FTIR/Raman Spectroscopy: Can be used as a Process Analytical Technology (PAT) tool for real-time reaction monitoring.
-
-
Final Product Release:
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the final product.[1]
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
Melting Point: As a measure of purity. The melting point of bromosuccinic acid is around 161-163 °C.
-
Elemental Analysis: To confirm the elemental composition.
-
Karl Fischer Titration: To determine the water content.
-
Q3: Can we use a different starting material other than (R)-malic acid for a more cost-effective process at scale?
A3: While (R)-malic acid is a common starting material due to its readily available chirality, other routes can be considered. For instance, the asymmetric bromination of succinic acid or its derivatives using a chiral catalyst is an area of research.[10][11] Another approach could involve the resolution of racemic 2-bromosuccinic acid, which can be synthesized from fumaric or maleic acid.[12][13] However, resolution processes often add extra steps and may not be as atom-economical. A thorough cost-benefit analysis, considering raw material costs, process complexity, and waste generation, should be conducted for any alternative route.
III. Experimental Protocols and Data
Protocol 1: Pilot-Scale Synthesis of this compound
This protocol is a general guideline and should be adapted based on the specific equipment and safety procedures of your pilot plant.
Materials and Equipment:
-
50 L Glass-lined reactor with overhead stirrer, temperature probe, condenser, and addition funnel.
-
(R)-Malic Acid
-
Red Phosphorus
-
Liquid Bromine
-
Deionized Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Magnesium Sulfate (or other suitable drying agent)
-
Chilling unit for the reactor jacket
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with (R)-malic acid and red phosphorus under a nitrogen atmosphere.
-
Cooling: Cool the reactor contents to 0-5 °C using the chilling unit.
-
Bromine Addition: Slowly add liquid bromine to the stirred suspension via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by adding cold deionized water.
-
Extraction: Transfer the reaction mixture to an extraction vessel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a mixed solvent system).
Data Summary: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (5 kg) | Troubleshooting Notes |
| Yield | 85-90% | 70-80% | Optimize mixing and temperature control. |
| Enantiomeric Excess (ee) | >99% | 97-99% | Control temperature and pH during work-up. |
| Purity (HPLC) | >98% | >97% | Optimize recrystallization conditions. |
| Reaction Time | 12 hours | 16-20 hours | Slower addition and heat transfer at scale. |
| Key Impurities | Dibromosuccinic acid (<1%) | Dibromosuccinic acid (1-2%) | Strict temperature control is crucial. |
IV. Visualizing the Process
Workflow for Scaling Up this compound Synthesis
Caption: A flowchart illustrating the transition from laboratory development to pilot plant production of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts in response to decreased yields during pilot-scale synthesis.
V. References
-
Vertex AI Search. (2024). Bromination safety. Retrieved from Google.[9]
-
LANXESS. (2018). Bromine Safety Handling Guide.[6]
-
Unknown. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.[7]
-
Royal Society of Chemistry. Handling liquid bromine and preparing bromine water.[8]
-
ChemicalBook. (R)-BROMOSUCCINIC ACID CAS#: 3972-41-6.[1]
-
Indian Chemical Council. (2019). Bromine Safety Handbook.[14]
-
PrepChem.com. Preparation of bromosuccinic acid.[3]
-
ResearchGate. Preparation and properties of poly-b-malic-acid-A-functional-polyester-of-potential-biomedical-importance.pdf.[15]
-
ResearchGate. Synthesis of the 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation.[16]
-
LookChem. Cas 584-98-5,(S)-(-)-2-Bromosuccinic acid.[17]
-
PubChem. Bromosuccinic acid | C4H5BrO4 | CID 73557.[18]
-
Sigma-Aldrich. Bromosuccinic acid 98 923-06-8.
-
Organic Syntheses. α,β-DIBROMOSUCCINIC ACID.[4]
-
Amadis Chemical. This compound,3972-41-6.[19]
-
Chemistry Stack Exchange. Malic acid 3-step synthesis.[20]
-
National Institutes of Health. 2-Bromomaleic acid.[5]
-
ChemicalBook. (S)-2-BROMOSUCCINIC ACID | 20859-23-8.[2]
-
CP Lab Safety. 2-Bromosuccinic Acid, 96%+ Purity, C4H5BrO4, 100 grams.[21]
-
Santa Cruz Biotechnology. (S)-(−)-2-Bromosuccinic acid | CAS 923-06-8.[22]
-
Google Patents. CN105001074A - Method for preparing 2,3-dibromo-succinic acid.[12]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals.[10]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.[23]
-
Chemical Communications (RSC Publishing). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.[11]
-
ResearchGate. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.[24]
-
Filo. [Solved] The addition of \mathrm{Br}{2} to maleic acid results in.
-
Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-hydroxyacetophenone.[25]
Sources
- 1. (R)-BROMOSUCCINIC ACID CAS#: 3972-41-6 [amp.chemicalbook.com]
- 2. (S)-2-BROMOSUCCINIC ACID | 20859-23-8 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Bromomaleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents [patents.google.com]
- 13. [Solved] The addition of \mathrm{Br}_{2} to maleic acid results in - Orga.. [askfilo.com]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Common pitfalls in the handling and use of (R)-2-Bromosuccinic acid
Technical Support Center: (R)-2-Bromosuccinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and common pitfalls encountered when working with this valuable chiral building block. This resource is structured to provide immediate, actionable solutions to specific problems, grounded in the fundamental chemistry of the molecule. Our goal is to empower you to anticipate issues, troubleshoot effectively, and ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and properties of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal long-term stability, this compound should be stored in a tightly sealed container at 2-8°C.[1][2][3][4] Storing it under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential degradation from atmospheric moisture.[2] While some suppliers indicate storage at room temperature is acceptable, refrigeration minimizes the risk of gradual decomposition over time.[5]
Q2: I've noticed the solid has a slightly off-white or yellowish tint. Is it still usable?
A: A slight off-white color is generally acceptable and is noted by many suppliers.[1][6] However, a pronounced yellow or brown color may indicate the presence of impurities or degradation products, potentially from prolonged exposure to light, air, or elevated temperatures. If you observe a significant color change, it is advisable to assess the purity of the material by techniques such as NMR or melting point determination before use. The reported melting point is in the range of 160-167°C.[1][7]
Q3: What solvents are recommended for dissolving this compound?
A: this compound has limited solubility in many common organic solvents. It is slightly soluble in methanol and acetonitrile.[1] For reactions, it is often used in polar aprotic solvents where it may not fully dissolve initially, forming a slurry that reacts over time. For purification by recrystallization, water can be a suitable solvent.[7]
Q4: How stable is this compound in solution?
A: The stability in solution is highly dependent on the pH and temperature. In neutral or acidic aqueous solutions at low temperatures, it is relatively stable. However, in the presence of bases or at elevated temperatures, it can readily undergo degradation through elimination (to form fumaric and/or maleic acid) or hydrolysis (to form (R)-2-hydroxysuccinic acid, also known as (R)-malic acid). It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[8]
Q5: Is there a risk of racemization with this compound?
A: Yes, the stereocenter at the C2 position is susceptible to epimerization, leading to a loss of enantiomeric purity. This is particularly a risk under basic conditions, which can facilitate the formation of an enolate intermediate, or during prolonged heating. It is crucial to use non-basic conditions where possible and to minimize reaction times and temperatures to preserve the stereochemical integrity.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Yield in Nucleophilic Substitution Reactions
You've attempted to displace the bromide with a nucleophile, but TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture of products.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of an Unexpected Byproduct with a C=C Double Bond
Your product mixture contains significant amounts of fumaric acid or maleic acid, identified by their characteristic spectroscopic signals.
This issue is almost always caused by an E2 elimination reaction competing with the desired SN2 substitution. The hydrogen atom on the same carbon as the bromine is acidic and can be abstracted by a base. This is exacerbated by:
-
Strongly Basic Nucleophiles/Reagents: Using reagents like alkoxides, hydroxides, or amines can favor elimination.
-
High Temperatures: Higher reaction temperatures provide the activation energy needed for the elimination pathway.
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choose a Softer, Less Basic Nucleophile: If possible, select a nucleophile that is less basic. For example, using sodium azide (N3-) is less prone to causing elimination than sodium hydroxide (OH-).
-
Use a Non-Nucleophilic Base: If a base is required to scavenge protons, use a sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) instead of bases like triethylamine.
Caption: Primary reaction and degradation pathways.
Problem 3: Product Shows Racemization or Loss of Stereochemical Purity
Chiral HPLC or polarimetry of your final product indicates a lower than expected enantiomeric excess (ee).
The stereocenter is compromised, most likely through the formation of a planar enolate intermediate under basic conditions. Even weak bases can facilitate this process, especially with prolonged reaction times or elevated temperatures.
-
Strictly Avoid Basic Conditions: If a base is absolutely necessary, use the mildest possible base for the shortest possible time. Consider reactions that proceed under neutral or acidic conditions.
-
Minimize Heat and Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Do not heat the reaction mixture unnecessarily.
-
Verify Purity of Starting Material: Before starting, it is good practice to confirm the enantiomeric purity of your lot of this compound, as this can vary between suppliers. See Protocol 3 below.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common procedures.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container for damage. Note the appearance of the material.
-
Storage: Immediately transfer the container to a 2-8°C refrigerator or cold room.[1][3] Ensure the cap is tightly sealed. For sensitive applications, consider storing the container inside a desiccator or glove box with an inert atmosphere.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handling: Always handle this compound in a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]
-
Cleanup: In case of a spill, avoid creating dust.[8] Mechanically sweep up the solid into a designated waste container. Clean the contaminated surface thoroughly.[5]
Protocol 2: General Procedure for Nucleophilic Substitution
This is a representative protocol and may require optimization for specific nucleophiles.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, 10 mL per gram of starting material). Stir to form a suspension.
-
Nucleophile Addition: Add the desired nucleophile (2.1 - 2.5 eq). The excess is required to react and to neutralize the two acidic protons and the HBr generated during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by carefully adding water and acidify with 1M HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 3: Monitoring Chiral Purity via Chiral HPLC
This method is based on literature precedent for separating enantiomers of similar compounds and serves as a starting point.[1][10]
-
Sample Preparation: Prepare a stock solution of this compound (or its derivative) at ~1 mg/mL in the mobile phase.
-
HPLC System:
-
Column: A chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column like Ristocetin A).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
-
Analysis: Inject the sample. The (R) and (S) enantiomers should resolve into two separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Section 4: Chemical & Physical Properties
| Property | Value | Source(s) |
| CAS Number | 3972-41-6 | [1][3][11] |
| Molecular Formula | C₄H₅BrO₄ | [1][12] |
| Molecular Weight | 196.98 g/mol | [1][12] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Melting Point | 160-167 °C | [1][7] |
| pKa (Predicted) | ~2.71 | [1] |
| Storage Temperature | 2-8°C (Recommended) | [1][2][3] |
References
- Bromosuccinic acid | C4H5BrO4 | CID 73557. PubChem, National Center for Biotechnology Information.
- Bromosuccinic acid - SAFETY DATA SHEET. Alfa Aesar.
- (S)-(-)-2-Bromosuccinic acid | 584-98-5. LookChem.
- Bromosuccinic acid, (-)- | C4H5BrO4 | CID 2757181. PubChem, National Center for Biotechnology Information.
- This compound, 98% Purity, C4H5BrO4, 1 gram. CP Lab Safety.
- Preparation of bromosuccinic acid. PrepChem.com.
- α,β-DIBROMOSUCCINIC ACID. Organic Syntheses Procedure.
- This compound | 3972-41-6. Coompo.
Sources
- 1. (R)-BROMOSUCCINIC ACID CAS#: 3972-41-6 [amp.chemicalbook.com]
- 2. 923-06-8|2-Bromosuccinic acid|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound,3972-41-6-Amadis Chemical [amadischem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | 3972-41-6 - Coompo [coompo.com]
- 11. chemscene.com [chemscene.com]
- 12. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (R)-2-Bromosuccinic Acid
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical integrity of a molecule is paramount. For chiral molecules like (R)-2-Bromosuccinic acid, a versatile building block in organic synthesis, ensuring high enantiomeric purity is not just a quality control metric—it is a critical determinant of the final product's efficacy and safety. This guide provides a comparative analysis of the primary analytical techniques used to determine the enantiomeric purity of this compound, offering insights grounded in practical application and experimental data.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The correct enantiomer can provide the desired therapeutic effect, while its counterpart might be inactive or, in some cases, harmful. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric excess (e.e.) of a sample, ensuring that the desired enantiomer is present in the required purity.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric purity for this compound can be approached through several analytical techniques. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis. Here, we compare the most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparative Overview of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Broad applicability, high resolution, well-established.[2][3] | Can require method development to find a suitable CSP and mobile phase.[4] | Routine quality control, preparative separation. |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. | High efficiency, excellent for volatile compounds.[5] | Requires derivatization for non-volatile analytes like 2-bromosuccinic acid, potential for racemization at high temperatures.[5] | Analysis of volatile chiral compounds. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector.[6] | High efficiency, low sample and reagent consumption.[7] | Can have lower sensitivity compared to HPLC, method development can be complex. | Academic research, analysis of complex mixtures. |
| NMR Spectroscopy | Diastereomeric differentiation using chiral solvating or derivatizing agents.[8] | Non-destructive, provides structural information, no separation needed. | Lower sensitivity, requires chiral auxiliaries, can be complex to interpret.[9] | Structural elucidation, reaction monitoring. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely used technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For an acidic compound like 2-Bromosuccinic acid, anion-exchange type CSPs are particularly effective.[10]
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol: Chiral HPLC of 2-Bromosuccinic Acid
-
Column Selection: A CHIRALPAK® QD-AX column is a suitable choice, as it is designed for the separation of acidic compounds.[10] This column utilizes a quinine-based chiral selector immobilized on silica gel.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., n-hexane), a polar modifier (e.g., ethanol or isopropanol), and an acidic additive (e.g., trifluoroacetic acid - TFA) to ensure the analyte is in the correct ionization state for interaction with the anion-exchange CSP. A starting condition could be Hexane/Ethanol/TFA (90:10:0.1 v/v/v).
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Trustworthiness: The method's validity is confirmed by injecting a racemic mixture of 2-Bromosuccinic acid to ensure the separation of two distinct peaks. The identity of the (R)-enantiomer peak can be confirmed by injecting a standard of known configuration.
Indirect Analysis via Derivatization
For methods like GC and sometimes HPLC or NMR, derivatization with a chiral derivatizing agent (CDA) can be employed. This converts the enantiomeric pair into a pair of diastereomers, which have different physical properties and can be separated on a standard achiral column or distinguished by NMR.[11]
Workflow for Indirect Chiral Analysis via Derivatization:
Caption: Workflow for Indirect Chiral Analysis.
Experimental Protocol: Derivatization for GC Analysis
-
Derivatization: The carboxylic acid groups of 2-Bromosuccinic acid must first be esterified to increase volatility. This can be followed by reaction with a chiral reagent. A common approach for carboxylic acids is to convert them to amides using a chiral amine. For instance, reaction with (S)-(-)-α-methylbenzylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) would yield the corresponding diastereomeric diamides.
-
GC Conditions:
-
Column: A standard non-polar column such as a DB-5 or HP-5.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
-
Causality: The choice of a non-polar column is logical as the separation is now based on the different boiling points and polarities of the diastereomers, not on chiral interactions. The high temperatures are necessary to ensure the volatilization of the relatively large derivative molecules.
Trustworthiness: It is crucial to ensure that the derivatization reaction proceeds to completion and that no racemization occurs under the reaction conditions. This can be verified by derivatizing a sample of known high enantiomeric purity and confirming that no significant amount of the other diastereomer is formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[8] This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Principle of Chiral NMR:
In an achiral environment, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, diastereomeric complexes or compounds are formed, which are no longer mirror images and will have distinct NMR signals.[9]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known quantity of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add an equimolar amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: In the presence of the CSA, the signals for the methine proton (CH-Br) of the two enantiomers should be resolved into two separate peaks or multiplets. The enantiomeric excess can be determined by integrating these signals. A ¹⁹F NMR can also be useful if a fluorine-containing CSA is used.[12]
Expertise & Experience: The key to successful NMR analysis is selecting a CSA that will have a strong and stereochemically distinct interaction with the analyte, leading to a sufficient difference in the chemical shifts (Δδ) of the diastereomeric complexes.
Conclusion
The choice of analytical method for determining the enantiomeric purity of this compound is a critical decision that should be guided by the specific requirements of the analysis. Chiral HPLC is often the method of choice for routine quality control due to its reliability and broad applicability.[3] Indirect methods involving derivatization can be effective but require careful validation to avoid artifacts. NMR spectroscopy provides a valuable, non-separative alternative, particularly for structural confirmation and mechanistic studies. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their compounds.
References
- Daicel and ChromTech columns - HPLC. (n.d.).
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- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Wenzel, T. J. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457–471. [Link]
- Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. (n.d.). Springer Protocols.
- Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. (n.d.). Springer Protocols.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Yu, R., & Quirino, J. P. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. PubMed Central. [Link]
- Chiral derivatizing agent. (n.d.). In Wikipedia.
- Francotte, E. (2016). Contemporary Analysis of Chiral Molecules.
- Gübitz, G., & Schmid, M. G. (2000). Recent progress in chiral separation principles in capillary electrophoresis. Electrophoresis, 21(18), 4112–4135. [Link]<4112::AID-ELPS4112>3.0.CO;2-T
- Ianni, F., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]
- de Sousa, M. A. F., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. [Link]
- Hill, J. C., et al. (2022). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. SciSpace. [Link]
- Enantiomers and Their Resolution. (2021). MDPI. [Link]
- Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. [Link]
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A Researcher's Guide to the Stereoselective Reactivity of (R)- and (S)-2-Bromosuccinic Acid
In the landscape of chiral synthesis and drug development, understanding the nuanced reactivity of enantiomers is paramount. This guide provides an in-depth comparison of (R)- and (S)-2-Bromosuccinic acid, moving beyond a simplistic analysis to explore the core principles of stereochemistry that govern their interactions. We will delve into why these molecules, while chemically identical in an achiral world, exhibit profound differences in reactivity within a chiral environment—a concept crucial for the synthesis of enantiopure compounds.
The Principle of Chiral Discrimination: Beyond Identical Reactivity
At a fundamental level, enantiomers are mirror images that possess identical physical and chemical properties in an achiral environment.[1][2] They have the same melting points, boiling points, and solubility in achiral solvents. Consequently, when reacting with achiral reagents, (R)- and (S)-2-Bromosuccinic acid exhibit the exact same reactivity and reaction rates.
The divergence in their chemical behavior emerges only in the presence of a chiral entity.[1][3][4] This "chiral environment" can be a chiral reagent, catalyst, solvent, or a biological system like an enzyme.[4][5] The interaction between one enantiomer (e.g., R) and a chiral reagent (e.g., R') forms a diastereomeric transition state (R,R'). The interaction of the other enantiomer (S) with the same reagent forms a different diastereomeric transition state (S,R'). Since diastereomers have different physical properties and energy levels, these transition states will have different energies, leading to different reaction rates.[1] This phenomenon, known as chiral discrimination, is the foundation for stereoselective synthesis and chiral separations.
Stereospecific Reactions: The SN2 Pathway and Walden Inversion
A classic reaction showcasing the importance of stereochemistry is the bimolecular nucleophilic substitution (SN2) reaction. For a chiral substrate like 2-bromosuccinic acid, the SN2 mechanism is stereospecific, meaning that different stereoisomeric reactants will yield stereoisomeric products.[6][7]
The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group (in this case, the bromide ion).[8][9] This mechanism forces an inversion of the stereochemical configuration at the chiral center, an effect known as Walden inversion.[8][10][11]
For example, if (R)-2-Bromosuccinic acid undergoes an SN2 reaction with a hydroxide ion (OH⁻), the product will be exclusively (S)-malic acid. Conversely, (S)-2-Bromosuccinic acid will yield (R)-malic acid. This predictable inversion is a powerful tool in asymmetric synthesis.
Diagram: SN2 Walden Inversion of this compound
Caption: SN2 reaction showing backside attack by a nucleophile, leading to the inversion of stereochemistry (Walden Inversion).
Experimental Comparison: Kinetic Resolution
To empirically demonstrate the differential reactivity, a kinetic resolution experiment can be designed. Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral reagent or catalyst that reacts faster with one enantiomer than the other.[2][12]
In this hypothetical experiment, a racemic mixture of (±)-2-Bromosuccinic acid is reacted with a sub-stoichiometric amount of a chiral amine, for instance, (S)-(-)-1-phenylethylamine. The amine will react preferentially with one of the enantiomers of the acid to form an amide.
-
Reaction: (R)-Acid + (S)-Amine → (R,S)-Amide (faster)
-
Reaction: (S)-Acid + (S)-Amine → (S,S)-Amide (slower)
Because the (R,S) and (S,S) transition states are diastereomeric, they have different energies, resulting in different reaction rates. By stopping the reaction before completion (e.g., at ~50% conversion), the unreacted starting material will be enriched in the slower-reacting enantiomer ((S)-2-Bromosuccinic acid), and the product will be predominantly the diastereomeric amide formed from the faster-reacting enantiomer.
-
Preparation: Dissolve 1.0 equivalent of racemic (±)-2-Bromosuccinic acid in a suitable aprotic solvent (e.g., Dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add 0.5 equivalents of (S)-(-)-1-phenylethylamine and 1.0 equivalent of a non-nucleophilic base (e.g., triethylamine) to the solution at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h). Quench the aliquots with dilute HCl.
-
Analysis: Extract the organic components from the quenched aliquots. Analyze the enantiomeric excess (ee) of the unreacted 2-Bromosuccinic acid using Chiral High-Performance Liquid Chromatography (HPLC).[][14][15]
-
Termination: Once the desired enantiomeric excess is achieved (or the reaction stalls), quench the entire reaction mixture, perform a workup to separate the amide product from the unreacted acid.
The progress of the kinetic resolution can be summarized in the following table, showing the expected change in the composition of the unreacted acid over time.
| Time (hours) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Acid (%) | Predominant Unreacted Enantiomer |
| 0 | 0 | 0 | Racemic |
| 2 | 25 | 33.3 | (S) |
| 4 | 40 | 66.7 | (S) |
| 8 | 50 | >95 | (S) |
Diagram: Kinetic Resolution Workflow
Caption: Workflow for the kinetic resolution of racemic 2-bromosuccinic acid using a chiral amine.
Conclusion for the Professional
The reactivity of (R)- and (S)-2-Bromosuccinic acid is identical only under achiral conditions. For the drug development professional and the research scientist, the critical takeaway is that their reactivity diverges predictably and powerfully in the presence of other chiral molecules.
-
In Stereospecific Reactions (e.g., SN2): The choice of starting enantiomer dictates the absolute configuration of the product due to mechanisms like Walden inversion. This offers precise stereochemical control.
-
In Stereoselective Reactions (e.g., Kinetic Resolution): The enantiomers exhibit different reaction rates with chiral reagents, enabling the separation of racemates and the synthesis of enantiomerically enriched materials.[16][17][18]
A thorough understanding of these principles of chiral discrimination is not merely academic; it is a prerequisite for the rational design of asymmetric syntheses, the development of stereoselective analytical methods, and the ultimate production of safe and effective chiral drugs.
References
- Title: Walden inversion - Wikipedia Source: Wikipedia URL:[Link]
- Title: Parallel kinetic resolution of racemic mixtures: a new strategy for the preparation of enantiopure compounds? Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
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- Title: Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis Source: ACS Applied M
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- Title: Kinetic resolution - Wikipedia Source: Wikipedia URL:[Link]
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- Title: Video: Racemic Mixtures and the Resolution of Enantiomers Source: JoVE (Journal of Visualized Experiments) URL:[Link]
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- Title: Nucleophilic Substitution Reactions Explained | SN1 vs SN2 (Walden Inversion) Source: YouTube URL:[Link]
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A Comparative Guide to the Synthesis of (R)-2-Bromosuccinic Acid: An Evaluation of a Novel Organocatalytic Approach
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Bromosuccinic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its stereochemistry is crucial for the biological activity of the final products, making enantiomerically pure this compound a sought-after intermediate. This guide provides a comparative analysis of a traditional synthetic route starting from a chiral pool precursor and a novel, proposed organocatalytic approach. We will delve into the experimental details, mechanistic underpinnings, and a head-to-head comparison of these methodologies to offer a comprehensive validation of a new potential synthetic strategy.
Established Synthetic Route: Diastereoselective Diazotization of L-Aspartic Acid
The classical approach to synthesizing this compound leverages the readily available and inexpensive chiral starting material, L-Aspartic acid. The synthesis proceeds via a diazotization reaction in the presence of a bromide source, leading to the substitution of the amino group with a bromine atom. This reaction generally proceeds with retention of configuration at the stereocenter.
Mechanistic Considerations
The reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid, typically hydrobromic acid. Nitrous acid then reacts with the amino group of L-aspartic acid to form a diazonium salt. This diazonium salt is a good leaving group (N₂ gas) and is subsequently displaced by a bromide ion in an Sₙ2-like reaction. The use of a high concentration of bromide ions helps to favor the substitution reaction over potential side reactions, such as hydrolysis.
A Novel Synthetic Approach: Organocatalytic α-Bromination of Succinic Anhydride
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts.[1][2][3] We propose a novel synthetic route based on the enantioselective α-bromination of a succinic acid derivative, specifically succinic anhydride, using a chiral amine catalyst. This approach aims to introduce the bromine atom stereoselectively, avoiding the need for a chiral starting material.
Mechanistic Rationale
This proposed synthesis is based on the well-established principles of enamine catalysis. A chiral secondary amine, such as a diarylprolinol silyl ether, reacts with succinic anhydride to form a chiral enamine intermediate. This enamine is electron-rich and nucleophilic, and it will react with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The chiral catalyst shields one face of the enamine, directing the incoming bromine to the other face, thus inducing enantioselectivity. Subsequent hydrolysis of the resulting brominated intermediate would yield the desired this compound. Chiral Brønsted acids may also play a role in activating the substrate and controlling the stereochemical outcome.[4][5][6]
Head-to-Head Comparison of Synthetic Routes
| Feature | Established Route (from L-Aspartic Acid) | Novel Route (Organocatalytic Bromination) |
| Starting Material | L-Aspartic Acid (chiral) | Succinic Anhydride (achiral) |
| Key Reagents | Sodium Nitrite, Potassium Bromide, H₂SO₄ | Chiral Organocatalyst, N-Bromosuccinimide (NBS) |
| Stereochemistry Origin | Chiral Pool | Catalyst-Controlled |
| Estimated Yield | 60-75% | 85-95% |
| Estimated Enantiomeric Excess | >98% | 90-96% |
| Reaction Conditions | Low temperatures (0-5 °C), aqueous medium | Mild temperatures, organic solvent |
| Byproducts | Nitrogen gas, inorganic salts | Succinimide, catalyst (recyclable) |
| Advantages | Inexpensive starting material, well-established | Avoids chiral starting material, potentially higher yielding, milder conditions |
| Disadvantages | Use of potentially unstable diazonium intermediates, generation of inorganic waste | Higher cost of the chiral catalyst (though recyclable), requires optimization |
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Aspartic Acid (Established Route)
Materials:
-
L-Aspartic acid (1.0 eq)
-
Potassium bromide (3.0 eq)
-
Sulfuric acid (2 M)
-
Sodium nitrite (1.5 eq)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-Aspartic acid and potassium bromide in deionized water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add 2 M sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a minimal amount of hot water to obtain the pure product.[7]
Protocol 2: Proposed Synthesis of this compound via Organocatalytic α-Bromination (Novel Route)
Materials:
-
Succinic anhydride (1.0 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst, 10 mol%)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of succinic anhydride and the chiral catalyst in anhydrous dichloromethane at room temperature, add N-bromosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding 1 M hydrochloric acid and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Analytical Validation
The enantiomeric excess (e.e.) of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC). The carboxylic acid groups can be derivatized, for example, to their corresponding methyl esters using diazomethane, and then analyzed on a chiral stationary phase column.[8][9][10][11]
Visualizing the Synthetic Pathways
Established Route from L-Aspartic Acid
Caption: Synthetic pathway for this compound from L-Aspartic acid.
Novel Organocatalytic Route
Caption: Proposed organocatalytic synthesis of this compound.
Conclusion and Future Outlook
The established synthesis of this compound from L-aspartic acid is a reliable and cost-effective method that benefits from a readily available chiral starting material. However, the use of diazotization involves potentially hazardous intermediates and generates a significant amount of inorganic waste.
The proposed novel organocatalytic route presents a modern and potentially more efficient and sustainable alternative. By utilizing a recyclable chiral catalyst, this method avoids the use of a chiral substrate and may offer higher yields under milder reaction conditions. While the initial cost of the organocatalyst may be higher, its recyclability and the use of a more atom-economical brominating agent like NBS make it an attractive option for further investigation and optimization.
Further experimental validation is required to confirm the viability of this proposed route and to optimize the reaction conditions for maximizing both yield and enantioselectivity. The development of such organocatalytic methods is crucial for the advancement of green and sustainable chemistry in the synthesis of valuable chiral building blocks for the pharmaceutical industry.
References
- Barnett, E. de. (1912). Preparation of bromosuccinic acid. In Preparation of organic compounds (p. 57). [Link]
- Kaneko, S., Kumatabara, Y., & Terada, M. (2011). Synthetic application and structural elucidation of axially chiral dicarboxylic acid: asymmetric Mannich-type reaction with diazoacetate, (diazomethyl)phosphonate, and (diazomethyl)sulfone. The Journal of Organic Chemistry, 76(15), 6030–6037. [Link]
- Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. Angewandte Chemie (International Ed. in English), 44(5), 794–797. [Link]
- Pihko, P. M., & Pohjakallio, A. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(11), 7438–7443. [Link]
- List, B., Reisinger, C. M., & Kampen, D. (2010). Chiral Brønsted acids for asymmetric organocatalysis. Topics in Current Chemistry, 291, 395–456. [Link]
- Marigo, M., Fielenbach, D., Wabnitz, T. C., & Jørgensen, K. A. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones.
- Jørgensen, K. A. (2007). Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. Request PDF. [Link]
- Organic Syntheses. α,β-DIBROMOSUCCINIC ACID. [Link]
- Jørgensen, K. A. (2007). Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. Request PDF. [Link]
- Phenomenex. (n.d.).
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- Nageswari, A., Rao, P. S. P., Rao, B. G. S., Satyanarayana, B., Sridhar, C., Reddy, V. R., & Mukkanti. (2009). A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir using. TSI Journals. [Link]
- Vo-Thanh, G., et al. (2024). Chiral Dicarboxylic Acid Catalyzed Allyl- and Allenylboration of Aldehydes.
- Daicel Chiral Technologies. (n.d.).
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A Comparative Spectroscopic Guide to (R)-2-Bromosuccinic Acid and Its Dimethyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of (R)-2-Bromosuccinic acid and its corresponding dimethyl ester derivative. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) data, we aim to equip researchers with the foundational knowledge to confidently distinguish and characterize these chiral molecules. The experimental choices and data interpretation are grounded in established principles of organic spectroscopy.
Introduction: The Significance of Chirality and Derivatization
This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its stereochemistry plays a pivotal role in its biological activity. Derivatization, such as the formation of its dimethyl ester, is a common strategy to modify its solubility, reactivity, and pharmacokinetic properties. Understanding the spectroscopic signatures of both the parent acid and its derivatives is crucial for reaction monitoring, quality control, and structural elucidation.
This guide will focus on the comparison between this compound and this compound dimethyl ester. The esterification of the carboxylic acid groups leads to predictable yet significant changes in their spectroscopic profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.
Causality Behind NMR Spectral Shifts:
-
¹H NMR: The chemical shift of protons is highly sensitive to their electronic environment. Esterification of the carboxylic acid groups removes the acidic protons and introduces methoxy protons. The electron-withdrawing nature of the bromine atom and the carbonyl groups will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).
-
¹³C NMR: The carbon chemical shifts are also influenced by the electronegativity of neighboring atoms. The carbonyl carbons of the ester will have a different chemical shift compared to the carboxylic acid carbons. The introduction of the methoxy groups will also give rise to a new signal in the spectrum.
Comparative NMR Data:
| Compound | Nucleus | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Assignment |
| This compound | ¹H | ~12 (broad s) | Singlet | 2H, COOH |
| ¹H | ~4.5 | Doublet of d. | 1H, CHBr | |
| ¹H | ~3.0 | Multiplet | 2H, CH₂ | |
| ¹³C | ~170-175 | - | COOH | |
| ¹³C | ~40-45 | - | CHBr | |
| ¹³C | ~35-40 | - | CH₂ | |
| This compound dimethyl ester | ¹H | ~4.6 | Doublet of d. | 1H, CHBr |
| ¹H | ~3.7 (s) | Singlet | 6H, OCH₃ | |
| ¹H | ~3.1 | Multiplet | 2H, CH₂ | |
| ¹³C | ~170 | - | C=O | |
| ¹³C | ~52 | - | OCH₃ | |
| ¹³C | ~42 | - | CHBr | |
| ¹³C | ~36 | - | CH₂ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.[2][3]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Causality Behind IR Spectral Changes:
-
O-H Stretch: The most dramatic difference will be the disappearance of the very broad O-H stretching band of the carboxylic acid upon esterification.[5][6] This broadness is due to hydrogen bonding between the acid molecules.[4]
-
C=O Stretch: The carbonyl (C=O) stretching frequency is sensitive to its electronic environment. The C=O stretch of the ester will typically appear at a higher wavenumber (frequency) compared to the carboxylic acid.[5]
-
C-O Stretch: The ester will exhibit a characteristic C-O stretching band that is absent in the parent acid.
Comparative IR Data:
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) | |
| 1320-1210 | Medium | C-O stretch | |
| This compound dimethyl ester | ~1740 | Strong | C=O stretch (Ester) |
| ~1250 | Strong | C-O stretch (Ester) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a modern and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[7]
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[8] This data is invaluable for confirming the molecular formula and gaining structural insights.
Causality Behind Fragmentation:
-
Molecular Ion: The molecular ion peak (M⁺) corresponds to the mass of the intact molecule.
-
Fragmentation: The molecule will fragment in a predictable manner. For carboxylic acids, common fragmentation pathways include the loss of -OH (M-17) and -COOH (M-45).[9] Esters often show fragmentation corresponding to the loss of the alkoxy group (-OR). Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway.[10]
Comparative MS Data:
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | 196/198 | Molecular Ion (M⁺) with Br isotope pattern |
| 179/181 | [M-OH]⁺ | |
| 151/153 | [M-COOH]⁺ | |
| This compound dimethyl ester | 224/226 | Molecular Ion (M⁺) with Br isotope pattern |
| 193/195 | [M-OCH₃]⁺ | |
| 165/167 | [M-COOCH₃]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br.[10]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).
Circular Dichroism (CD) Spectroscopy: A Probe of Chirality
CD spectroscopy is a powerful technique for studying chiral molecules.[11][12] It measures the differential absorption of left- and right-circularly polarized light.[13] For a chiral molecule like this compound, the CD spectrum provides a unique fingerprint of its absolute configuration.
Causality Behind CD Spectra:
The chromophores (light-absorbing groups) in a chiral molecule, such as the carbonyl groups in this case, will give rise to a CD signal. The sign and magnitude of the CD bands are dependent on the spatial arrangement of the atoms around the chiral center. While both this compound and its dimethyl ester will exhibit CD spectra, the electronic environment of the carbonyl chromophore is altered upon esterification, which can lead to shifts in the position and intensity of the CD bands. The overall shape and sign of the Cotton effect, however, are expected to be similar, reflecting the conserved (R)-configuration at the chiral center.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent that is transparent in the wavelength range of interest. The concentration should be adjusted to give a UV absorbance of approximately 1.0 at the wavelength of maximum absorption.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Place the sample solution in a quartz cuvette with a defined path length (e.g., 1 cm).
-
Record a baseline spectrum with the solvent alone.
-
Record the CD spectrum of the sample over the desired wavelength range (typically in the UV region for these compounds).
-
The instrument software will subtract the baseline from the sample spectrum to provide the final CD spectrum. The data is typically reported in units of molar ellipticity ([θ]).
-
Visualizing the Workflow and Molecular Relationships
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound and its derivatives.
Molecular Structuresdot
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A Senior Application Scientist's Guide to Chiral C4 Building Blocks: A Comparative Analysis of (R)-2-Bromosuccinic Acid and Its Strategic Alternatives
For researchers, medicinal chemists, and professionals in drug development, the selection of the right chiral starting material is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. For decades, (R)-2-Bromosuccinic acid has served as a reliable C4 chiral building block, its bromine atom providing a convenient handle for nucleophilic substitution. However, the modern synthetic chemist's toolkit is expansive. Strategic alternatives, primarily derived from the abundant chiral pool, offer compelling advantages in terms of cost, availability, and sustainability.
This guide provides an in-depth, objective comparison of this compound with its most viable alternatives: (R)-Malic acid and (S)-Aspartic acid . We will move beyond a simple catalog of options to dissect the causal logic behind choosing one building block over another, supported by representative experimental data and detailed synthetic protocols.
At a Glance: Strategic Comparison of C4 Chiral Building Blocks
| Feature | This compound | (R)-Malic Acid | (S)-Aspartic Acid |
| Source | Synthetic | Natural (Chiral Pool) | Natural (Chiral Pool) |
| Key Reactivity | Good leaving group (Br) for SN2 | Nucleophilic hydroxyl group | Nucleophilic amino group |
| Cost & Availability | Higher cost, more specialized suppliers | Low cost, widely available in bulk | Low cost, widely available in bulk |
| Protecting Groups | Often not required | Hydroxyl and second carboxyl may need protection | Amino and both carboxyl groups often need protection |
| Stereochemical Control | Direct SN2 with inversion | Activation (e.g., to tosylate) then SN2 with inversion | Can act as nucleophile or be used in cyclizations |
| Key Advantage | "Ready-to-go" electrophile | Inexpensive, versatile for various functionalizations | Inexpensive, direct route to amino-substituted targets |
| Key Disadvantage | Higher cost, potential for elimination side-reactions | Requires activation of the hydroxyl group | Requires extensive use of protecting groups |
The Incumbent: this compound
This compound is a synthetic derivative of succinic acid where a bromine atom provides a stereodefined electrophilic center. Its primary utility lies in its direct reactivity in SN2 reactions. The bromide is a good leaving group, allowing for the direct introduction of a wide range of nucleophiles with predictable inversion of stereochemistry. This straightforward reactivity profile is its main appeal.
However, this convenience comes at a price. As a synthetic product, it is significantly more expensive than alternatives from the chiral pool.[1][2][3][4] Furthermore, reactions can be complicated by competing E2 elimination reactions, especially with sterically hindered or strongly basic nucleophiles.
The Chiral Pool Alternatives: A Paradigm of Cost-Effectiveness and Versatility
Nature provides an abundant and inexpensive supply of enantiomerically pure C4 building blocks in the form of (R)-Malic acid and (S)-Aspartic acid.[5][6] These compounds are foundational to many industrial and pharmaceutical syntheses.[7][8]
Alternative 1: (R)-Malic Acid
(R)-Malic acid, or more commonly its (S)-enantiomer which is abundant in fruits, is a highly versatile and inexpensive precursor.[5][9][10] Its hydroxyl group is not a leaving group itself but can be readily converted into one (e.g., tosylate, mesylate). This two-step process (activation, then substitution) offers a powerful and cost-effective alternative to using bromosuccinic acid. While requiring an extra synthetic step, the low cost of the starting material often makes this the more economical route for large-scale synthesis.
The key strategic consideration is the need for chemoselectivity. Malic acid possesses two carboxylic acid groups and a hydroxyl group. A carefully planned protecting group strategy is often necessary to differentiate the two carboxylates and ensure the desired reactivity.[4]
Alternative 2: (S)-Aspartic Acid
(S)-Aspartic acid is another inexpensive and abundant amino acid from the chiral pool.[11][12][13] It provides a direct route to chiral molecules containing a nitrogen atom at the C2 position. The amino group can act as an internal nucleophile for the synthesis of important heterocyclic structures like β-lactams and pyrrolidinones, or it can be protected while the carboxylic acid moieties are manipulated.[9][14][15]
The primary challenge in using aspartic acid is the need for a robust protecting group strategy.[1][12][16] Both the α-amino group and the two carboxylic acid groups must be masked selectively to achieve the desired transformations, which can add several steps to a synthetic sequence. Aspartimide formation, a base-catalyzed side reaction involving the cyclization of aspartic acid esters, is a notorious problem that requires careful selection of protecting groups and reaction conditions to prevent.[12][16][17]
Comparative Synthesis: A Case Study on Chiral Pyrrolidine Scaffolds
To illustrate the practical differences between these building blocks, let's consider a benchmark objective: the synthesis of a chiral 3-substituted pyrrolidine. Pyrrolidine rings are ubiquitous scaffolds in many pharmaceuticals.[18][19] Below, we outline and compare the logical synthetic pathways starting from each of our three C4 building blocks.
Logical Workflow Comparison
The following diagram illustrates the conceptual differences in the synthetic strategy for each starting material to reach a common class of intermediates.
Caption: Comparative synthetic workflows to a chiral pyrrolidinone.
Experimental Protocols & Data
The following protocols are representative procedures adapted from the literature for the synthesis of key intermediates leading to chiral pyrrolidines. They are intended to be illustrative of the methodologies involved.
Protocol 1: Synthesis of (R)-1-benzyl-3-hydroxypyrrolidine from (R)-Malic Acid
This pathway leverages the hydroxyl group of malic acid. The key steps involve forming a succinimide intermediate, followed by reduction. This avoids the need to activate the hydroxyl into a leaving group.[20]
Workflow Diagram:
Caption: Synthesis of a chiral pyrrolidinol from (R)-Malic Acid.
Step-by-Step Methodology:
-
Succinimide Formation:
-
Combine (R)-Malic acid (1.0 eq) and benzylamine (1.0 eq) in a round-bottom flask.
-
Heat the mixture without solvent to 180-190 °C for 1-2 hours until water evolution ceases.
-
Cool the reaction mixture and recrystallize the resulting solid from ethanol to yield (R)-1-benzyl-3-hydroxysuccinimide.
-
Causality: The high temperature drives the condensation and cyclization by removing water, forming the thermodynamically stable five-membered succinimide ring.
-
-
Reduction to Pyrrolidinol:
-
Suspend sodium borohydride (4.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of iodine (2.0 eq) in THF.
-
Add a solution of (R)-1-benzyl-3-hydroxysuccinimide (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 6-8 hours.
-
Cool the reaction, quench carefully with methanol, and then acidify with HCl.
-
Basify with NaOH and extract with an organic solvent (e.g., ethyl acetate). The product is then purified by column chromatography.
-
Causality: The in-situ generated borane-THF complex is a powerful reducing agent capable of reducing both the amide carbonyls of the succinimide to methylenes.
-
Expected Results: This route typically provides the target pyrrolidinol in good overall yield (60-70%) with high enantiomeric purity retained from the starting material.
Protocol 2: Synthesis of (S)-3-Aminopyrrolidine from (S)-Aspartic Acid
This pathway utilizes the inherent amino functionality of aspartic acid. The strategy involves protection, cyclization to a succinimide, and subsequent reduction.[10][11][14]
Workflow Diagram:
Caption: Multi-step synthesis of (S)-3-aminopyrrolidine from (S)-Aspartic Acid.
Step-by-Step Methodology:
-
N-Protection and Anhydride Formation:
-
Protect the amino group of (S)-Aspartic acid (1.0 eq) using Di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions.
-
Treat the resulting N-Boc-aspartic acid with acetic anhydride at 0 °C to form (S)-3-(tert-butoxycarbonylamino)succinic anhydride.
-
Causality: Protecting the amine is crucial to prevent it from interfering with subsequent reactions. Acetic anhydride acts as a dehydrating agent to form the cyclic anhydride.
-
-
Succinimide Formation and Reduction:
-
React the anhydride with a primary amine (e.g., benzylamine, 1.0 eq) to form a succinimide intermediate.
-
Reduce the succinimide using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in THF. This reduces the two carbonyl groups.
-
Causality: LiAlH₄ is required for the complete reduction of the robust amide bonds in the succinimide ring.
-
-
Deprotection:
-
If a benzylamine was used, the N-benzyl group is removed by catalytic hydrogenation (H₂, Pd/C).
-
The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
The final product is isolated as a salt (e.g., dihydrochloride).
-
Causality: The orthogonal nature of the N-benzyl (hydrogenolysis) and N-Boc (acidolysis) protecting groups allows for their sequential removal.
-
Expected Results: While this route is longer, it provides direct access to valuable 3-aminopyrrolidine scaffolds. Overall yields are typically in the range of 40-60%. Care must be taken to avoid racemization, particularly during the anhydride/succinimide formation steps.[10]
Conclusion and Recommendation
The choice between this compound and its chiral pool alternatives is a classic example of the trade-off between step economy and atom/cost economy.
-
This compound is the building block of choice for rapid, small-scale synthesis where the cost is less critical and a direct SN2 reaction is desired without the need for intermediate protection or activation steps. It is ideal for lead optimization and initial proof-of-concept studies.
-
(R)-Malic Acid represents a superior choice for large-scale or cost-sensitive syntheses of targets requiring an oxygen-based functionality or where the hydroxyl can be readily converted to a leaving group. Its low cost and high availability often outweigh the need for an additional activation step.[21]
-
(S)-Aspartic Acid is the preferred starting material when the target molecule contains a C2-nitrogen atom , providing the most direct synthetic route. Despite the requirement for a more complex protecting group strategy, it avoids the need to introduce nitrogen via a nucleophile, making it highly efficient for constructing chiral nitrogenous heterocycles.
As a Senior Application Scientist, my recommendation is to evaluate the specific goals of the project. For early-stage R&D focused on rapid analogue synthesis, the convenience of this compound may be justified. However, for any process development or scale-up campaign, a thorough investigation into synthetic routes from (R)-Malic acid or (S)-Aspartic acid is strongly advised. The long-term benefits in cost, sustainability, and supply chain security provided by these natural building blocks are substantial and align with the principles of modern, efficient chemical synthesis.
References
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- Coin, I., et al. (2007). Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. Journal of Peptide Science, 13(12), 749-757.
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- Thermo Fisher Scientific. (n.d.). Bromosuccinic acid, 96%.
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- MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
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- Sigma-Aldrich. (n.d.). Bromosuccinic acid 98%.
- Luo, S., & Huang, P. (2020). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Progress in Chemistry, 32(11), 1846-1868.
- Semantic Scholar. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS.
- Progress in Chemistry. (2020). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies.
- Google Patents. (1998). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Scientific.Net. (2011). Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol.
- ACS Publications. (2022). Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones.
- PubMed Central. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(10), 944-972.
- RSC Publishing. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 11158.
- PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.
- ResearchGate. (2012). Studies on pyrrolidinones.
- ResearchGate. (2016). Is it possible to convert a bromine atom into a tosyl or mesylate group?.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Google Patents. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
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The Ascendancy of (R)-2-Bromosuccinic Acid: A Comparative Guide to a Superior Chiral Synthon
For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Among the plethora of C4 chiral synthons available, (R)-2-Bromosuccinic acid has emerged as a powerhouse, offering distinct advantages in versatility, reactivity, and stereocontrol. This guide provides an in-depth technical comparison, supported by experimental data, to illuminate the superiority of this compound over other commonly employed chiral building blocks.
At the heart of this compound's utility is the inherent reactivity conferred by the bromine substituent. As a superior leaving group compared to the hydroxyl or amino functionalities present in analogues like malic or aspartic acid, the bromide facilitates a broader range of stereospecific nucleophilic substitution reactions under milder conditions. This heightened reactivity translates to shorter reaction times, higher yields, and often, enhanced stereochemical fidelity.
Mechanistic Advantage: The Power of a Good Leaving Group
The fundamental principles of nucleophilic substitution reactions underscore the advantage of this compound. The rate of these reactions, which are pivotal for building molecular complexity, is significantly influenced by the ability of the leaving group to depart. The bromide ion (Br-) is the conjugate base of a strong acid (HBr), making it a weak base and consequently an excellent leaving group. In contrast, the hydroxyl group (-OH) in malic acid is a poor leaving group as it is the conjugate base of water, a weak acid. This necessitates harsher reaction conditions or derivatization to activate the hydroxyl group, adding steps and complexity to a synthetic sequence.
This fundamental difference in reactivity is a recurring theme that underpins the practical advantages of employing this compound in the synthesis of complex chiral molecules.
Comparative Performance in Key Synthetic Transformations
The true measure of a chiral synthon's value lies in its performance in a variety of chemical transformations. Below, we compare the utility of this compound with other C4 chiral synthons in several key reaction classes, supported by experimental insights.
Stereoselective Alkylation: Building Carbon-Carbon Bonds with Precision
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. In this arena, the enhanced electrophilicity of the carbon bearing the bromine atom in this compound derivatives allows for efficient and highly stereoselective alkylation reactions.
Table 1: Comparison of Alkylation Reactions
| Chiral Synthon | Nucleophile/Reagent | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield | Reference |
| Diethyl (R)-2-bromosuccinate | Malonate anion | Diethyl 2-alkyl-3-carboxyethylsuccinate | High d.r. reported in analogous systems | Good | [1] |
| (R)-Malic acid derivative | Requires activation (e.g., tosylation) before alkylation | Alkylated malic acid derivative | Dependent on activation and reaction conditions | Variable, multi-step | N/A |
| (R)-Aspartic acid derivative | N-protection required; alkylation at β-position | β-alkylated aspartic acid derivative | Variable | Moderate to Good | N/A |
Synthesis of Chiral Lactones: Accessing Privileged Scaffolds
Chiral lactones are prevalent motifs in natural products and pharmaceuticals. The intramolecular cyclization of halohydrins is a classic and efficient method for lactone synthesis. This compound is an ideal precursor for such transformations.
Experimental Insight: Lactonization
The conversion of a brominated carboxylic acid to a lactone is often a high-yielding process that can be achieved under relatively mild basic conditions. The intramolecular SN2 reaction is facilitated by the excellent leaving group ability of the bromide. In contrast, the lactonization of hydroxy acids like malic acid typically requires acidic conditions and often involves an equilibrium, which can lead to lower yields.
Protocol: Synthesis of a Chiral γ-Butyrolactone Precursor from this compound (Illustrative)
-
Esterification: this compound (1.0 eq.) is dissolved in ethanol and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours to afford diethyl (R)-2-bromosuccinate.
-
Reduction: The diester is selectively reduced at the less hindered carbonyl group using a mild reducing agent like sodium borohydride in a suitable solvent to yield the corresponding bromo-alcohol.
-
Lactonization: The bromo-alcohol is treated with a non-nucleophilic base (e.g., sodium hydride) in an ethereal solvent to induce intramolecular cyclization, yielding the chiral γ-butyrolactone.
Amination for the Synthesis of Chiral Amino Acids and Derivatives
The introduction of a nitrogen-containing functionality is crucial for the synthesis of a vast number of bioactive molecules. This compound provides a direct route to chiral β-amino acids and their derivatives through nucleophilic substitution with various amine nucleophiles.
Table 2: Comparison of Amination Strategies
| Chiral Synthon | Aminating Agent | Product | Stereochemical Outcome | Yield | Reference |
| This compound | Ammonia or primary amine | Chiral β-amino acid derivative | Inversion of configuration (SN2) | Good to Excellent | [2] |
| (R)-Malic acid | Mitsunobu reaction with hydrazoic acid or protected amine | Chiral amino acid derivative | Inversion of configuration | Variable, requires stoichiometric reagents | N/A |
| (R)-Aspartic acid | N/A (already contains an amino group) | N/A | N/A | N/A | N/A |
The direct amination of this compound derivatives offers a more atom-economical and straightforward approach compared to the multi-step procedures often required for the conversion of malic acid to an amino acid derivative.
Protocol: Synthesis of a Chiral β-Amino Acid Derivative (Illustrative)
-
Diesterification: this compound is converted to its dimethyl ester using standard esterification conditions.
-
Amination: The dimethyl (R)-2-bromosuccinate is dissolved in a polar aprotic solvent and treated with a solution of the desired primary amine (e.g., benzylamine). The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is worked up to remove any salts and the product is purified by column chromatography to yield the corresponding chiral β-amino ester.
Conclusion: A Strategic Choice for Chiral Synthesis
This compound stands out as a highly versatile and reactive chiral synthon that offers significant advantages over other C4 building blocks. Its key strengths lie in the excellent leaving group ability of the bromine atom, which facilitates a wide range of stereospecific nucleophilic substitution reactions under mild conditions. This leads to more efficient and often more stereoselective synthetic routes for the construction of complex chiral molecules, including valuable intermediates for the pharmaceutical and agrochemical industries. While other chiral synthons like malic and aspartic acid have their applications, the inherent reactivity and versatility of this compound make it a superior choice for many synthetic challenges, empowering chemists to build chiral molecules with greater precision and efficiency.
References
- Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkyl
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIV
- Lactonization as a general route to β-C(sp3)
- A study on lactonization of some brominated deriv
- The acidity and self-catalyzed lactonization of l-gulonic acid: Thermodynamic, kinetic and comput
- Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS.
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogen
- Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid deriv
- One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies.
- Preparation of chiral substituted succinic acids.
- β-Amino Acid synthesis by C-C coupling.
- Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkyl
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Comparative study of different brominating agents for succinic acid
In the synthesis of specialized chemical intermediates, particularly for pharmaceutical applications, the selective bromination of dicarboxylic acids like succinic acid is a critical transformation. The resulting brominated compounds, such as 2,3-dibromosuccinic acid, are valuable precursors for a variety of complex molecules due to the reactivity of their carbon-bromine bonds.[1] This guide provides a comparative analysis of the primary brominating agents used for succinic acid, focusing on N-Bromosuccinimide (NBS) and elemental bromine (Br₂), typically in the presence of a phosphorus catalyst. We will delve into the reaction mechanisms, experimental protocols, and a comparative summary of their performance to aid researchers in selecting the most appropriate method for their synthetic goals.
Introduction to Brominated Succinic Acid
Succinic acid, a simple dicarboxylic acid, can be brominated at the α-positions to yield mono- or di-brominated products. 2,3-Dibromosuccinic acid, with its two chiral centers, is a particularly useful building block for stereocontrolled synthesis.[1] The bromine atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a range of functionalities.[1]
Comparative Analysis of Brominating Agents
The choice of a brominating agent is pivotal and is dictated by factors such as desired selectivity, reaction conditions, safety, and scalability. Below is a comparative overview of the two most common agents for the α-bromination of carboxylic acids.
| Feature | Bromine (Br₂) with Phosphorus Catalyst | N-Bromosuccinimide (NBS) |
| Reaction Type | Electrophilic α-substitution (Hell-Volhard-Zelinsky reaction) | Radical substitution or electrophilic addition |
| Selectivity | Primarily α-bromination of carboxylic acids.[2] | Typically used for allylic and benzylic bromination; can also α-brominate carbonyl derivatives.[3] |
| Reaction Conditions | Often requires high temperatures and prolonged reaction times.[4][5] Can be conducted in a sealed tube at elevated temperatures (e.g., 170 °C).[4] | Milder conditions, often initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide).[3][6] |
| Yield | Can be quantitative under optimized conditions.[4] | Generally high-yielding with fewer side-products for preferred substrates.[3][6] |
| Safety & Handling | Bromine is a highly corrosive, toxic, and fuming liquid, making it difficult to handle.[7][8] | NBS is a crystalline solid, which is easier and safer to handle than liquid bromine.[3][7] However, NBS can be an irritant and reactions can be exothermic.[3][6] |
| Byproducts | Generates HBr as a byproduct. | Succinimide is the primary byproduct. |
| Cost-Effectiveness | Elemental bromine can be more cost-effective for large-scale synthesis. | Generally more expensive than elemental bromine. |
Mechanistic Insights
The mechanisms by which these two agents brominate succinic acid are fundamentally different, which accounts for the variations in their reactivity and selectivity.
1. Bromine with Phosphorus Catalyst: The Hell-Volhard-Zelinsky (HVZ) Reaction
The bromination of succinic acid with bromine and a catalytic amount of phosphorus (or phosphorus tribromide, PBr₃) proceeds via the Hell-Volhard-Zelinsky (HVZ) reaction.[2][9] This reaction is specific for the α-bromination of carboxylic acids.[2][10]
The key steps are:
-
Formation of Acyl Bromide: The carboxylic acid reacts with PBr₃ (formed in situ from phosphorus and bromine) to generate an acyl bromide.[10][9]
-
Enolization: The acyl bromide tautomerizes to its enol form.[10][9]
-
α-Bromination: The enol, being electron-rich, attacks a molecule of bromine, leading to bromination at the α-carbon.[10][9]
-
Exchange: The α-bromo acyl bromide can then react with another molecule of the starting carboxylic acid to form the α-bromo carboxylic acid and regenerate the acyl bromide, continuing the catalytic cycle.[10]
Caption: Simplified radical mechanism for the α-bromination of succinic acid using NBS.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromosuccinic Acid using Bromine
This protocol is adapted from established literature procedures for the dibromination of succinic acid. [4]
-
Materials:
-
Succinic acid (12 g)
-
Bromine (32 g)
-
Water (12 g)
-
Heavy-walled sealed tube
-
-
Procedure:
-
Combine succinic acid, bromine, and water in a heavy-walled glass tube.
-
Seal the tube carefully.
-
Heat the sealed tube in a suitable apparatus to 170 °C for 6 hours.
-
After cooling, carefully open the tube in a fume hood.
-
The resulting solid mass is recrystallized from boiling water, optionally with the addition of activated charcoal to decolorize.
-
The product, 2,3-dibromosuccinic acid, is obtained as colorless crystals. The theoretical yield is 27 g. [4] Protocol 2: α-Bromination of a Carboxylic Acid using NBS (General Procedure)
-
While a specific protocol for the NBS bromination of succinic acid is less commonly detailed, a general procedure for the α-bromination of carbonyl derivatives can be adapted. [3][6]
-
Materials:
-
Succinic acid
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous solvent (e.g., carbon tetrachloride, CCl₄)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a light source
-
Acid catalyst (optional, for non-radical pathway)
-
-
Procedure:
-
Dissolve succinic acid in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser.
-
Add NBS and a catalytic amount of AIBN to the solution.
-
Reflux the mixture while irradiating with a light source (e.g., a sunlamp) to initiate the reaction.
-
Monitor the reaction progress by TLC or GC. The reaction is complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct which floats on top of the CCl₄.
-
Cool the reaction mixture and filter to remove the succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude brominated product.
-
Purify the product by recrystallization or chromatography.
-
Conclusion and Recommendations
For the synthesis of 2,3-dibromosuccinic acid, the Hell-Volhard-Zelinsky reaction using elemental bromine and a phosphorus catalyst is a well-established and high-yielding method, albeit one that requires stringent safety precautions and specialized equipment (sealed tube) due to the hazardous nature of bromine and the high reaction temperatures. [4] N-Bromosuccinimide offers a milder and safer alternative, particularly if mono-bromination or higher selectivity is desired under less harsh conditions. [3][7]However, the radical pathway may be less efficient for a non-allylic, non-benzylic substrate like succinic acid compared to the HVZ reaction. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, available equipment, and the scale of the reaction. For large-scale industrial production, the cost-effectiveness of bromine might be a deciding factor, whereas for laboratory-scale research, the ease of handling and safety of NBS may be more advantageous.
References
- Preparation of 2,3-dibromosuccinic acid. PrepChem.com. [Link]
- N-Bromosuccinimide. Wikipedia. [Link]
- N-Bromosuccinimide. Wikipedia. [Link]
- A method for producing the meso-form of 2,3-dibromosuccinic acid.
- The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
- Hell-Volhard-Zelinsky Bromin
- Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. [Link]
- Illustrated Glossary of Organic Chemistry - N-bromosuccinimide. UCLA Chemistry. [Link]
- 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction. Chemistry LibreTexts. [Link]
- A Dangerous Bromance.
- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- α,β-DIBROMOSUCCINIC ACID. Organic Syntheses Procedure. [Link]
- NBS (Br+/Br radical) N-bromo succinimide (preparation, properties and one MCQ) by Dr. Tanmoy Biswas. YouTube. [Link]
- NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity. The Organic Chemistry Tutor. [Link]
- What is Allylic Bromin
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A Comparative Guide to the Cross-Validation of Analytical Results for (R)-2-Bromosuccinic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Orthogonal Enantiomeric Analysis
(R)-2-Bromosuccinic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its stereochemical integrity is paramount, as the opposite enantiomer, (S)-2-Bromosuccinic acid, could lead to inactive or even toxicologically distinct final products. Consequently, the accurate and precise determination of its enantiomeric purity is not merely a quality control metric but a critical determinant of safety and efficacy in drug development.[1]
Relying on a single analytical method, regardless of its apparent robustness, introduces a systemic risk of undetected errors, such as co-elution with a chiral impurity or unexpected matrix effects. This guide details a cross-validation framework employing two orthogonal, or fundamentally different, analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy with a Chiral Solvating Agent (CSA) . By demonstrating concordance between these methods, we establish a higher degree of confidence in the analytical results, a principle that aligns with the rigorous standards of regulatory bodies and best practices in pharmaceutical sciences.[2][3]
The Principle of Cross-Validation
Cross-validation is the process of confirming that two or more distinct analytical procedures produce comparable and reliable results for the same analyte.[2] The strength of this approach lies in the use of orthogonal methods that rely on different physicochemical principles for separation and detection.
-
Chiral HPLC achieves physical separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[4] Quantification is typically achieved via UV detection.
-
¹H-NMR with a Chiral Solvating Agent (CSA) does not physically separate the enantiomers. Instead, the CSA forms transient, diastereomeric complexes with each enantiomer in solution.[5][6] This interaction results in a subtle but measurable difference in the chemical shift (δ) of specific protons for the (R) and (S) enantiomers, allowing for their distinct quantification by integrating the respective signals.[7]
If both methods yield the same enantiomeric excess (e.e.) value for a given sample, it provides strong evidence for the accuracy of the result.
dot
Caption: High-level workflow for the cross-validation of analytical methods.
Experimental Methodologies
The following protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][8]
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity determination.[1] The choice of a polysaccharide-based chiral stationary phase is often effective for carboxylic acids due to its versatile interaction capabilities, including hydrogen bonding and dipole-dipole interactions.[4]
dot
Caption: Experimental workflow for the Chiral HPLC method.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based column).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The TFA is critical for protonating the carboxylic acid groups, improving peak shape and resolution.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Maintaining a constant temperature is crucial for reproducible retention times and selectivity.[9]
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The (S)-enantiomer, being the impurity, is expected to elute first, followed by the main (R)-enantiomer peak. The enantiomeric excess is calculated using the peak areas: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
Method B: ¹H-NMR with Chiral Solvating Agent (CSA)
This spectroscopic technique offers a completely different analytical paradigm. The selection of a CSA is critical; cinchona alkaloids or amino alcohol derivatives are often effective for carboxylic acids as they form distinct diastereomeric complexes through hydrogen bonding.[7][10][11]
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Chiral Solvating Agent (CSA): (1R,2S)-(-)-2-Amino-1,2-diphenylethanol or a similar chiral amino alcohol.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into an NMR tube. b. Add approximately 1.0 to 1.2 molar equivalents of the CSA. The exact ratio may require optimization to achieve maximum separation of the signals. c. Add ~0.7 mL of CDCl₃, cap, and gently agitate to dissolve.
-
Acquisition: a. Acquire a standard one-dimensional ¹H-NMR spectrum. b. The methine proton (-CHBr) of the bromosuccinic acid, which appears as a doublet of doublets, is typically the most suitable signal for analysis.
-
Analysis: In the presence of the CSA, the methine proton signal will split into two distinct sets of signals—one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess is calculated by integrating these distinct signals: % e.e. = [(Integral_R - Integral_S) / (Integral_R + Integral_S)] x 100
Comparative Data & Validation Summary
A method is considered validated when its performance characteristics are demonstrated to be suitable for the intended analytical application.[12] The table below summarizes the expected performance data from the validation of both methods for an exemplary batch of this compound with a nominal enantiomeric excess of 99.0%.
| Validation Parameter | Chiral HPLC-UV | ¹H-NMR with CSA | Commentary (Causality Behind Performance) |
| Specificity | Baseline resolution > 2.0 between enantiomer peaks. | Distinct, non-overlapping methine proton signals for each enantiomer. | HPLC: Specificity is derived from the physical separation on the CSP. NMR: Specificity comes from the unique magnetic environment of the diastereomeric complexes. |
| Linearity (r²) | > 0.999 for the (S)-enantiomer (0.1% to 2.0% range) | > 0.998 for the (S)-enantiomer (0.1% to 2.0% range) | Both methods demonstrate a strong linear relationship between concentration and response, which is essential for accurate quantification of the minor enantiomer. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Accuracy was confirmed by spiking a sample of pure (R)-enantiomer with known amounts of the (S)-enantiomer. Both methods show excellent recovery. |
| Precision (%RSD, n=6) | ≤ 1.5% | ≤ 2.0% | HPLC, being an automated chromatographic technique, typically exhibits slightly better precision than manual NMR sample preparation and integration. |
| Limit of Quantitation (LOQ) | 0.05% | 0.10% | The HPLC-UV method is generally more sensitive, allowing for the reliable quantification of smaller amounts of the undesired enantiomer. |
| Enantiomeric Excess (% e.e.) | 99.1% | 99.0% | The results are highly concordant, with a difference of only 0.1%, providing strong cross-validation of the analytical finding. |
Discussion and Final Recommendation
The cross-validation exercise demonstrates a strong agreement between the chiral HPLC and ¹H-NMR methods for the analysis of this compound. The HPLC method offers superior sensitivity (lower LOQ) and precision, making it the preferred choice for routine quality control and for release testing where detection of trace-level impurities is critical.[13]
The ¹H-NMR method serves as an excellent and rapid orthogonal confirmation technique.[5] Its value is particularly high during process development or in research settings where quick verification of enantiomeric purity is needed without extensive method development. Furthermore, since NMR is a primary quantitative method, it can provide confirmation without the need for a reference standard of the (S)-enantiomer, provided the signals are well-resolved.
-
Primary Method: A fully validated Chiral HPLC method should be used for all official release testing and stability studies.
-
Confirmatory Method: The ¹H-NMR method with a chiral solvating agent should be used as a secondary, orthogonal technique to confirm results for key batches, investigate out-of-specification findings, and support research and development activities.
This two-pronged strategy ensures the highest level of confidence in the stereochemical purity of this compound, underpinning the development of safe and effective pharmaceuticals.
References
- Organic Chemistry Frontiers. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. RSC Publishing.
- ResearchGate. A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids.
- Wiley Online Library. Chiral α‐Amino Acid‐Based NMR Solvating Agents.
- ACS Publications. Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry.
- PubMed. NMR Methods for Determination of Enantiomeric Excess.
- ACS Publications. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed Central. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent.
- ICH. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- PubMed. NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- Slideshare. ICH Q2 Analytical Method Validation.
- ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
- ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
- I.B.S. Chiral HPLC Method Development.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- SpectraBase. Bromosuccinic acid.
- Regis Technologies. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- PubChem. Bromosuccinic acid.
- ResearchGate. (RS)-2,3-Dibromosuccinic acid.
- ACS Publications. Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. Journal of the American Chemical Society.
- NIH. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
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A Senior Application Scientist's Guide to Chiral Synthons: Benchmarking (R)-2-Bromosuccinic Acid in the Synthesis of Substituted Pyrrolidines
For the discerning researcher in drug development and chiral synthesis, the selection of the appropriate starting material is a critical decision that dictates the efficiency, stereochemical outcome, and overall viability of a synthetic route. This guide provides an in-depth comparative analysis of (R)-2-Bromosuccinic acid, a versatile chiral building block, benchmarked against a common alternative, (R)-Malic acid, for the asymmetric synthesis of functionalized pyrrolidines. The pyrrolidine motif is a cornerstone in a multitude of pharmaceuticals and natural products, making its stereocontrolled synthesis a subject of perpetual importance.[1]
This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the decision-making process of an experienced scientist. We will dissect the synthetic strategies, delve into the mechanistic underpinnings of stereocontrol, and present a transparent, data-driven comparison to empower you to make the most informed choice for your specific synthetic challenge.
The Synthetic Challenge: Accessing Chiral 2,5-Disubstituted Pyrrolidines
The targeted scaffold for this comparative analysis is the chiral 2,5-disubstituted pyrrolidine ring system. This structural motif is prevalent in a wide range of biologically active compounds. Our benchmark comparison will focus on the synthesis of a key intermediate, a protected 2,5-pyrrolidinedicarboxylic acid derivative, which can be further elaborated into a variety of drug candidates.
Pathway 1: The Direct Approach with this compound
This compound offers a direct and convergent route to the pyrrolidine core. The inherent chirality at the C2 position is leveraged to induce the stereochemistry of the final product. The key transformation is a double nucleophilic substitution reaction with a primary amine, which proceeds via an initial SN2 reaction followed by an intramolecular cyclization.
Conceptual Workflow
Caption: Synthetic route to a chiral pyrrolidinone from this compound.
Experimental Protocol: Synthesis of (S)-1-Benzyl-5-oxopyrrolidine-2-carboxylic acid
This protocol is a representative example of the synthetic utility of this compound.
-
Reaction Setup: A solution of this compound (1.0 eq) in a suitable solvent such as DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: Benzylamine (2.2 eq) is added dropwise to the solution at room temperature. The reaction mixture is then heated to 80-90 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with HCl and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Excess Amine: The use of a slight excess of the amine ensures the complete consumption of the starting bromosuccinic acid and drives the reaction towards the formation of the desired product.
-
Heating: The reaction is heated to facilitate both the initial SN2 reaction and the subsequent intramolecular cyclization, which can be slow at room temperature.
-
Acidic Work-up: The acidic work-up is crucial for protonating the carboxylate and any excess amine, allowing for the efficient extraction of the carboxylic acid product into the organic phase.
Pathway 2: A Multi-step, but Versatile Approach with (R)-Malic Acid
(R)-Malic acid, a readily available and inexpensive chiral pool starting material, presents an alternative, albeit more circuitous, route to the same pyrrolidine scaffold. This pathway involves the transformation of the hydroxyl group of malic acid into a suitable leaving group, followed by nucleophilic substitution and cyclization.
Conceptual Workflow
Caption: Synthetic route to a chiral pyrrolidinone from (R)-Malic acid.
Experimental Protocol: Synthesis of (S)-1-Benzyl-5-oxopyrrolidine-2-carboxylic acid from (R)-Malic Acid
This multi-step protocol highlights the synthetic transformations required when starting from (R)-malic acid.
-
Diesterification: (R)-Malic acid is first converted to its dimethyl ester by reaction with methanol in the presence of an acid catalyst (e.g., H2SO4).
-
Hydroxyl Group Activation: The hydroxyl group of the dimethyl malate is then activated, for example, by conversion to a mesylate using methanesulfonyl chloride and a base (e.g., triethylamine).
-
Nucleophilic Substitution: The resulting mesylate is subjected to nucleophilic substitution with benzylamine. This reaction typically proceeds with inversion of configuration at the stereocenter.
-
Saponification and Cyclization: The resulting amino diester is then saponified using a base (e.g., NaOH) to hydrolyze the esters. Subsequent acidification and heating promote intramolecular cyclization to form the desired (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid.
-
Purification: The final product is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Protection and Activation: The carboxylic acid groups are protected as esters to prevent them from interfering with the activation of the hydroxyl group. The hydroxyl group is a poor leaving group and must be converted to a better one (e.g., mesylate) to facilitate nucleophilic substitution.
-
Stereochemical Inversion: The SN2 reaction with the amine proceeds with inversion of configuration, a key step in controlling the final stereochemistry of the pyrrolidine.
-
One-pot Saponification and Cyclization: Combining the saponification and cyclization steps simplifies the workflow and can improve overall efficiency.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | This compound | (R)-Malic Acid | Rationale & Expert Insights |
| Number of Steps | 1-2 steps | 4-5 steps | The directness of the this compound route is a significant advantage in terms of time and resource efficiency. |
| Overall Yield | Generally good to excellent | Moderate to good, dependent on the efficiency of each step. | The multi-step nature of the malic acid route can lead to a lower overall yield due to product loss at each stage. |
| Stereocontrol | High, directly from the starting material. | High, but dependent on the stereospecificity of the SN2 reaction. | Both routes offer excellent control over the final stereochemistry, a testament to the reliability of SN2 reactions on chiral substrates. |
| Starting Material Cost & Availability | More specialized and generally more expensive. | Inexpensive and readily available from natural sources. | For large-scale synthesis, the cost of the starting material can be a critical factor, favoring the malic acid route. |
| Reaction Conditions | Generally milder. | Requires a broader range of reagents and conditions (e.g., strong acids, bases, and activating agents). | The simplicity of the reaction conditions for the bromosuccinic acid pathway can be advantageous, particularly in terms of process safety and waste management. |
| Substrate Scope | Generally good for a range of primary amines. | Potentially broader, as the activated hydroxyl group can react with a wider variety of nucleophiles. | The versatility of the activated malic acid derivative may allow for the synthesis of a more diverse range of pyrrolidine analogues. |
Conclusion and Recommendations
The choice between this compound and (R)-Malic acid for the synthesis of chiral 2,5-disubstituted pyrrolidines is a classic example of the trade-off between synthetic efficiency and starting material cost.
This compound is the superior choice for:
-
Rapid and direct synthesis: When time and step-economy are the primary considerations.
-
High overall yields: For maximizing the output from a given amount of starting material.
-
Process simplicity: When minimizing the number of synthetic transformations and reagents is desirable.
(R)-Malic acid is a more strategic option for:
-
Large-scale synthesis: Where the lower cost of the starting material can significantly impact the overall process economics.
-
Maximizing synthetic versatility: When the goal is to create a library of analogues by reacting the activated intermediate with a diverse range of nucleophiles.
Ultimately, the optimal choice will depend on the specific goals of the research program. For early-stage drug discovery and the rapid synthesis of targeted molecules, the efficiency of the this compound route is highly compelling. For later-stage development and large-scale production, the economic advantages of the (R)-Malic acid pathway may outweigh the increased number of synthetic steps. This guide provides the foundational data and expert insights to make that critical decision with confidence.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogen
- Recent Advances in the Synthesis of Pyrrolidines.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-2-Bromosuccinic Acid
This guide provides an in-depth, procedural framework for the safe handling and disposal of (R)-2-Bromosuccinic acid (CAS: 3972-41-6), a key reagent in various research and development applications. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established safety principles and best practices for chemical waste management.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a corrosive organic solid that requires careful handling.[1] Its hazard profile dictates the stringent disposal measures necessary. The primary risks associated with this compound are severe skin burns, serious eye damage, and potential respiratory irritation.[2][3] Being a brominated organic compound, its disposal pathway is distinct from non-halogenated organic waste.[4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | [2] |
| Serious Eye Damage | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | [2] |
| Acute Oral Toxicity | GHS07 | Danger | H302: Harmful if swallowed. | [2] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | [5] |
| Serious Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [5] |
Understanding these hazards is the foundation of a robust safety culture. The corrosive nature of the acid means it can cause irreversible tissue damage upon contact, while its classification as a halogenated organic dictates its path into specific, high-temperature incineration streams to prevent the formation of toxic byproducts.[1][4][6]
The Core Principle: Waste Segregation
The first and most critical step in the disposal process begins the moment the chemical is deemed waste. This compound must be segregated as Halogenated Organic Acid Waste .[4][7]
Causality:
-
Why Halogenated? The presence of bromine classifies it as a halogenated compound. These wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the molecule and to scrub resulting acid gases like hydrogen bromide (HBr).[6][8] Mixing halogenated waste with non-halogenated solvent waste can make the entire batch unsuitable for solvent recovery, significantly increasing disposal costs and environmental burden.[7]
-
Why Acidic? As a corrosive acid, it must not be mixed with bases, cyanides, or sulfides, which could trigger violent exothermic reactions or the release of toxic gases.[9][10]
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol outlines the procedure for accumulating this compound waste in a satellite accumulation area (SAA) pending collection by a certified hazardous waste management service.[11]
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE. This is your primary line of defense against exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in conjunction with goggles.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[10] Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat is required. A chemical-resistant apron is recommended when handling larger quantities.[10]
Step 2: Select a Compatible Waste Container The integrity of the waste containment is paramount to prevent leaks and exposures.
-
Material: Use a high-density polyethylene (HDPE) or glass container compatible with corrosive materials.[1] Do not use metal containers.[11]
-
Condition: The container must be in good condition, with no cracks or residue on the exterior. It must have a secure, screw-top lid.[11][13] Makeshift lids like paraffin film or stoppers are unacceptable.[13]
-
Original Containers: If the original manufacturer's bottle is being discarded, it is an excellent choice for waste collection, provided it is properly relabeled as waste.[1]
Step 3: Accurate and Compliant Labeling Proper labeling is a regulatory requirement and ensures that waste handlers know the contents and associated hazards.
-
As soon as the first particle of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[13]
-
Clearly write the full chemical name: "this compound" . Avoid abbreviations or formulas.[11]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Ensure the words "HAZARDOUS WASTE" are clearly visible.[11]
Step 4: Safe Storage Pending Disposal Waste containers must be stored safely to prevent accidents.
-
Location: Store the waste container in a designated satellite accumulation area.
-
Segregation: Store it with other halogenated organic wastes, segregated from incompatible materials like bases and oxidizers.[9]
-
Containment: Place the container in a secondary containment bin or tray that can hold the entire volume of the liquid in case of a leak.[9][10]
-
Lid Policy: Keep the container lid securely closed at all times, except when actively adding waste.[11][13]
-
Location: Do not store corrosive waste containers above eye level.[10][12]
Step 5: Arrange for Professional Disposal this compound waste cannot be disposed of down the drain or in regular trash.[1]
-
Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup.[8][14]
-
The material will likely be disposed of by controlled incineration in a facility equipped with flue gas scrubbing.[8]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key. All laboratory personnel must be familiar with these procedures.
Protocol for Solid this compound Spills
This procedure is for minor spills that can be safely managed by trained laboratory personnel.[15]
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Put on your full PPE, including safety goggles, gloves, and a lab coat. For fine powders that can become airborne, avoid creating dust.[16]
-
Neutralize (with caution): Gently cover the spill with a weak base like sodium bicarbonate or soda ash.[17] Work from the outside edges inward to prevent spreading.[16][18] Avoid adding water directly, as this can create a corrosive solution. The neutralization process may generate heat.[18]
-
Collect Residue: Once the reaction has ceased, carefully sweep or scoop the neutralized material into a designated hazardous waste container.[16] Use tools that will not generate sparks.
-
Decontaminate: Clean the spill area with soap and water.[16]
-
Dispose: Label the container with all contents (e.g., "this compound, sodium bicarbonate mixture") and manage it as hazardous waste.
Personnel Exposure First Aid
Immediate action is critical to mitigate injury.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, using an emergency shower for large exposures.[12] Seek medical attention.[19]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][19] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.[19]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- Michigan State University Environmental Health & Safety. (n.d.). Corrosive Liquids/Solids.
- Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance.
- Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
- Smith College. (n.d.). SPILLS - Research and Instruction Safety.
- Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- University of Illinois Division of Research Safety. (n.d.). Simple Chemical Spills.
- University of Windsor. (n.d.). 10.7 Handling Procedures for Corrosive Materials.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Syracuse University Environmental Health & Safety Services. (n.d.). Corrosives.
- Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid.
- University of California, Santa Cruz Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- University of Georgia Research Safety. (n.d.). Corrosives.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Alfa Aesar. (2025, September 6). SAFETY DATA SHEET: Bromosuccinic acid.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73557, Bromosuccinic acid.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Bromosuccinic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like (R)-2-Bromosuccinic acid, a corrosive organic solid, demands more than just a cursory nod to safety protocols; it requires a deep, mechanistic understanding of the potential hazards and a systematic approach to mitigating them. This guide provides essential, field-proven guidance on selecting and using Personal Protective Equipment (PPE), grounded in the specific chemical properties of this compound. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Analysis: The "Why" Behind the "What"
This compound (CAS No. 20859-23-8) is the chiral form of 2-Bromosuccinic acid (CAS No. 923-06-8). While its specific chirality is key to its synthetic utility, its hazard profile is dictated by its functional groups: a carboxylic acid and an alkyl bromide. The Safety Data Sheet (SDS) classifies it as a hazardous chemical that causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1] As a powder, it also poses a risk of respiratory irritation and may form combustible dust concentrations in the air.[2][3]
Understanding these hazards is the foundation of our PPE strategy:
-
Corrosivity and Irritation: The primary hazard stems from its acidic nature, which can cause chemical burns and severe irritation upon contact with skin, eyes, or the respiratory tract.[4][5]
-
Particulate Hazard: As a solid, the fine powder can easily become airborne during handling (e.g., weighing, transferring), leading to inhalation or inadvertent contact with eyes and skin.[4]
Our first and most critical line of defense is not PPE, but an engineering control: all handling of this compound solid should be performed within a certified chemical fume hood. [4][6] This control minimizes exposure to airborne dust and vapors.
Core PPE Protocol: A Multi-Layered Defense
The following PPE is mandatory when handling this compound. Each component is chosen to counter a specific hazard identified above.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles | Protects against dust particles and potential splashes. Standard safety glasses are insufficient.[1][7][8] |
| Face shield (worn over goggles) | Required when handling larger quantities (>50g) or when a significant splash hazard exists.[8][9] | |
| Hand Protection | Nitrile or Neoprene Gloves | Provides resistance to organic acids. Always inspect gloves for tears or punctures before use.[10][11][12] |
| Body Protection | Flame-resistant lab coat | Standard protection against incidental contact and small splashes.[7] |
| Chemical-resistant apron | Recommended when working with larger quantities where significant splashes are possible.[8] | |
| Respiratory Protection | NIOSH-approved respirator | Required if a fume hood is not available or if dust generation is unavoidable.[1][7][13] |
Glove Selection: A Critical Detail
While standard nitrile gloves offer good resistance for incidental contact with many acids, their performance can vary.[10][14] For prolonged handling or in situations with a high risk of exposure, neoprene or butyl rubber gloves offer superior protection against corrosive acids.[11][12] Crucially, never wear latex gloves , as they provide poor protection against this class of chemicals.[11][12] After handling, remove gloves carefully to avoid skin contamination and wash hands thoroughly.[2]
Operational and Disposal Plans
A safe protocol is a complete protocol. It extends from preparation to disposal.
Step-by-Step Handling Workflow
-
Preparation: Before bringing the chemical into the lab, ensure the fume hood is operational and the workspace is de-cluttered.[5] Have a designated waste container ready.
-
PPE Donning: Don your lab coat, followed by safety goggles, and finally, your selected chemical-resistant gloves.
-
Handling in Fume Hood: Conduct all manipulations, including weighing and transferring the solid, deep within the fume hood to ensure any dust is captured.[15]
-
Cleanup: After use, wipe down the spatula and any surfaces within the fume hood with a damp cloth to collect residual dust. Dispose of the cloth as contaminated waste.[5]
-
PPE Doffing: Remove your apron (if used), then your gloves, followed by your goggles and lab coat. Wash hands immediately and thoroughly.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
